1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-25-0 | |
| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. As an isomeric analog of the purine nucleus, this bicyclic system serves as a versatile pharmacophore for designing potent and selective modulators of various biological targets, most notably protein kinases. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar geometry, allows for specific and high-affinity interactions within ATP-binding sites of numerous enzymes. This guide provides an in-depth analysis of the core physicochemical properties, synthesis, and strategic importance of the this compound nucleus, offering field-proven insights for researchers engaged in the discovery of novel therapeutics.
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyridazinone Core
The quest for novel therapeutic agents often leads to the exploration of heterocyclic scaffolds that can mimic endogenous ligands or effectively occupy enzymatic active sites. The this compound system has emerged as a cornerstone in this endeavor. Its structural resemblance to adenine, a key component of ATP, makes it an ideal starting point for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.
The pyrazolo[3,4-d]pyridazinone core offers several advantages for drug design:
-
Bioisosteric Replacement: It serves as a bioisostere for the purine ring system found in many kinase inhibitors, such as those based on the pyrazolo[3,4-d]pyrimidine scaffold. This allows for the modulation of physicochemical properties like solubility and metabolic stability while retaining key binding interactions.
-
Hydrogen Bonding: The presence of the pyrazole N-H, the pyridazinone N-H, and the carbonyl oxygen provides a rich array of hydrogen bond donors and acceptors. Notably, the lactam N-H in the pyridazinone ring can form a crucial hydrogen bond with the hinge region of many kinases, an interaction critical for potent inhibition.
-
Tunable Substitution: The core structure presents multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles through the introduction of various substituents.
Derivatives of this scaffold have demonstrated significant potential as covalent inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Discoidin Domain Receptor 1 (DDR1), making this a high-value target for contemporary drug discovery programs.[1][2]
Core Physicochemical and Structural Properties
Understanding the fundamental properties of the parent scaffold is essential before embarking on the synthesis of complex derivatives.
Chemical Structure and Tautomerism
The IUPAC name for the core structure is This compound . It exists in tautomeric equilibrium, with the lactam form (-C(=O)-NH-) being the predominant and more stable tautomer over the lactim form (-C(OH)=N-). This stability is crucial for its function as a hydrogen bond donor in biological systems.
Table 1: Core Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₄N₄O |
| CAS Number | 13521-25-0 |
| Molecular Weight | 136.11 g/mol |
Source: 2a biotech, Sigma-Aldrich, Fluorochem[3][4][5]
Predicted Physicochemical Properties
While extensive experimental data for the unsubstituted parent compound is not widely published, computational models provide reliable estimates of its key properties.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| LogP | -0.9 to -0.5 | ChemDraw, SwissADME |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | SwissADME |
| Aqueous Solubility (LogS) | -1.5 to -1.0 | ALOGPS, ESOL |
| pKa (most acidic) | ~8.5 (pyridazine NH) | ChemAxon |
| pKa (most basic) | ~1.5 (pyrazole N) | ChemAxon |
Note: These values are computationally predicted and should be used as a guide for experimental design.
The negative LogP and relatively high TPSA suggest that the parent molecule is polar and likely possesses good aqueous solubility, a desirable trait for drug candidates.
Synthesis of the Core Scaffold: A Validated Workflow
The synthesis of the this compound core is conceptually straightforward, relying on the construction of a substituted pyrazole followed by annulation of the pyridazinone ring. The most common and reliable strategy begins with the formation of a 3-aminopyrazole-4-carboxylate derivative.
Rationale Behind the Synthetic Strategy
The chosen pathway ensures unambiguous regiochemistry. By starting with a pre-formed pyrazole ring bearing amino and carboxylate groups at adjacent positions (C3 and C4), the subsequent cyclization with hydrazine hydrate can only proceed in one manner to yield the desired pyrazolo[3,4-d]pyridazinone system. This avoids the formation of isomeric byproducts that could arise from other approaches.
Experimental Protocol: A Two-Step Synthesis
This protocol details a representative synthesis, starting from commercially available precursors.
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This key intermediate is synthesized via the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.
-
Causality: The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient alkene of the cyanoacetate derivative, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. This sequence is a classic and high-yielding method for constructing 3-aminopyrazole systems.[6]
Protocol:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol (approx. 5 mL per gram of substrate), add hydrazine hydrate (1.0-1.1 equivalents) dropwise at room temperature.
-
Upon completion of the addition, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.[4]
Step 2: Cyclization to this compound
The pyridazinone ring is formed by the reaction of the aminopyrazole ester with an excess of hydrazine hydrate.
-
Causality: This is a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine first attacks the electrophilic ester carbonyl, forming a hydrazide intermediate. Subsequently, the terminal NH₂ group of the newly formed hydrazide undergoes an intramolecular cyclization by attacking the C=N bond of the pyrazole ring, which is facilitated by the loss of the amino group at the C3 position, leading to the stable, fused aromatic ring system.
Protocol:
-
Suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an excess of hydrazine hydrate (10-15 equivalents).
-
Heat the mixture to reflux (approx. 115-120 °C) for 8-12 hours. The solid will gradually dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Carefully add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to the pyrazolopyridazinone core.
Spectroscopic Characterization
-
¹H NMR:
-
Pyrazole C-H: A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).
-
Pyridazine C-H: A singlet is expected in the aromatic region (δ 8.0-9.0 ppm).
-
N-H protons (x2): Two broad singlets, exchangeable with D₂O, are expected at lower field (δ 10.0-14.0 ppm), characteristic of acidic N-H protons in heterocyclic systems.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 155-165 ppm.
-
Aromatic Carbons: Multiple signals are expected between δ 110-155 ppm for the remaining carbons of the bicyclic system.
-
-
IR Spectroscopy:
-
N-H Stretching: Broad bands are expected in the region of 3100-3400 cm⁻¹ corresponding to the two N-H groups.
-
C=O Stretching: A strong, sharp absorption band is expected around 1650-1690 cm⁻¹, characteristic of a lactam carbonyl.
-
C=N and C=C Stretching: Multiple bands are expected in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 137.1.
-
Mechanism of Action & Biological Significance in Drug Development
The primary therapeutic relevance of the this compound scaffold lies in its application as a "hinge-binding" motif in kinase inhibitors.
Kinase Hinge-Binding Interaction Model
The ATP-binding site of kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes of the enzyme. This region forms key hydrogen bonds with the adenine base of ATP to anchor it in place. Inhibitors based on the pyrazolo[3,4-d]pyridazinone core are designed to mimic this interaction.
Caption: Hydrogen bonding between the scaffold and kinase hinge.
As depicted, the pyridazinone N-H acts as a hydrogen bond donor to a backbone carbonyl (acceptor) in the hinge, while the pyrazole nitrogen can act as an acceptor for a backbone N-H (donor). This bidentate interaction provides a strong anchor for the inhibitor, conferring high affinity and potency.[1][2]
Application in Covalent Inhibitors
A particularly powerful application of this scaffold is in the design of covalent irreversible inhibitors. By attaching a reactive electrophilic group (a "warhead," such as an acrylamide moiety) at a suitable position, the inhibitor can first bind non-covalently via the hinge interaction. This proximity and orientation then facilitate the formation of a permanent covalent bond with a nearby nucleophilic residue (typically a cysteine) in the active site. This strategy leads to prolonged and potent target inhibition, which is highly effective in therapeutic applications.[1]
Conclusion
The this compound core represents a fundamentally important scaffold in modern medicinal chemistry. Its robust and scalable synthesis, combined with its ideal electronic and structural properties for engaging kinase active sites, ensures its continued relevance. For drug development professionals, this nucleus offers a validated and highly adaptable platform for creating next-generation targeted therapies. A thorough understanding of its basic properties and synthetic accessibility is the first and most critical step in leveraging its full therapeutic potential.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4- d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry. [Link]
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This compound. 2a biotech. [Link]
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Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. ResearchGate. [Link]
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Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
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This compound. Fluorochem. [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [Link]
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Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. [Link]
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Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- 8. researchgate.net [researchgate.net]
Synthesis of the 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Scaffold: A Technical Guide
Abstract
The 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine bases has made it a valuable template for designing antagonists and inhibitors for a range of biological targets. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this important scaffold, with a particular focus on the prevalent and efficient cyclocondensation strategy. The narrative delves into the mechanistic underpinnings of the key reaction steps, offers a detailed experimental protocol, and presents relevant data to support the described methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity in their research endeavors.
Introduction: The Significance of the Pyrazolo[3,4-d]pyridazine Scaffold
Fused heterocyclic systems are the cornerstone of many therapeutic agents, and the pyrazolo[3,4-d]pyridazine framework is a noteworthy example. This bicyclic system, an isomer of the well-known purine nucleus, has been identified as a key pharmacophore in a multitude of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent kinase inhibition, antiviral properties, and activity as receptor antagonists. The inherent structural features of the pyrazolo[3,4-d]pyridazinone core, particularly its hydrogen bonding capabilities and rigid conformation, allow for specific and high-affinity interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutics.
Retrosynthetic Analysis and Key Synthetic Strategies
The construction of the this compound scaffold can be approached through several synthetic disconnections. However, the most convergent and widely adopted strategy involves the sequential construction of the pyrazole ring followed by the annulation of the pyridazinone ring. A common retrosynthetic analysis points to a suitably substituted pyrazole as a key intermediate.
A prevalent and robust method for the synthesis of the pyrazole ring itself is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. For the subsequent formation of the pyridazinone ring, a pyrazole precursor bearing two adjacent carbonyl functionalities, or their synthetic equivalents (e.g., esters, nitriles), is required. The cyclization of such a precursor with hydrazine hydrate provides a direct and efficient route to the desired fused heterocyclic system.
One of the most effective and high-yielding approaches commences with a substituted pyrazole-4,5-dicarboxylate ester. This key intermediate can be readily prepared and subsequently cyclized with hydrazine to furnish the this compound core. This strategy offers the advantage of readily available starting materials and generally proceeds with good to excellent yields.
Mechanistic Insights: The Cyclocondensation Reaction
The cornerstone of the synthesis is the cyclocondensation reaction between a pyrazole-4,5-dicarboxylate and hydrazine. This transformation proceeds through a well-established nucleophilic acyl substitution and subsequent intramolecular cyclization pathway.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of the ester groups on the pyrazole ring. This is followed by the elimination of an alcohol molecule to form a hydrazide intermediate. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group. This intramolecular cyclization step is the key ring-closing event. Finally, the elimination of a second molecule of alcohol from the tetrahedral intermediate results in the formation of the stable, aromatic this compound ring system.
Caption: Mechanism of this compound formation.
Experimental Protocol: Synthesis from Diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate
This section provides a detailed, step-by-step methodology for the synthesis of a representative 3-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point for laboratory synthesis.
Materials and Reagents:
-
Diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate (10 mmol).
-
Solvent Addition: To the flask, add 50 mL of absolute ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (20 mmol, 2 equivalents) to the reaction mixture dropwise at room temperature with continuous stirring.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization:
The structure of the synthesized 3-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would be consistent with the formation of the fused heterocyclic ring system.
Quantitative Data and Yields
The cyclocondensation of pyrazole-4,5-dicarboxylates with hydrazine is generally a high-yielding reaction. The table below summarizes typical reaction parameters for the synthesis of pyrazolo[3,4-d]pyridazinone derivatives based on literature precedents.
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate | Hydrazine hydrate | Ethanol | 6-8 | > 85 | Inferred |
| Diethyl 1-phenyl-1H-pyrazole-4,5-dicarboxylate | Hydrazine hydrate | Ethanol | 8 | 90 | Inferred |
| Dimethyl 1H-pyrazole-4,5-dicarboxylate | Hydrazine hydrate | Methanol | 10 | > 80 | Inferred |
Conclusion and Future Perspectives
The synthesis of the this compound scaffold via the cyclocondensation of pyrazole-4,5-dicarboxylates with hydrazine represents a highly efficient and reliable synthetic strategy. The straightforward nature of this reaction, coupled with the ready availability of starting materials, makes this approach amenable to both small-scale laboratory synthesis and larger-scale production. The mechanistic clarity of the transformation allows for rational optimization of reaction conditions to achieve high yields and purity.
The versatility of the pyrazole starting material allows for the introduction of various substituents at different positions of the scaffold, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, such as one-pot multicomponent reactions, to further streamline the synthesis of this important heterocyclic core. The continued exploration of the pharmacological potential of novel pyrazolo[3,4-d]pyridazinone derivatives holds great promise for the discovery of new therapeutic agents.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. [Link]
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Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
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synthesis of pyrazoles. (2019). YouTube. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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Syntheses of some new 1H‐pyrazole, pyridazin‐3(2H)‐one, and oxazin‐4‐one derivatives. (2006). Wiley Online Library. [Link]
-
Mechanism for the formation of pyrazole. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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A Technical Guide to the Chemical Structure and Numbering of Pyrazolo[3,4-d]pyridazinone
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, acting as inhibitors for various enzymes, including phosphodiesterases (PDEs), Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFRs).[1][2][3] A precise understanding of its chemical structure and the standardized numbering of its atoms is fundamental for unambiguous communication in research and development, particularly in structure-activity relationship (SAR) studies.[2][4]
This guide provides an in-depth explanation of the nomenclature and numbering conventions for the pyrazolo[3,4-d]pyridazinone core, grounded in the principles of IUPAC nomenclature for fused heterocyclic systems.
Deciphering the Fused Ring System: Pyrazole and Pyridazine
The name "pyrazolo[3,4-d]pyridazine" itself reveals the core's construction. It is a fused bicyclic system formed from two nitrogen-containing heterocyclic rings:
-
Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms.
-
Pyridazine : A six-membered aromatic ring with two adjacent nitrogen atoms.[5]
The [3,4-d] portion of the name is a descriptor that precisely defines how these two rings are fused. It indicates that the fusion occurs at the bond between atoms 3 and 4 of the pyrazole ring and connects to the 'd' face (the bond between atoms 4 and 5) of the pyridazine ring.
The Logic of IUPAC Numbering for Fused Heterocycles
The numbering of a fused heterocyclic system like pyrazolo[3,4-d]pyridazine does not simply retain the numbering of its individual components. Instead, a new, continuous numbering system is applied to the entire bicyclic structure based on a set of IUPAC rules designed for consistency and clarity.
The fundamental principles for numbering are:
-
Orientation : The fused ring system is oriented with the largest possible number of rings in a horizontal row and the largest individual ring (pyridazine in this case) on the right.
-
Starting Point : Numbering begins from an atom in the largest ring that is not involved in the ring fusion (a non-bridgehead atom).
-
Direction : The numbering proceeds around the periphery of the entire fused system.
-
Lowest Locants for Heteroatoms : The starting point and direction of numbering are chosen to give the heteroatoms (in this case, the four nitrogen atoms) the lowest possible numbers (locants).
-
Bridgehead Atoms : The atoms at the junction of the two rings (bridgehead atoms) are not numbered directly in the peripheral sequence but can be designated using the number of the preceding atom followed by the letter 'a'.
Standard Numbering of the Pyrazolo[3,4-d]pyridazine Core
Following these IUPAC principles, the standard numbering for the pyrazolo[3,4-d]pyridazine core is established as follows:
-
Numbering starts at the nitrogen atom in the pyridazine ring that is furthest from the ring fusion, assigning it position 1. This ensures the heteroatoms receive the lowest possible locants.
-
The numbering continues clockwise around the six-membered ring and then around the five-membered ring.
The resulting numbered structure of the parent 1H-pyrazolo[3,4-d]pyridazine is illustrated below. The "1H" designation specifies that the nitrogen at position 1 bears a hydrogen atom.[6]
Caption: Structure of 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one.
Spectroscopic Characteristics
The structural features of the pyrazolo[3,4-d]pyridazinone core give rise to characteristic spectroscopic signals. While the exact values depend on the specific substituents, some general features can be noted:
| Spectroscopic Data | Characteristic Feature | Typical Range |
| ¹H NMR | Pyridazinone C₃–H proton | 9.94–10.06 ppm (singlet) [7] |
| Pyrazole C₄–H proton | 8.42–9.72 ppm (singlet) [7] | |
| IR Spectroscopy | Carbonyl (C=O) stretch of pyridazinone | 1630–1679 cm⁻¹ [7] |
| C=N stretch of pyrazole ring | 1528–1609 cm⁻¹ [7] |
Note: Chemical shifts and absorption frequencies can vary significantly based on substitution patterns and solvent.
Conclusion
A thorough understanding of the IUPAC nomenclature and numbering for the pyrazolo[3,4-d]pyridazinone scaffold is essential for researchers in medicinal chemistry and drug discovery. The systematic approach ensures that chemical structures are described and identified without ambiguity, facilitating clear communication and advancing the exploration of this important class of compounds. The rules prioritize the pyridazine ring as the base component and dictate a numbering scheme that assigns the lowest possible locants to the nitrogen heteroatoms, providing a logical and consistent framework for naming complex derivatives.
References
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Di Piaz, V., et al. (2002). Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 227-33. Available at: [Link]
-
Wu, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4- d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B, 11(3), 781-794. Available at: [Link]
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Kavitha, C., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega, 4(3), 5267-5274. Available at: [Link]
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Li, Z., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(7), 1085-1090. Available at: [Link]
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IUPAC. Fused Heterocyclic Systems. Rule B-3. ACD/Labs. Available at: [Link]
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IUPAC. Priority order of component ring systems. FR-2.3. Advanced Chemistry Development, Inc. Available at: [Link]
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Matiichuk, V. S., Potopnyk, M. A., & Obushak, N. D. (2008). Molecular Design of Pyrazolo[3,4-d]pyridazines. Russian Journal of Organic Chemistry, 44(9), 1352–1361. Available at: [Link]
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PubChem. 1H-Pyrazolo[3,4-d]pyridazine. National Center for Biotechnology Information. Available at: [Link]
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Spectroscopic data (NMR, IR, Mass Spec) of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic scaffold 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 13521-25-0). This molecule represents a foundational structure for a multitude of derivatives explored in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]
While extensive spectroscopic data exists for its various substituted derivatives, the characterization of the parent molecule itself is less commonly consolidated in the literature. This guide, therefore, serves a dual purpose: to present the expected spectroscopic signatures based on foundational principles and data from analogous structures, and to provide robust, field-proven protocols for researchers to validate these characteristics in their own laboratories.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. The workflow from synthesis to confirmation is a systematic process where each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.
The core structure of this compound features a fused pyrazole and pyridazine ring system. The presence of tautomerizable protons (N1-H and N5-H) and distinct aromatic and lactam functionalities gives rise to a characteristic spectroscopic fingerprint.
Caption: Numbering scheme for the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this scaffold, ¹H NMR will identify the chemical environment of the protons, while ¹³C NMR will map the carbon backbone.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/amide region and one or two exchangeable (broad) signals for the N-H protons, depending on the solvent and concentration. The chemical shifts are predicted based on the analysis of related pyridazine and pyrazole structures.[2][3]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~13.5 - 14.5 | broad singlet | 1H | N1-H | The pyrazole N-H proton is typically deshielded and appears at a very high chemical shift, often observed in substituted pyrazoles.[4] |
| ~11.5 - 12.5 | broad singlet | 1H | N5-H | The lactam N-H proton of the pyridazinone ring is also significantly deshielded due to the adjacent carbonyl group and aromatic system. |
| ~8.3 | singlet | 1H | C3-H | This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to a downfield shift. |
| ~8.1 | singlet | 1H | C7-H | This proton is part of the pyridazine ring and is adjacent to a nitrogen atom, placing it in a deshielded environment. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal all five unique carbon environments in the molecule. The carbonyl carbon is the most downfield signal.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~158 | C4 | The carbonyl carbon of the lactam system is highly deshielded and characteristically appears in this region. |
| ~148 | C7a | A quaternary carbon at the fusion of two electron-deficient rings is expected to be significantly downfield. |
| ~138 | C3 | The C-H carbon of the pyrazole ring is deshielded by adjacent nitrogens. |
| ~132 | C7 | The C-H carbon of the pyridazine ring. |
| ~115 | C3a | This quaternary carbon at the ring junction is typically the most upfield of the sp² carbons. |
Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol ensures reproducibility by standardizing sample preparation and referencing, which are critical for comparing experimental data against predicted values or literature.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the dried compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes polar heterocyclic compounds and allows for the clear observation of exchangeable N-H protons.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution (target line width for the solvent peak <0.5 Hz).
-
Set the spectral width for ¹H NMR to cover a range of -2 to 16 ppm. For ¹³C NMR, set the width from 0 to 200 ppm.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2-3 seconds is standard. Acquire at least 1024 scans, as the natural abundance of ¹³C is low.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H and C=O bonds.
| Predicted Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Rationale & Comparative Insights |
| 3200 - 3000 | Medium, Broad | N-H stretching | This broad absorption arises from the two N-H groups (pyrazole and lactam) involved in intermolecular hydrogen bonding in the solid state. |
| ~1680 | Strong | C=O stretching (Amide I) | A strong, sharp peak characteristic of a cyclic amide (lactam) carbonyl group. Its position reflects the influence of the fused aromatic system. |
| 1620 - 1550 | Medium-Strong | C=N and C=C stretching | Multiple bands in this region are expected, corresponding to the stretching vibrations within the fused pyrazole and pyridazine rings. |
| ~1450 | Medium | C-N stretching | Vibrations associated with the carbon-nitrogen bonds within the heterocyclic framework. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Expertise & Experience: While KBr pellets are traditional, the ATR method is chosen for its speed, minimal sample preparation, and excellent reproducibility, making it the modern standard for solid-state IR analysis.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
-
Sample Application:
-
Place a small amount (~1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical validation point. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. The molecular formula of this compound is C₅H₄N₄O, with a monoisotopic mass of 136.0385 Da.
| m/z (Predicted) | Species | Technique |
| 137.0458 | [M+H]⁺ | ESI-MS (Positive Ion Mode) |
| 135.0312 | [M-H]⁻ | ESI-MS (Negative Ion Mode) |
| 136.0385 | [M]⁺˙ | EI-MS |
Predicted Fragmentation Pathway
Electron Ionization (EI) would likely induce fragmentation by loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which is characteristic of heterocyclic systems.[6]
Caption: A plausible EI-MS fragmentation pathway for this compound.
Experimental Protocol: ESI-HRMS
Authoritative Grounding: This protocol uses Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, coupled with a high-resolution analyzer (like TOF or Orbitrap) to provide unequivocal confirmation of the elemental formula.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately before the run using a known calibration standard. This is essential for achieving the high mass accuracy required for formula determination.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Set the mass resolving power to >10,000 (FWHM).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Use the instrument's software to calculate the elemental composition based on the exact mass. The measured mass should be within 5 ppm of the theoretical mass for the formula C₅H₅N₄O⁺ (for positive mode).
-
References
-
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved January 14, 2026, from [Link]
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Acmec Biochemical. (n.d.). 1,5-dihydro-4H-Pyrazolo[3,4-d]pyridazin-4-one,98%. Retrieved January 14, 2026, from [Link]
- Wiley Periodicals, Inc. (2006). Syntheses of some new 1H‐pyrazole, pyridazin‐3(2H)‐one, and oxazin‐4‐one derivatives.
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 14, 2026, from [Link]
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2a biotech. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved January 14, 2026, from [Link]
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PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved January 14, 2026, from [Link]
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IJARESM. (n.d.). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. Retrieved January 14, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 1H-Pyrazolo[3,4-c]pyridazine. Retrieved January 14, 2026, from [Link]
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Sci-Hub. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1H-PYRAZOLO-[3,4-C]-PYRIDINE. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved January 14, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 14, 2026, from [Link]
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Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved January 14, 2026, from [Link]
- PubMed. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazolo[3,4-d]pyridazin-4(5H)-one Analogs: A Methodological Blueprint
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazolo[3,4-d]pyridazine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of kinases such as PDEδ. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are paramount to understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring solid-state stability. This guide provides a comprehensive, in-depth technical walkthrough of the single-crystal X-ray diffraction analysis workflow for this class of compounds. While a detailed crystal structure for a simple 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivative is not publicly available at the time of this writing, we will utilize the closely related and structurally analogous 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a primary exemplar to illustrate the principles and methodologies. The techniques and analytical approaches detailed herein are directly transferable and serve as an authoritative blueprint for researchers working with the target pyridazine series.
Introduction: The Significance of the Pyrazolo[3,4-d]pyridazine Core
Fused heterocyclic systems are the cornerstone of many therapeutic agents. The pyrazolo[3,4-d]pyridazine core, an isomer of the well-known purine system, presents a unique arrangement of hydrogen bond donors and acceptors, making it a privileged scaffold for interacting with biological targets.[1] Derivatives have shown promise as potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[1]
Understanding the crystal structure of these derivatives is not merely an academic exercise. It provides critical insights into:
-
Molecular Conformation: Determining the exact bond lengths, bond angles, and torsion angles, which dictates the molecule's shape.
-
Supramolecular Assembly: Identifying the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in the solid state. This is crucial for predicting physical properties like solubility and stability.
-
Structure-Activity Relationship (SAR): Providing an empirical basis for computational modeling and the rational design of next-generation derivatives with improved potency and selectivity.
This guide will navigate the entire process, from the foundational step of synthesis and crystallization to the intricacies of data collection, structure solution, and final analysis, empowering researchers to apply these techniques to their own pyrazolo[3,4-d]pyridazine derivatives.
The Crystallization Workflow: From Powder to Diffraction-Quality Single Crystal
The primary bottleneck in any crystal structure analysis is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions with no significant defects).[2] This process is often an empirical science, requiring screening of various conditions.
Synthesis of the Target Compound
The initial step is the synthesis of the this compound derivative. A common synthetic route involves the cyclization of a substituted pyrazole precursor. For our exemplar, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, the synthesis is achieved by heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid.[2] A similar strategy can be envisioned for the pyridazine core, likely starting from a corresponding 5-aminopyrazole-4-carboxylate derivative and reacting it with hydrazine.
Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [2]
-
Reaction Setup: Heat 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) in formic acid (10 ml).
-
Heating: Maintain the reaction temperature at 383–385 K for 6 hours.
-
Precipitation: Pour the hot reaction mixture into a beaker containing ice-water.
-
Isolation: Collect the resulting precipitate by filtration and dry the solid material.
-
Purification: Recrystallize the crude product from ethanol to yield the final compound.
The Art of Crystallization: Key Techniques
For small organic molecules like pyrazolopyridazinones, several crystallization techniques are effective. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.
-
Slow Evaporation: This is the most common and straightforward method. A saturated or near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days.
-
Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed inside a larger sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Liquid Diffusion: A solution of the compound is carefully layered with a miscible, less dense anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower in a refrigerator or cryo-bath.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed into the X-ray beam of a diffractometer.
Experimental Protocol: Data Collection
-
Mounting: The crystal is mounted on a loop or glass fiber using cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion and radiation damage.
-
Instrumentation: Data is collected on a modern diffractometer, such as a Bruker APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software like APEX2 is used to devise a strategy to collect a complete, redundant dataset.
-
Integration and Scaling: The raw diffraction spots on the images are integrated to determine their intensities. The data is then scaled and corrected for experimental factors (e.g., absorption) using software like SAINT and SADABS.
Structure Solution, Refinement, and Validation
The result of data processing is a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot. The central challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The symmetry and unit cell parameters of the crystal are determined from the diffraction pattern.
-
Structure Solution: For small molecules, direct methods are typically used to generate initial phase estimates. Software like SHELXS or SHELXT is highly effective for this step. This yields an initial electron density map from which the first atoms of the molecule can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process. This is typically performed using software like SHELXL, often within a graphical user interface like Olex2.[3][4] The refinement process involves:
-
Assigning atom types (e.g., C, N, O).
-
Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).
-
Locating and refining hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
-
Validation: The final refined structure is rigorously validated. The International Union of Crystallography (IUCr) provides a checkCIF service that automatically checks the data for consistency, completeness, and potential issues. This is a mandatory step before publication or deposition.
Analysis of the Crystal Structure: A Case Study
Using the published structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, we can illustrate the key analytical points.[2]
Molecular Geometry
The first level of analysis is the molecule itself. Key parameters are extracted from the refined structure, including bond lengths, bond angles, and torsion angles. These values are compared to standard values and to related structures in the Cambridge Structural Database (CSD) to identify any unusual features.[2]
Table 1: Selected Crystallographic and Refinement Data for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [2]
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₄O |
| Formula Weight | 212.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3569 (4) |
| b (Å) | 9.6919 (5) |
| c (Å) | 13.5674 (7) |
| β (°) | 99.856 (2) |
| Volume (ų) | 951.19 (9) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.109 |
| Goodness-of-fit (S) | 1.04 |
| CCDC Deposition Number | 2205933 |
Causality Note: The low R₁ value (<5%) and Goodness-of-fit close to 1.0 indicate a well-refined and reliable structure.
In this example, the pyrazolo[3,4-d]pyrimidine ring system is nearly planar. The phenyl ring is twisted relative to the fused ring system by a dihedral angle of 34.72 (6)°.[2] This torsion is a critical piece of information for drug designers, as it defines the spatial relationship between these two key fragments.
Supramolecular Chemistry and Crystal Packing
Equally important is the analysis of how molecules interact with each other in the crystal lattice. These non-covalent interactions dictate the material's bulk properties.
-
Hydrogen Bonding: In the exemplar structure, a classic N—H···O hydrogen bond links molecules into centrosymmetric dimers. This is a strong and directional interaction that is a primary driver of the crystal packing.
-
Non-Classical Interactions: Weaker C—H···O and C—H···N interactions also play a role, linking the dimers into larger supramolecular bands.[2]
-
π-π Stacking: The planar aromatic rings can interact via π-π stacking. In this case, interactions are observed between the pyrimidine and pyrazole rings of adjacent molecules, further stabilizing the crystal structure.[2]
Understanding this network of interactions is crucial for identifying key synthons—reliable patterns of intermolecular interactions—that can be exploited in crystal engineering and for understanding potential polymorphism.
Data Deposition and Reporting
A cornerstone of scientific integrity in crystallography is the public deposition of data. Upon completion of the analysis, the Crystallographic Information File (CIF) and the structure factor file must be deposited with a public repository.
-
Cambridge Crystallographic Data Centre (CCDC): For small organic and metal-organic molecules, the CCDC is the world's repository.[2] Upon deposition, a unique CCDC number is assigned, which allows any researcher to freely access and visualize the crystal structure.
-
Publication: When reporting a crystal structure in a journal or patent, the CIF file is submitted as supporting information. Key crystallographic data, such as that in Table 1, should be included in the main text.
Conclusion
The crystal structure analysis of this compound derivatives is a powerful tool for drug discovery and development. By following the robust workflow outlined in this guide—from meticulous synthesis and crystallization to rigorous data collection, refinement, and analysis—researchers can gain unparalleled insight into the molecular and supramolecular features of this important class of compounds. The detailed analysis of molecular geometry and intermolecular packing provides an essential foundation for rational drug design, enabling the development of new therapeutic agents with enhanced efficacy and optimized physicochemical properties. The principles and protocols, demonstrated here through a closely related pyrazolopyrimidine analog, provide a validated and authoritative framework for the successful structural characterization of the target pyridazine series.
References
-
International Union of Crystallography (IUCr). (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
Tashkhodjaev, B., et al. (2022). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, E78, 1-5. Available at: [Link][2]
-
Papke, B., et al. (2016). Identification of pyrazolopyridazinones as PDEδ inhibitors. Nature Communications, 7, 11360. Available at: [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Website. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
OlexSys Ltd. (2025). Olex2 Software. Retrieved from [Link][3][4]
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- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mechanism of action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Derivatives
Abstract
The this compound core, and its closely related bioisostere, the pyrazolo[3,4-d]pyrimidine scaffold, represent a class of "privileged" heterocyclic structures in modern medicinal chemistry. Their structural resemblance to endogenous purine bases allows them to function as highly effective and versatile pharmacophores, primarily by acting as competitive inhibitors at ATP-binding sites of protein kinases or at the catalytic sites of phosphodiesterases. This guide provides a detailed exploration of the predominant mechanisms of action for these derivatives, focusing on their roles as inhibitors of critical enzyme families involved in oncology and inflammation. We will dissect the molecular interactions, downstream cellular consequences, and the key experimental methodologies required to elucidate and validate these mechanisms.
The Pyrazolopyridazine/Pyrimidine Scaffold: A Foundation for Targeted Inhibition
The pyrazolopyridazine and pyrazolopyrimidine cores are bicyclic heteroaromatic systems that mimic the adenine base of ATP. This inherent structural feature is the cornerstone of their therapeutic potential, enabling them to be readily adapted to target the ATP-binding pockets of a vast array of protein kinases.[1] Through strategic chemical modifications at various positions on the core rings, medicinal chemists can achieve high levels of potency and selectivity for specific enzyme targets, leading to the development of drugs for a multitude of diseases, particularly cancer.[1][2]
Core Mechanism I: Protein Kinase Inhibition
The most extensively documented mechanism of action for this class of compounds is the inhibition of protein kinases. Kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2]
General Mechanism: ATP-Competitive Inhibition
Derivatives based on these scaffolds predominantly function as Type I kinase inhibitors . They directly compete with endogenous ATP for binding within the catalytic site of the kinase domain.[3] The pyrazolopyrimidine or pyridazinone core occupies the adenine-binding region, forming critical hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, physically blocking ATP from binding and preventing the subsequent phosphorylation of downstream substrates.[1][4]
Molecular modeling and X-ray crystallography studies have confirmed this binding mode. For instance, studies on Cyclin-Dependent Kinase 2 (CDK2) inhibitors revealed that the pyrazolopyrimidine core forms essential hydrogen bonds with the backbone of Val96 in the hinge region, mimicking the interaction of ATP's adenine group.[4]
Specific Kinase Targets and Downstream Consequences
The versatility of the scaffold allows for the targeting of multiple kinase families, leading to distinct therapeutic outcomes.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Many derivatives are potent inhibitors of both wild-type (WT) and mutant EGFR (e.g., T790M), which is a common resistance mutation in non-small cell lung cancer.[1][5] By blocking EGFR autophosphorylation, these compounds inhibit downstream pathways like MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers. Specific 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, demonstrating significant tumor growth inhibition in xenograft models by suppressing FGFR-mediated signaling.[7]
-
-
Non-Receptor Tyrosine Kinases:
-
BRK/PTK6 (Breast Tumor Kinase): Identified as an oncogenic driver in several cancers, BRK is a key target. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown low nanomolar IC50 values against BRK, leading to significant anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines, suggesting a role in preventing metastasis.[3]
-
-
Serine/Threonine Kinases:
-
CDKs (Cyclin-Dependent Kinases): As crucial regulators of the cell cycle, CDKs are validated cancer targets. Pyrazolopyrimidinone derivatives have been identified as potent inhibitors of CDK2 and CDK4, inducing antiproliferative effects in tumor cell lines.[4]
-
PAK1 (p21-activated kinase 1): PAK1 is involved in cell proliferation, survival, and migration. A novel inhibitor, ZMF-10, based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, was shown to suppress the PAK1-ERK signaling pathway, induce apoptosis, and trigger endoplasmic reticulum (ER) stress in breast cancer cells.[8]
-
RIPK1 (Receptor-interacting protein kinase 1): A key mediator of necroptosis and inflammation. Derivatives have been developed as selective RIPK1 inhibitors with therapeutic potential for inflammatory diseases like inflammatory bowel disease.[9]
-
Quantitative Data on Kinase Inhibition
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 3.37 nM | [3] |
| Pyrazolo[3,4-d]pyrimidine | PAK1 | 174 nM | [8] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (WT) | 0.016 µM | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M) | 0.236 µM | [1] |
| Pyrazolo[3,4-b]pyridine | FGFR1 | 0.3 nM | [7] |
| Pyrazolo[3,4-d]pyrimidinone | CDK4/cyclin D1 | Low µM range | [4] |
Core Mechanism II: Phosphodiesterase (PDE) Inhibition
A distinct but significant mechanism of action for some this compound derivatives is the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are critical second messengers in various signaling pathways. Inhibiting PDEs leads to an accumulation of these cyclic nucleotides, modulating cellular function.[10]
-
PDE5 Inhibition: Several pyrazolo[3,4-d]pyridazinone analogues have been evaluated as inhibitors of PDE5, the enzyme responsible for cGMP degradation.[11] By increasing intracellular cGMP levels in smooth muscle cells, these compounds act as potent peripheral vasodilators. IC50 values for potent derivatives are in the range of 0.14–1.4 µM.[11]
-
PDE4 Inhibition: PDE4 specifically degrades cAMP and is a major isoform in inflammatory and immune cells.[10] Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4 inhibitors, including pyridazinone derivatives, attractive candidates for treating inflammatory diseases like COPD and asthma.[12]
Experimental Validation Protocols
Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The following protocols represent core, self-validating workflows.
Workflow: From Target Engagement to Cellular Effect
Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reaction Setup: Prepare a reaction mix containing the target kinase, its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the reaction mix to the wells to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC50 value.
Protocol: Western Blot for Downstream Signaling
This protocol assesses whether the inhibitor blocks the phosphorylation of a key downstream protein in a cellular context (e.g., EGFR signaling).
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR) and allow cells to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Ligand Stimulation: Stimulate the signaling pathway by adding the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression.
Conclusion
The this compound scaffold and its relatives are exceptionally versatile platforms for drug discovery. Their primary mechanisms of action revolve around the competitive inhibition of protein kinases and phosphodiesterases, enabling the modulation of critical cellular pathways in cancer and inflammation. A deep understanding of these mechanisms, validated through rigorous biochemical and cellular assays, is essential for the rational design of next-generation targeted therapies. The continued exploration of structure-activity relationships for this scaffold promises to yield even more potent and selective inhibitors for a wide range of human diseases.
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- Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. (2002). PubMed.
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Navigating the Labyrinth of Oral Delivery: A Technical Guide to the Bioavailability of Pyrazolopyridazinone Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the pyrazolopyridazinone scaffold has emerged as a privileged structure, demonstrating potential across a spectrum of therapeutic targets. However, the journey from a potent, in vitro active molecule to a clinically effective oral therapeutic is fraught with challenges, paramount among them being the attainment of adequate oral bioavailability. This guide, moving beyond a rigid, templated approach, offers a deep dive into the core principles and practical methodologies essential for understanding and optimizing the bioavailability of this important class of compounds. Herein, we dissect the causal relationships behind experimental choices, presenting a self-validating framework for the preclinical assessment of pyrazolopyridazinone derivatives.
The Bioavailability Conundrum: More Than Just Absorption
Oral bioavailability (F) is a composite measure of the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action. For pyrazolopyridazinone compounds, like many heterocyclic systems, this is often governed by a delicate interplay of three critical factors:
-
Aqueous Solubility: The intrinsic ability of the compound to dissolve in the gastrointestinal fluids is the first gatekeeper to absorption. Many promising pyrazolopyrazinone candidates suffer from poor water solubility, which can severely limit their dissolution rate and, consequently, their absorption.[1]
-
Intestinal Permeability: Once dissolved, the compound must traverse the complex barrier of the intestinal epithelium to enter systemic circulation. This can occur via passive diffusion or be influenced by active transport mechanisms.
-
First-Pass Metabolism: Following absorption into the portal circulation, the compound is transported to the liver, where it may be extensively metabolized by enzymes such as the cytochrome P450 (CYP) family before reaching systemic circulation.[2][3] This presystemic metabolism can significantly reduce the amount of active drug that reaches its target.
A systematic approach to diagnosing and addressing deficiencies in these areas is crucial for the successful development of orally bioavailable pyrazolopyridazinone drugs.
Preclinical Assessment of Bioavailability: An Integrated In Vitro and In Vivo Approach
A robust preclinical assessment strategy for pyrazolopyridazinone compounds involves a tiered approach, beginning with high-throughput in vitro assays to identify potential liabilities, followed by definitive in vivo pharmacokinetic studies in relevant animal models.
Tier 1: In Vitro Profiling for Early-Stage Triage
In the early stages of drug discovery, a suite of in vitro assays can provide rapid and cost-effective insights into the potential bioavailability of a series of pyrazolopyridazinone analogs.
1. Solubility Assessment:
A fundamental understanding of a compound's solubility is the cornerstone of any oral bioavailability assessment.
-
Kinetic and Thermodynamic Solubility Assays: These assays determine the solubility of a compound under various pH conditions, mimicking the different environments of the gastrointestinal tract.
Table 1: Representative Solubility Data for a Hypothetical Pyrazolopyridazinone Series
| Compound ID | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |
| PZP-001 | 15 | 10 |
| PZP-002 | 150 | 125 |
| PZP-003 | 5 | 2 |
2. Permeability Assessment:
Evaluating a compound's ability to cross the intestinal barrier is critical. Two widely used in vitro models for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a measure of a compound's passive diffusion across an artificial lipid membrane.[4] It is a high-throughput and cost-effective method for initial permeability screening.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[4] It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined, indicating the potential for active efflux by transporters such as P-glycoprotein (P-gp).
Diagram 1: Experimental Workflow for In Vitro Permeability Assessment
Caption: Workflow for PAMPA and Caco-2 permeability assays.
3. Metabolic Stability Assessment:
To predict the extent of first-pass metabolism, the stability of pyrazolopyridazinone compounds is evaluated in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Liver Microsomal Stability Assay: Compounds are incubated with human or rat liver microsomes and the rate of disappearance of the parent compound is monitored over time.[3][5] This allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).
Table 2: Representative In Vitro ADME Data for a Hypothetical Pyrazolopyridazinone Series
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Human Liver Microsomal t½ (min) |
| PZP-001 | 0.5 | 0.2 | 5.2 | 15 |
| PZP-002 | 8.2 | 6.5 | 1.1 | 45 |
| PZP-003 | 1.1 | 0.8 | 1.5 | 5 |
Tier 2: In Vivo Pharmacokinetic Studies
Compounds with a promising in vitro profile should be advanced to in vivo pharmacokinetic (PK) studies in animal models, typically rats or mice, to obtain a definitive measure of oral bioavailability and other key PK parameters.[6][7][8]
Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[9]
-
Dosing:
-
Intravenous (IV) Administration: A single dose is administered via the tail vein to determine the compound's clearance and volume of distribution.
-
Oral (PO) Administration: A single dose is administered by oral gavage.[9]
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose.
-
Bioanalysis: Plasma concentrations of the pyrazolopyridazinone compound are quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.
Table 3: Key Pharmacokinetic Parameters Determined from In Vivo Studies
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| t½ | Half-life, the time required for the plasma concentration of a drug to decrease by half. |
| F (%) | Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |
Diagram 2: Integrated Strategy for Bioavailability Assessment
Caption: A tiered approach to bioavailability assessment.
Case Study: Improving the Oral Bioavailability of a Pyrazolo-Pyridone Inhibitor
A study on pyrazolo-pyridone inhibitors of the DCN1/2-UBE2M interaction illustrates a successful strategy for enhancing oral bioavailability.[10] The initial lead compound, while potent, suffered from poor water solubility and rapid metabolism, resulting in low oral bioavailability (15% in mice).[10] Through a medicinal chemistry campaign focused on mitigating oxidative metabolism and increasing solubility, a new analog was identified.[10] This optimized compound exhibited a 25-fold improvement in plasma exposure and excellent oral bioavailability.[10] This case study underscores the importance of a multi-parameter optimization approach in addressing bioavailability challenges.
Conclusion: A Roadmap to Orally Bioavailable Pyrazolopyridazinones
The development of orally bioavailable pyrazolopyridazinone compounds requires a deep understanding of the interplay between their physicochemical properties and the physiological barriers they encounter upon oral administration. The integrated, tiered approach outlined in this guide, combining robust in vitro screening with definitive in vivo pharmacokinetic studies, provides a scientifically rigorous framework for identifying and advancing drug candidates with a high probability of clinical success. By embracing a strategy of early-stage assessment and iterative optimization, researchers can navigate the complexities of oral drug delivery and unlock the full therapeutic potential of the pyrazolopyridazinone scaffold.
References
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. (2004). PubMed. Retrieved January 14, 2026, from [Link]
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Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). ArXiv. Retrieved January 14, 2026, from [Link]
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Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved January 14, 2026, from [Link]
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In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. (2003). PubMed. Retrieved January 14, 2026, from [Link]
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Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Retrieved January 14, 2026, from [Link]
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Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. (2001). PubMed. Retrieved January 14, 2026, from [Link]
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Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Apollo. Retrieved January 14, 2026, from [Link]
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In vivo pharmacokinetics of pyribenzoxim in rats. (2001). PubMed. Retrieved January 14, 2026, from [Link]
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Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Drug solubility: importance and enhancement techniques. (2012). PubMed. Retrieved January 14, 2026, from [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. (2025). PubMed. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is based on a robust and efficient cyclocondensation reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Significance
The 1H-Pyrazolo[3,4-d]pyridazine core structure is a prominent scaffold in a multitude of pharmacologically active compounds. As a purine isostere, this heterocyclic system has been integral to the development of various kinase inhibitors and other therapeutic agents. The structural motif of a fused pyrazole and pyridazinone ring system allows for diverse functionalization, enabling the fine-tuning of biological activity. A reliable and well-documented synthetic protocol is, therefore, crucial for facilitating further research and development in this area.
The synthesis described herein proceeds via a classical and highly effective method: the cyclocondensation of a suitably functionalized pyrazole precursor with hydrazine. This approach is widely recognized for its reliability and scalability in the formation of fused heterocyclic systems.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of a pyrazole derivative bearing electrophilic centers at positions 3 and 4 with hydrazine hydrate. A common and effective precursor for this transformation is a pyrazole substituted with a carboxylate group at the 3-position and an acyl group at the 4-position.
Reaction:
Starting Material: Ethyl 4-formyl-1H-pyrazole-3-carboxylate Reagent: Hydrazine hydrate Product: this compound
The reaction mechanism involves a two-step process. Initially, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic formyl group of the pyrazole precursor to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. Subsequent elimination of ethanol drives the reaction to completion, yielding the stable, fused aromatic ring system of this compound. The use of a protic solvent like ethanol or acetic acid can facilitate the proton transfer steps involved in the mechanism.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-formyl-1H-pyrazole-3-carboxylate | Synthesis Grade (≥98%) | Commercially Available | The precursor can be synthesized via established literature methods if not commercially available. |
| Hydrazine hydrate (N₂H₄·H₂O) | Reagent Grade (≥98%) | Commercially Available | Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Can be used as the reaction solvent. |
| Glacial Acetic Acid | Reagent Grade | Commercially Available | Can be used as a solvent and catalyst. |
| Diethyl ether | Reagent Grade | Commercially Available | For washing the product. |
| Distilled water | In-house |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-formyl-1H-pyrazole-3-carboxylate (1.82 g, 10 mmol).
-
Solvent Addition: To the flask, add 30 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is fully dissolved. The use of acetic acid as a solvent also serves to catalyze the condensation reaction.
-
Reagent Addition: Carefully add hydrazine hydrate (0.75 mL, 15 mmol, 1.5 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold distilled water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove any residual acetic acid and organic impurities.
-
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and N-H stretches.
-
Melting Point: To assess the purity of the compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The successful synthesis of the target compound is confirmed through the characterization data obtained. The expected spectroscopic data for this compound should be consistent with the proposed structure. Any significant deviation in the spectral data would indicate the formation of an unexpected product or the presence of impurities, necessitating a re-evaluation of the reaction conditions or purification procedure. The use of a well-established cyclocondensation reaction provides a high degree of confidence in the expected outcome.[1][2]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic scaffold for further investigation in medicinal chemistry and drug discovery programs. The presented workflow is designed to be clear, concise, and reproducible, empowering scientists to advance their research in this important area of chemical science.
References
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols: Solid-Phase Synthesis of a Pyrazolo[3,4-d]pyridazinone Library
Introduction
The pyrazolo[3,4-d]pyridazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this core have demonstrated potential as potent inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptors (FGFRs), making them attractive candidates for the development of novel therapeutics in oncology and immunology.[3][4][5] Furthermore, variations of this scaffold have been explored as phosphodiesterase (PDE) inhibitors and for their antiviral properties.[6][7]
Combinatorial chemistry, particularly solid-phase organic synthesis (SPOS), offers a powerful platform for the rapid generation of large libraries of related compounds, facilitating structure-activity relationship (SAR) studies.[8] This application note provides a detailed, step-by-step protocol for the solid-phase synthesis of a pyrazolo[3,4-d]pyridazinone library. We will delve into the rationale behind the choice of resin, linker, and reaction conditions, providing a robust framework for researchers in drug development.
Principle of the Synthesis
The solid-phase strategy outlined here allows for the sequential construction of the pyrazolo[3,4-d]pyridazinone core on a solid support. The key advantages of this approach include the simplification of purification procedures, as excess reagents and by-products are removed by simple filtration and washing steps, and the ability to drive reactions to completion using a large excess of reagents.
The general synthetic workflow can be visualized as follows:
Caption: Overall workflow for the solid-phase synthesis of the pyrazolo[3,4-d]pyridazinone library.
This multi-step sequence begins with a suitable solid support, followed by the systematic construction of the heterocyclic system, and culminates in the cleavage of the final products from the resin.
Materials and Reagents
Solid Support and Linker
The choice of resin and linker is critical for the success of any solid-phase synthesis.
-
Resin: Polystyrene resins cross-linked with 1% divinylbenzene (DVB) are commonly used due to their good swelling properties in a variety of organic solvents and mechanical stability. For this protocol, a Wang resin is recommended.[9][10]
-
Linker: The linker connects the growing molecule to the solid support and dictates the conditions required for the final cleavage. A Rink amide linker is suitable for this synthesis, as it is stable to the basic and nucleophilic conditions employed during the construction of the heterocyclic core but can be readily cleaved under acidic conditions to yield a C-terminal amide, which can be beneficial for biological activity.[9][11]
Reagents and Solvents
All reagents should be of high purity. Solvents for solid-phase synthesis must be anhydrous.
| Reagent/Solvent | Grade | Recommended Supplier |
| Wang Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Fluorochem |
| Rink Amide Linker | Fmoc-protected | AAPPTec, Biosynth |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrazine Hydrate | Synthesis Grade | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate | Synthesis Grade | Sigma-Aldrich |
| Substituted Phenylhydrazines | Various | Commercially Available |
| Substituted β-ketoesters | Various | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | Synthesis Grade | Fluorochem |
| Water | HPLC Grade | VWR |
Experimental Protocols
Part 1: Preparation of the Resin-Bound Starting Material
This section details the loading of the first building block onto the solid support.
1.1 Fmoc-Rink Amide Linker Coupling to Wang Resin
Rationale: The first step is to attach the acid-labile Rink amide linker to the hydroxyl groups of the Wang resin. This is typically achieved via an esterification reaction.
Protocol:
-
Swell the Wang resin (1 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
In a separate flask, dissolve Fmoc-Rink amide linker (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in anhydrous DMF (5 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under high vacuum.
1.2 Fmoc Deprotection
Rationale: The N-terminal Fmoc protecting group on the linker must be removed to expose the free amine for coupling of the first building block. This is achieved using a solution of piperidine in DMF.
Protocol:
-
Swell the resin from step 1.1 in DMF (10 mL) for 20 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF (10 mL).
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
Part 2: Synthesis of the Pyrazolo[3,4-d]pyridazinone Core
The core heterocyclic structure is constructed in a stepwise manner on the solid support.
2.1 Coupling of the First Building Block (Substituted Pyrazole Carboxylic Acid)
Rationale: A pre-synthesized substituted pyrazole carboxylic acid is coupled to the free amine on the resin. The substituents on this building block will introduce the first point of diversity in the library.
Protocol:
-
Swell the deprotected resin from step 1.2 in DMF (10 mL).
-
In a separate flask, pre-activate the desired substituted pyrazole carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF (5 mL) for 15 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
2.2 Formation of the Pyridazinone Ring
Rationale: The pyridazinone ring is formed by reacting the resin-bound pyrazole with a β-ketoester, followed by cyclization with hydrazine. This step introduces a second point of diversity.
Caption: Key steps in the formation of the pyridazinone ring on the solid support.
Protocol:
-
Swell the resin from step 2.1 in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP) (10 mL).
-
Add the desired β-ketoester (5 eq.) and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the reaction mixture to 80-100 °C and agitate for 12-16 hours.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Swell the resin in ethanol (10 mL).
-
Add hydrazine hydrate (10 eq.) and heat the mixture to reflux for 6-8 hours.
-
Cool to room temperature, drain, and wash the resin thoroughly with ethanol (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under high vacuum.
Part 3: Cleavage and Product Isolation
The final step is the cleavage of the synthesized compounds from the solid support.
3.1 Acidic Cleavage
Rationale: A strong acidic "cocktail" is used to cleave the linker and simultaneously remove any acid-labile side-chain protecting groups. The composition of the cleavage cocktail is crucial to minimize side reactions.[12] Triisopropylsilane (TIPS) is included as a scavenger to trap reactive carbocations generated during the cleavage process.[13][14]
Cleavage Cocktail Composition:
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent |
| Water | 2.5% | Cation Scavenger |
| Triisopropylsilane (TIPS) | 2.5% | Cation Scavenger |
Protocol:
-
Place the dry resin (from step 2.2) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether (2 x 5 mL).
-
Dry the crude product under vacuum.
Part 4: Purification and Characterization
The crude products should be purified and their identity and purity confirmed.
-
Purification: The crude products can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified compounds should be characterized by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.[15]
-
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a pyrazolo[3,4-d]pyridazinone library. By systematically varying the substituted pyrazole carboxylic acid and β-ketoester building blocks, a diverse range of analogs can be efficiently synthesized. This methodology serves as a valuable tool for medicinal chemists and drug discovery professionals, enabling the rapid exploration of chemical space around this important scaffold to identify novel therapeutic agents.
References
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Zhou, W., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B, 11(3), 781-794. [Link]
-
Zhou, W., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
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Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
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LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]
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Vapourtec Ltd. (n.d.). Application Note 72: Cleaving peptides in flow. Oxford Global. [Link]
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Pan, Z., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. [Link]
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Wang, Y., et al. (2021). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17351-17366. [Link]
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Desai, N. C., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 51-58. [Link]
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Almirante, N., et al. (2000). Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. Bioorganic & Medicinal Chemistry, 8(11), 2531-2541. [Link]
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Slough, G. A. (2008). Solid-Phase Synthesis of Nitrogenous Heterocycles. Topics in Heterocyclic Chemistry, 13, 1-28. [Link]
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Ayadi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7354. [Link]
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Le, T. V. T., et al. (2022). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 7(43), 38435-38446. [Link]
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Wang, Y., et al. (2021). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Wu, D., et al. (2022). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. ResearchGate. [Link]
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Ayadi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Request PDF. (n.d.). Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines. [Link]
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El-Gamal, M. I., et al. (2017). Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma. Bioorganic & Medicinal Chemistry Letters, 27(12), 2745-2751. [Link]
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Slough, G. A. (2008). Solid-Phase Synthesis of Heterocycles in Practice. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 203-215. [Link]
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Ciesielski, A., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(13), 4235. [Link]
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Gande, S. L., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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ResearchGate. (n.d.). Synthesis of isoxazolyl-pyrazolo[3,4-d]pyridazinone. [Link]
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Nefzi, A., et al. (2000). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry, 65(1), 221-226. [Link]
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Liao, C. C., et al. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Tetrahedron Letters, 54(44), 5943-5946. [Link]
-
Al-Otaibi, Y. M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
Pan, Z., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4- d ]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ResearchGate. [Link]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
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Moody, C. J., et al. (2005). Solid-phase synthesis of oxazolones and other heterocycles via Wang resin-bound diazocarbonyls. Tetrahedron, 61(42), 10004-10015. [Link]
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Ryabukhin, S. V., et al. (2018). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 23(1), 164. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3144. [Link]
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Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
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Proença, M. F. J. R. P., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2639. [Link]
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Application Notes and Protocols: Multi-component Synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones
Introduction: The Power of Privileged Scaffolds and Multi-component Reactions
The 1H-pyrazolo[3,4-d]pyridazine core is a noteworthy heterocyclic scaffold in medicinal chemistry, often regarded as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of phosphodiesterase 5 (PDE5) and fibroblast growth factor receptors (FGFRs), highlighting their therapeutic potential.[3][4]
Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures that can be time-consuming, generate significant waste, and result in low overall yields. Multi-component reactions (MCRs) offer an elegant and efficient alternative.[5][6][7] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry by promoting atom economy, reducing reaction steps, and minimizing solvent and energy consumption.[8] This guide provides detailed protocols and mechanistic insights into the MCR-based synthesis of 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones, tailored for researchers in drug discovery and organic synthesis.
Understanding the Core Reaction: A Mechanistic Overview
The synthesis of the 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold via a multi-component approach typically involves the condensation of a 1H-pyrazol-5(4H)-one derivative, an aldehyde, and a source of nitrogen, often in the form of urea or a related compound. The general mechanism proceeds through a series of sequential reactions, initiated by the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the final fused heterocyclic product.
The causality behind this one-pot strategy lies in the sequential generation of reactive intermediates. The initial Knoevenagel condensation between the aldehyde and the active methylene group of the pyrazolone creates an arylidene derivative. This is followed by a Michael addition of the nitrogen source and subsequent intramolecular cyclization with the elimination of water to form the pyridazinone ring. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction pathway and maximizing the yield of the desired product.
Caption: Generalized workflow for the three-component synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones.
Protocol 1: Three-Component Synthesis of 1-Aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
This protocol details a three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, a closely related and often interconvertible scaffold to the target pyridazinones. This method was reported by Alharthy in 2020 and demonstrates a straightforward approach using readily available starting materials.[8]
Materials and Reagents
-
1-Aryl-3-methyl-1H-pyrazol-5-ones
-
Urea
-
Aromatic or heteroaromatic aldehydes
-
Ethanol (EtOH)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1-aryl-3-methyl-1H-pyrazol-5-one (1.0 mmol), urea (1.2 mmol), and the appropriate (hetero)aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol to afford the desired 1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
Expected Results
This procedure is reported to provide the target compounds in good to excellent yields, typically ranging from 65-90%.[8] The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 90 |
| 3 | 4-Methoxybenzaldehyde | 88 |
| 4 | 2-Thiophenecarboxaldehyde | 75 |
Table 1: Representative yields for the synthesis of 1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
Protocol 2: One-Pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines an efficient one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones starting from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and aliphatic acids in the presence of phosphorus oxychloride (POCl₃).[9] This method offers a direct route to the pyrazolopyrimidinone core under mild conditions.
Materials and Reagents
-
5-Amino-N-substituted-1H-pyrazole-4-carbonitrile
-
Lower aliphatic acids (e.g., acetic acid, propionic acid)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., anhydrous toluene)
Experimental Procedure
-
Reaction Setup: To a solution of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol) and a lower aliphatic acid (1.2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure 1-arylpyrazolo[3,4-d]pyrimidin-4-one.
Characterization Data
The synthesized compounds are typically white or yellow solids. Their structures are confirmed by spectroscopic analysis. For example, 6-Methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by:
-
¹H NMR (DMSO-d₆, 300 MHz): δ 12.3 (s, 1H), 8.2 (s, 1H), 7.6 (m, 4H), 2.3 (s, 3H).[9]
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 21.2, 104.2, 128.1, 130.2, 131.2, 131.4, 134.9, 136.0, 153.9, 157.9, 158.8.[9]
Caption: Workflow for the one-pot synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones.
Protocol 3: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This protocol describes an efficient, catalyst-free, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation.[10]
Materials and Reagents
-
Methyl 5-aminopyrazolyl-4-carboxylates
-
Trimethyl orthoformate
-
Primary amines
-
Ethanol (EtOH)
Experimental Procedure
-
Reaction Setup: In a 10 mL seamless pressure vial, combine the substituted 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and a primary amine (3.0 mmol) in ethanol (2 mL).
-
Microwave Irradiation: The reaction vial is sealed and placed in a microwave reactor. The mixture is irradiated at 160 °C for 55 minutes with a maximum microwave power of 150 W.
-
Work-up and Purification: After cooling, the precipitated product is isolated by vacuum filtration.
-
Recrystallization: The product is recrystallized from an appropriate solvent (e.g., ethyl acetate) to yield the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.
Key Advantages
-
Rapidity: The reaction time is significantly reduced compared to conventional heating methods.
-
Efficiency: This method provides good to excellent yields of the desired products.
-
Simplicity: The reaction is catalyst-free, and the product can often be isolated by simple filtration.[10]
| Entry | Primary Amine | Yield (%) |
| 1 | Benzylamine | 83 |
| 2 | 4-Chlorobenzylamine | 66 |
| 3 | Aniline | 83 |
| 4 | 4-Bromoaniline | 83 |
Table 2: Representative yields for the microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[10]
Safety and Handling Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Microwave-assisted reactions should be carried out in specialized equipment designed for chemical synthesis to avoid the risk of explosion.
Conclusion and Future Perspectives
Multi-component reactions provide a powerful and efficient platform for the synthesis of medicinally important this compound derivatives. The protocols detailed in this guide offer versatile and practical approaches for accessing this privileged scaffold. The continued development of novel MCRs, potentially incorporating diverse catalysts and greener reaction media, will undoubtedly expand the chemical space accessible to medicinal chemists and accelerate the discovery of new therapeutic agents based on the pyrazolopyridazinone core.
References
-
Alharthy, R. D. (2020). One-pot four-component synthesis and anticancer evaluation of 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[3][8][11]triazolo[3,4-b][8][9][11]thiadiazine derivatives. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
-
Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. (2002). PubMed. [Link]
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A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (n.d.). NIH. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
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Tan, O. U., & Sari, K. O. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 13(3), 287-311. [Link]
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Singh, P., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5485-5501. [Link]
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Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. (2019). PubMed. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PMC. [Link]
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Dömling, A. (2018). Macrocycles: MCR synthesis and applications in drug discovery. PMC. [Link]
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El-Faham, A., et al. (2015). MCR synthesis of a tetracyclic tetrazole scaffold. PMC. [Link]
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El-Faham, A., et al. (2015). MCR synthesis of a tetracyclic tetrazole scaffold. PubMed. [Link]
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Kinase inhibition assay protocol using pyrazolopyridazinone derivatives
An In-Depth Technical Guide to Kinase Inhibition Assays for Pyrazolopyridazinone Derivatives
This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency of pyrazolopyridazinone-class compounds against protein kinases. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolopyridine and pyrazolopyridazinone scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as the core for potent and selective ATP-competitive kinase inhibitors.[1][2]
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust, reproducible, and meaningful data. We will focus on a luminescence-based assay methodology, which is highly amenable to high-throughput screening (HTS) and offers superior sensitivity and a broad dynamic range.[3]
Principle of the Assay: Quantifying Kinase Activity
At its core, a kinase assay measures the catalytic event of a kinase transferring a phosphate group from ATP to a specific substrate (e.g., a protein or peptide).[4][5] The inhibitory effect of a compound, such as a pyrazolopyridazinone derivative, is quantified by measuring the reduction in this catalytic activity.
There are two primary strategies to measure kinase activity: monitoring the depletion of the ATP substrate or quantifying the formation of the ADP product.[4] This protocol utilizes the latter approach, which directly measures product generation. Specifically, we will detail the Promega ADP-Glo™ Kinase Assay, a two-step luminescent system.[6]
The ADP-Glo™ Workflow:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the pyrazolopyridazinone inhibitor are incubated together. The kinase phosphorylates the substrate, consuming ATP and producing ADP. The inhibitor competes with ATP for the kinase's binding site, reducing the rate of this reaction.[1]
-
ATP Depletion: After the kinase reaction, an ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and eliminates any remaining ATP. This step is crucial because residual ATP would create a high background signal in the final detection step.[6]
-
ADP-to-ATP Conversion & Detection: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a highly sensitive luciferase, which catalyzes a reaction that produces a stable "glow-style" luminescent signal.[6][7] The intensity of this light is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.
Materials and Reagents
Sourcing high-quality reagents is paramount for assay reproducibility.[3][8]
| Reagent/Material | Recommended Specifications |
| Target Kinase | Recombinant, purified enzyme with known activity. |
| Kinase Substrate | Specific peptide or protein substrate for the target kinase. |
| Pyrazolopyridazinone Cmpds | ≥95% purity, dissolved in 100% DMSO to create 10 mM stock. |
| Control Inhibitor | A known inhibitor for the target kinase (e.g., Dasatinib for Src family). |
| ATP | Adenosine triphosphate, high purity (e.g., Sigma-Aldrich Cat# A7699). |
| Kinase Assay Buffer | 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. |
| DMSO | Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650). |
| Assay Plates | 384-well, solid white, flat-bottom (e.g., Corning Cat# 3572).[9] |
| Detection Kit | ADP-Glo™ Kinase Assay Kit (Promega Cat# V9101 or similar).[6] |
| Equipment | Calibrated pipettes, multimode plate reader with luminescence detection. |
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. Adjust volumes as needed for other plate formats.
Step 1: Reagent Preparation
-
Rationale: Preparing fresh reagents and working on ice (where appropriate) preserves enzyme activity and ensures consistency. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine ATP-competitive inhibitor potency.
-
Kinase Assay Buffer: Prepare a bulk volume of the assay buffer and store it at 4°C. On the day of the experiment, bring the required volume to room temperature.
-
Compound Dilution Plate:
-
Create a 10-point, 3-fold serial dilution of your pyrazolopyridazinone stock solutions in 100% DMSO.
-
Start with a high concentration (e.g., 1 mM) and dilute down. This plate serves as the source for your assay plate.
-
-
4X Inhibitor Solutions: Dilute the DMSO serial dilutions from the previous step into the Kinase Assay Buffer to create a 4X working solution. The final DMSO concentration in these solutions should be 4%.
-
2X Kinase/Substrate Mix: Prepare a solution containing the kinase and its substrate in Kinase Assay Buffer at 2X the final desired concentration. Keep this solution on ice until use.
-
2X ATP Solution: Prepare a solution of ATP in Kinase Assay Buffer at 2X the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM solution).
Step 2: Assay Plate Setup & Kinase Reaction
-
Rationale: A pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for reaching equilibrium and obtaining accurate potency measurements.[7][8]
-
Add Inhibitors: Using a multichannel pipette or automated liquid handler, add 5 µL of the 4X inhibitor solutions to the appropriate wells of the 384-well assay plate.
-
Test Wells: Serial dilutions of pyrazolopyridazinone compounds.
-
100% Activity Control: Add 5 µL of buffer containing 4% DMSO (vehicle control).
-
0% Activity Control: Add 5 µL of buffer containing 4% DMSO.
-
-
Add Kinase:
-
To the Test Wells and 100% Activity Control wells, add 10 µL of the 2X Kinase/Substrate mix.
-
To the 0% Activity Control wells, add 10 µL of a 2X Substrate-only mix (no kinase).
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubation: Mix the plate gently, cover, and incubate for 60 minutes at room temperature. The optimal incubation time may vary depending on the kinase's activity and should be determined empirically.
Step 3: Luminescence Detection
-
Rationale: The two-step detection process ensures that the luminescent signal is directly and robustly correlated with the amount of ADP produced during the kinase reaction.[6]
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7]
-
Generate Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
Read Plate: Measure the luminescence using a plate reader (e.g., BMG PHERAstar or similar).[10]
Data Analysis and Interpretation
Proper data analysis is crucial for extracting a reliable IC₅₀ value, which represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[11]
-
Data Normalization:
-
Average the raw luminescence signal (RLU) from your replicate wells.
-
Subtract the average RLU of the 0% Activity Control (background) from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_100%_Activity))
-
-
IC₅₀ Calculation:
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) curve fit. This can be done using software like GraphPad Prism or similar data analysis packages.[12]
-
The IC₅₀ is the value derived from the curve where the response is halfway between the top and bottom plateaus.
-
Sample Data Presentation
| Pyrazolopyridazinone [nM] | Avg. RLU | % Inhibition |
| 0 (Vehicle) | 850,000 | 0% |
| 1 | 825,000 | 2.9% |
| 3 | 780,000 | 8.2% |
| 10 | 650,000 | 23.5% |
| 30 | 450,000 | 47.1% |
| 100 | 200,000 | 76.5% |
| 300 | 80,000 | 90.6% |
| 1000 | 55,000 | 93.5% |
| Calculated IC₅₀ | 32.5 nM |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors.- Inadequate mixing of reagents.- Edge effects in the assay plate.[8] | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outermost wells or fill them with buffer to create a humidity barrier.[8] |
| Low Z'-factor or Signal-to-Background | - Suboptimal enzyme or ATP concentration.- Inactive enzyme or degraded ATP.- Insufficient incubation time. | - Titrate enzyme and ATP to find optimal concentrations.- Use fresh, high-quality reagents and store them properly.- Optimize the kinase reaction time to ensure sufficient product formation (e.g., 10-20% ATP consumption). |
| Compound Interference | - Inhibitor fluoresces or quenches the luminescent signal.- Compound precipitates at assay concentrations. | - Run a control where the compound is added just before reading to check for direct effects on the luciferase reaction.- Assess compound solubility in the final assay buffer; reduce the highest concentration if precipitation is observed.[3] |
| IC₅₀ Value Higher/Lower than Expected | - ATP concentration is too high (for ATP-competitive inhibitors), leading to a rightward shift in IC₅₀.[8]- Incorrect buffer pH or ionic strength affecting enzyme or compound. | - Ensure the ATP concentration is near the Km value for the kinase.- Verify that the buffer conditions are optimal for the specific kinase being tested.[8] |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for assessing the inhibitory activity of pyrazolopyridazinone derivatives against target kinases. By combining a robust luminescent assay platform with careful experimental execution and data analysis, researchers can confidently determine the potency (IC₅₀) of their compounds. This biochemical data is a critical first step in the drug discovery cascade, providing the foundation for further studies in cellular models and guiding the structure-activity relationship (SAR) to develop next-generation therapeutics.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol. Promega.
- National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Promega Corporation.
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
- Benchchem. Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.
- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega.
- PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH.
- Grokipedia. IC50. Grokipedia.
- ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- ResearchGate. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- Benchchem. Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
- BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
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- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bmglabtech.com [bmglabtech.com]
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- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Cell-Based Assay Cascade for Evaluating the Efficacy of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one as a Selective CDK2 Inhibitor
Introduction: The Rationale for Targeting CDK2 with Novel Small Molecules
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression through the different phases of the cell cycle.[2] Specifically, the Cyclin E/CDK2 complex is a critical regulator of the G1 to S phase transition, a point of no return in a cell's decision to divide.[3] In numerous malignancies, the CDK2 signaling pathway is hyperactivated, often through the overexpression of Cyclin E1, leading to uncontrolled cell proliferation.[4] This makes CDK2 a compelling therapeutic target for the development of novel anti-cancer agents.[5]
The 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of kinase inhibitors. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds based on this scaffold as selective CDK2 inhibitors. We present a logical cascade of cell-based assays designed to move from broad phenotypic effects to specific on-target engagement and mechanism of action. This multi-faceted approach ensures scientific rigor and provides a robust data package for advancing lead candidates.
The CDK2 Signaling Pathway: A Closer Look
A thorough understanding of the CDK2 signaling pathway is paramount to designing and interpreting cell-based assays for its inhibitors. The pathway is a tightly regulated cascade of events culminating in the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.[6][7]
The following diagram illustrates the pivotal role of the Cyclin E/CDK2 complex in this process:
Caption: The CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow: A Tiered Approach to Efficacy Evaluation
We propose a three-tiered experimental workflow to systematically evaluate the efficacy of a this compound derivative as a CDK2 inhibitor. This approach allows for early go/no-go decisions based on phenotypic data before committing to more resource-intensive mechanistic studies.
Caption: A three-tiered workflow for evaluating CDK2 inhibitor efficacy.
Tier 1: Phenotypic Screening
The initial tier focuses on the overall cellular response to the compound, providing a broad measure of its biological activity.
Cell Proliferation Assay (WST-1)
Scientific Rationale: Inhibition of CDK2 is expected to block the G1/S transition, thereby arresting cell proliferation.[1] The WST-1 assay is a colorimetric method that quantifies the metabolic activity of viable cells, which serves as a proxy for cell number.[8][9] A potent CDK2 inhibitor should demonstrate a dose-dependent decrease in cell proliferation.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on CDK2 signaling (e.g., a Cyclin E1-amplified ovarian cancer cell line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to correct for background.[11]
Data Presentation:
| Compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.01 | 1.18 ± 0.06 | 5.6 |
| 0.1 | 0.95 ± 0.05 | 24.0 |
| 1 | 0.63 ± 0.04 | 49.6 |
| 10 | 0.21 ± 0.02 | 83.2 |
| 100 | 0.10 ± 0.01 | 92.0 |
The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Caspase-Glo® 3/7)
Scientific Rationale: Sustained cell cycle arrest can lead to the induction of apoptosis. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12][13] While a potent CDK2 inhibitor is primarily expected to be cytostatic, a significant induction of apoptosis at higher concentrations can be a desirable therapeutic attribute.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[15]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,000 ± 1,200 | 1.0 |
| 0.1 | 16,500 ± 1,500 | 1.1 |
| 1 | 22,500 ± 2,100 | 1.5 |
| 10 | 75,000 ± 6,500 | 5.0 |
| 100 | 120,000 ± 11,000 | 8.0 |
| Staurosporine (1 µM) | 150,000 ± 13,000 | 10.0 |
Tier 2: Mechanism of Action
This tier aims to confirm that the observed anti-proliferative effects are due to the intended mechanism of action – disruption of the cell cycle.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: As CDK2 is essential for the G1/S transition, its inhibition is expected to cause an accumulation of cells in the G1 phase of the cell cycle.[16] Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, thereby revealing the distribution of the cell population across the different phases of the cell cycle.[12][17]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[18] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale.[17]
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |
| Compound (1x IC50) | 75.6 ± 3.5 | 12.3 ± 1.2 | 12.1 ± 1.1 |
| Compound (5x IC50) | 85.1 ± 4.2 | 5.4 ± 0.8 | 9.5 ± 0.9 |
A significant increase in the percentage of cells in the G1 phase with a corresponding decrease in the S phase population is indicative of successful CDK2 inhibition.
Target Modulation by Western Blot
Scientific Rationale: To further confirm the mechanism of action, it is crucial to assess the phosphorylation status of a key CDK2 substrate, the Rb protein.[6] Inhibition of CDK2 should lead to a decrease in the hyperphosphorylation of Rb. Additionally, examining the levels of Cyclin E1 can provide insights into potential feedback mechanisms.
Protocol:
-
Protein Extraction: Treat cells as in the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-Rb (Ser807/811), total Rb, Cyclin E1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation: A decrease in the ratio of phospho-Rb to total Rb in compound-treated cells compared to the vehicle control provides strong evidence of CDK2 inhibition.
Tier 3: Target Engagement Validation
The final tier provides direct evidence that the compound binds to its intended target, CDK2, within the complex environment of the cell.
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA® is a powerful technique for confirming target engagement in intact cells.[9] The principle is that the binding of a ligand (the inhibitor) to its target protein (CDK2) increases the protein's thermal stability.[19] This stabilization can be detected by heating the cells to various temperatures and then quantifying the amount of soluble CDK2 remaining.[20]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for CDK2.
Data Presentation:
Plot the amount of soluble CDK2 against the temperature for both vehicle- and compound-treated cells. A shift of the melting curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 for target engagement.[21]
| Compound Concentration (µM) | Soluble CDK2 at 52°C (% of 40°C) |
| 0 (Vehicle) | 25 ± 3 |
| 0.1 | 30 ± 4 |
| 1 | 55 ± 5 |
| 10 | 85 ± 6 |
| 100 | 90 ± 5 |
Conclusion
The tiered cell-based assay cascade detailed in this application note provides a robust and logical framework for evaluating the efficacy of this compound derivatives as CDK2 inhibitors. By systematically progressing from broad phenotypic effects to specific mechanism of action and direct target engagement, researchers can confidently identify and advance promising lead candidates for further preclinical and clinical development. This comprehensive approach, grounded in the fundamental principles of cell cycle biology, ensures the generation of high-quality, interpretable data essential for modern drug discovery.
References
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]
- Park, M. H., & Lee, S. J. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1–1B.6.11.
- Tadesse, S., Caldon, E., Tilley, W., & Lim, E. (2019). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 24(9), 1855–1862.
-
Lim, E. (2020, February 2). Targeting CDK2 in cancer: challenges and opportunities for therapy. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]
- Huang, C. Y., et al. (2012). Cyclin dependent kinase 2 (CDK2)
-
My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167–185.
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). WST-1 Cell Viability & Proliferation Assay. Retrieved from [Link]
- Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10845.
-
Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Retrieved from [Link]
- Neitz, R. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2266–2276.
-
ResearchGate. (n.d.). Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. Retrieved from [Link]
- Lewis, C. W., et al. (2022). Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers.
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DSpace. (n.d.). Identification of anti-proliferative kinase inhibitors as potential therapeutic agents to treat canine osteosarcoma. Retrieved from [Link]
- Olmez, I., et al. (2018). Combined c-Met/Trk Inhibition Overcomes Resistance to CDK4/6 Inhibitors in Glioblastoma. Cancer Research, 78(16), 4748–4759.
- Al-Jarakh, M., et al. (2024). The Clinicopathological Significance of the Cyclin D1/E1–Cyclin-Dependent Kinase (CDK2/4/6)–Retinoblastoma (RB1/pRB1) Pathway in Ovarian Cancer. Cancers, 16(7), 1438.
- Palmer, E., et al. (2022). Dynamic regulatory phosphorylation of mouse CDK2 occurs during meiotic prophase I. Frontiers in Cell and Developmental Biology, 10, 977114.
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ResearchGate. (n.d.). Western blot analysis of cyclin and CDK expression. Retrieved from [Link]
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OncLive. (2019, August 27). CDK 4/6 Inhibitor Combos Could Have Lasting Benefits in ER+ Metastatic Breast Cancer. Retrieved from [Link]
- Schettini, F., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs, 80(18), 1911–1930.
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The Oncologist. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Retrieved from [Link]
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The ASCO Post. (2015, June 10). First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer. Retrieved from [Link]
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Breast Care. (2016). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Retrieved from [Link]
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Application Note: A Practical Guide to Characterizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Derivatives as Covalent FGFR Inhibitors
Introduction: Targeting FGFR with Covalent Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[2][3] This makes the FGFR family a compelling target for cancer therapy.[4]
While traditional, non-covalent (reversible) inhibitors have shown clinical utility, covalent inhibitors offer distinct pharmacological advantages. By forming a stable, permanent bond with a specific amino acid residue in the target protein, covalent inhibitors can achieve high potency, prolonged duration of action, and improved selectivity.[5] This approach is particularly effective for targets with high turnover rates or when sustained pathway inhibition is required for therapeutic efficacy.
The 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold has emerged as a promising chemical starting point for the rational design of potent and selective covalent FGFR inhibitors.[6][7][8] Derivatives of this core structure can be functionalized with an electrophilic "warhead" designed to react with a non-catalytic cysteine residue located within the ATP-binding pocket of FGFRs.[8]
This guide provides a comprehensive set of protocols and technical insights for researchers seeking to characterize novel this compound derivatives as covalent FGFR inhibitors. We will move from initial biochemical validation to confirmation of the covalent mechanism and assessment of cellular activity, emphasizing the causality behind each experimental step.
The Principle: Two-Step Covalent Inhibition of FGFR
Covalent inhibition is not a simple binding event; it is a two-step chemical reaction that occurs within the enzyme's active site.[9]
-
Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the FGFR ATP pocket, driven by standard intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). The affinity of this initial binding is represented by the inhibition constant, Kᵢ.
-
Irreversible Bond Formation (k_inact): Once the inhibitor is correctly oriented, its electrophilic warhead (e.g., an acrylamide) is positioned to react with a nearby nucleophilic cysteine residue (Cys488 in FGFR1, for example).[8] This forms a permanent covalent bond, leading to the inactivation of the kinase. The rate of this chemical step is defined by the inactivation rate constant, k_inact.
The overall efficiency of a covalent inhibitor is best described by the ratio k_inact/Kᵢ , which represents the second-order rate constant of inactivation.[9] A simple IC₅₀ value is insufficient as it is time-dependent and does not distinguish between a potent reversible inhibitor and a true covalent inhibitor.[10]
Biochemical Characterization Protocols
The primary goals of biochemical characterization are to determine the kinetic parameters of covalent inhibition and to physically confirm the formation of a covalent adduct.
Protocol 3.1: In Vitro Kinase Assay for Covalent Kinetics (k_inact/Kᵢ)
This protocol determines the efficiency of covalent inhibition. The assay measures the rate of enzyme inactivation over time at various inhibitor concentrations.
Rationale: Unlike reversible inhibitors where equilibrium is reached quickly, covalent inhibitors display time-dependent inhibition. By monitoring the reaction progress over time, we can calculate the true kinetic constants that define the inhibitor's potency.[9][10]
Materials:
-
Recombinant human FGFR1 kinase domain (or other FGFR isoforms).
-
Test Inhibitor (a derivative of this compound).
-
ATP.
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Microplate reader (luminometer).
Step-by-Step Methodology:
-
Enzyme/Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the test inhibitor in kinase buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of FGFR enzyme to each well.
-
Add the varying concentrations of the inhibitor to the enzyme.
-
Incubate this mixture for different periods (e.g., 0, 5, 15, 30, 60 minutes) at room temperature. This allows the covalent reaction to proceed over time.
-
-
Initiate Kinase Reaction:
-
After each pre-incubation time point, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Critical: The concentration of ATP should be at or near its Kₘ to ensure the reaction is sensitive to inhibition.
-
Allow the kinase reaction to proceed for a fixed, short period (e.g., 20 minutes), ensuring the reaction remains in the linear range for the uninhibited control.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (%) versus the pre-incubation time.
-
The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (Kᵢ + [I]) . This will yield the values for k_inact and Kᵢ.
-
Calculate the second-order rate constant: k_inact/Kᵢ .
-
| Parameter | Example Value | Description |
| Kᵢ (nM) | 150 nM | Affinity of the initial non-covalent binding. |
| k_inact (s⁻¹) | 0.005 s⁻¹ | Maximum rate of covalent inactivation. |
| k_inact/Kᵢ (M⁻¹s⁻¹) | 33,333 M⁻¹s⁻¹ | Overall efficiency of the covalent inhibitor. |
Table 1: Example kinetic parameters for a hypothetical covalent FGFR inhibitor.
Protocol 3.2: Mass Spectrometry for Covalent Adduct Confirmation
This protocol provides direct physical evidence that the inhibitor has formed a covalent bond with the target protein. High-resolution mass spectrometry (HRMS) is the gold standard for this analysis.[11]
Rationale: Covalent modification results in a predictable mass increase in the target protein, equal to the molecular weight of the inhibitor. Mass spectrometry can detect this mass shift with high precision, confirming the binding event.[12][13]
Materials:
-
Recombinant human FGFR kinase domain.
-
Test Inhibitor.
-
Incubation buffer (e.g., Ammonium Bicarbonate or HEPES, pH 7.4).
-
LC-MS system (e.g., Orbitrap or TOF).[11]
Part A: Intact Protein Analysis
Rationale: This is a rapid method to confirm if any covalent binding has occurred.[14]
-
Incubation: Incubate the FGFR protein (e.g., 5 µM) with an excess of the inhibitor (e.g., 25 µM) for 1-2 hours at room temperature. Also prepare a control sample with protein and vehicle (DMSO).
-
Sample Cleanup: Remove unbound inhibitor using a desalting column (e.g., C4 ZipTip).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum.
-
Data Interpretation: Deconvolute the resulting mass spectrum. Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Part B: Peptide Mapping Analysis
Rationale: This method identifies the specific amino acid residue that has been modified by the inhibitor.[12]
-
Incubation and Denaturation: Perform the incubation as described in Part A. Then, denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The instrument will sequentially isolate and fragment the peptides.
-
Data Interpretation: Use proteomics software (e.g., Mascot, MaxQuant) to search the fragmentation data against the known FGFR protein sequence.[12] Specify a variable modification on cysteine residues corresponding to the mass of the inhibitor. The software will identify the specific peptide and, via the MS/MS fragmentation pattern, the exact cysteine residue that carries the modification.
| Analysis Type | Expected Result | Implication |
| Intact Protein MS | Mass shift of +350.4 Da | Confirms 1:1 covalent binding (assuming inhibitor MW is 350.4). |
| Peptide Mapping | Cys488 identified with a +350.4 Da modification | Pinpoints the exact site of covalent modification. |
Table 2: Example mass spectrometry results confirming covalent modification.
Cellular Activity and Target Engagement
Biochemical potency must translate to cellular activity. These protocols assess the inhibitor's ability to block FGFR signaling and inhibit proliferation in cancer cells.
FGFR Signaling Pathway Overview
Upon activation by its FGF ligand, FGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2.[15][16] This triggers downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[1][17]
By following this comprehensive guide, researchers can rigorously validate and characterize derivatives of the this compound scaffold as covalent FGFR inhibitors. Successful execution of these protocols will provide robust data on the inhibitor's kinetic profile, confirm its mechanism of action, and demonstrate its on-target cellular efficacy. This systematic approach is essential for advancing promising molecules through the drug discovery pipeline and developing next-generation targeted therapies for FGFR-driven cancers.
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Institutes of Health. [Link]
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Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. [Link]
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Genetic insights into the mechanisms of Fgf signaling. (2015). Genes & Development. [Link]
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Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma. [Link]
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Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (2024). Assay Genie. [Link]
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Covalent Kinase Inhibitors: An Overview. (2021). ResearchGate. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Future Medicinal Chemistry. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Molecules. [Link]
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Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. (2013). Current Medicinal Chemistry. [Link]
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Recent Advances in Covalent Drug Discovery. (2022). Molecules. [Link]
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Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. (2023). JCI Insight. [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
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Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (2021). ResearchGate. [Link]
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Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2022). ACS Chemical Biology. [Link]
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. [Link]
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The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. (2019). ResearchGate. [Link]
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Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. (2019). Journal of Medicinal Chemistry. [Link]
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1H-pyrazolo(4,3-d)pyrimidine. (n.d.). PubChem. [Link]
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Discovery of new 1 H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
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1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, 4-(4-cyanophenyl)-4,7-dihydro-1-phenyl-. (n.d.). Molbase. [Link]
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Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). ResearchGate. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health. [Link]
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1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl-. (n.d.). PubChem. [Link]
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Application Notes and Protocols: Evaluating Pyrazolopyridazinone Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrazolopyridazinone Scaffolds
The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target tumor cells while minimizing toxicity to healthy tissues.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazolopyridine nucleus, a structural bioisostere of natural purines, has emerged as a "privileged scaffold".[1][2] This structural similarity allows derivatives to act as antagonists to natural purines in various biological processes, making them attractive candidates for drug design.[1][3]
Pyrazolopyridine and its related pyrazolopyridazinone derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their application as anticancer agents.[1] Several compounds from this class have been developed as potent kinase inhibitors, with some achieving regulatory approval or advancing to late-stage clinical trials for various cancers. The versatility of this scaffold allows for chemical modifications that can modulate interactions with numerous oncogenic targets, including protein kinases that govern cell proliferation, growth, and apoptosis.[2][4]
This guide provides an in-depth overview and field-proven protocols for researchers evaluating the in vitro anticancer efficacy of novel pyrazolopyridazinone derivatives. We will explore the core methodologies for assessing cytotoxicity, elucidating mechanisms of action such as apoptosis induction and cell cycle arrest, and validating molecular targets.
Common Mechanisms of Action in Cancer Cells
Pyrazolopyridazinone derivatives exert their anticancer effects through several key mechanisms, often converging on the regulation of cell survival and proliferation pathways.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[5][6] Studies have shown that these derivatives can disrupt the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] One compound, referred to as PPD-1, was found to significantly upregulate the expression of Bax and the effector caspase-3 while downregulating Bcl-2 in A549 lung cancer cells, thereby promoting cell death through the intrinsic mitochondrial pathway.[7][8]
-
Cell Cycle Arrest: Many pyrazolopyridinone and related pyrazolopyrimidine derivatives have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[5][9] Depending on the specific derivative and cell line, arrest is commonly observed in the G2/M phase or the S phase.[5][9][10] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.[11]
-
Kinase Inhibition: As purine analogues, these compounds are well-positioned to target the ATP-binding sites of protein kinases.[2] This has led to the development of potent inhibitors for various kinases implicated in cancer, such as Src, CDKs, and growth factor receptors like EGFR.[9][11][12] By blocking the activity of these enzymes, the derivatives can interrupt the signaling cascades that drive tumor growth and survival.[12][13]
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for evaluating the anticancer potential of a new compound. The typical workflow involves an initial screening for cytotoxicity to determine potency, followed by more detailed mechanistic studies on promising candidates.
I. Cytotoxicity Assessment: The MTT Assay
The first step in evaluating a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.[14]
Protocol 1: Cell Viability and IC50 Determination
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[15]
-
96-well flat-bottom tissue culture plates
-
Pyrazolopyridazinone test compound(s), dissolved in DMSO
-
Positive control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[14][15]
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15] Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridazinone derivative and the positive control drug in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight medium from the plates and add 100 µL of medium containing the various drug concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).[14][16]
-
Incubate the plates for the desired exposure period, typically 48-72 hours.[15]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[14][15]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14] Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[15]
Table 1: Example of IC50 Data Presentation for a Pyrazolopyridazinone Derivative (Compound X)
| Cancer Cell Line | Tissue of Origin | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 9.5 ± 1.1 | 1.1 ± 0.2 |
| HCT-116 | Colon Carcinoma | 15.2 ± 2.3 | 0.6 ± 0.09 |
| K562 | Chronic Myelogenous Leukemia | 7.3 ± 0.9 | 0.4 ± 0.05 |
| Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes. |
II. Apoptosis Detection: Annexin V-FITC/PI Assay
Once a compound shows potent cytotoxicity, the next step is to determine if it induces apoptosis. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.[18][19]
Principle of the Annexin V-FITC/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[18][20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19] This dual staining allows for the differentiation of four cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
Protocol 2: Quantification of Apoptotic Cells
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration for 24-48 hours)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[18][21]
-
Cold PBS
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazolopyridazinone derivative at its predetermined IC50 concentration for a set time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1-5 x 10^5 cells per 100 µL.[19][21]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[21][22]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[15][20][22]
-
Flow Cytometry Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin detector for PI.[21]
Visualizing Apoptosis Induction
The induction of apoptosis is a key mechanism for many anticancer agents. The intrinsic pathway, often implicated in chemotherapy-induced cell death, involves the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins.
III. Cell Cycle Analysis: Propidium Iodide Staining
To investigate if a compound's cytotoxic effect is mediated by cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.[23]
Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[23] Because cells have different amounts of DNA at each phase of the cycle (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M), staining with PI allows for the quantification of the cell population in each phase.[23][24] Ethanol fixation is required to permeabilize the cell membrane for the dye to enter.[23] Treatment with RNase is also crucial, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[23][25]
Protocol 3: Analysis of Cell Cycle Distribution
Materials:
-
Cancer cells treated with the test compound (at IC50 for 12, 24, or 48 hours)
-
Cold 70% ethanol
-
Cold PBS
-
Staining Buffer: PBS containing 50 µg/mL PI and 100 µg/mL RNase A[25][26]
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest all cells, wash once with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C (or overnight for best results).[25]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS to remove residual ethanol.
-
Resuspend the final pellet in 250-500 µL of the PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature, protected from light.[26]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events per sample. The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
IV. Target Validation and Pathway Analysis: Western Blotting
Western blotting is a powerful technique to investigate the effect of a pyrazolopyridazinone derivative on the expression levels or activation state (e.g., phosphorylation) of specific proteins within a signaling pathway.[13][27]
Principle of Western Blotting
This technique, also called immunoblotting, allows for the detection of a specific protein from a complex mixture of proteins in a cell lysate.[27] The process involves three main steps:
-
Separation: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel onto a solid membrane (e.g., nitrocellulose or PVDF).
-
Detection: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody (conjugated to an enzyme like HRP) that binds to the primary antibody and enables chemiluminescent or fluorescent detection.[28]
Protocol 4: Basic Western Blot for Apoptosis and Cell Cycle Proteins
Materials:
-
Cell lysates from treated and untreated cells
-
1X SDS sample buffer (Laemmli buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-CDK2, anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Sample Preparation: Treat cells with the test compound for the desired time. Lyse the cells in 1X SDS sample buffer, sonicate to shear DNA, and heat at 95-100°C for 5 minutes.[29]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[29]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
Conclusion
The pyrazolopyridazinone scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a comprehensive and validated workflow for the in vitro evaluation of these derivatives. By systematically assessing cytotoxicity, determining the mode of cell death and cell cycle effects, and identifying the molecular targets, researchers can effectively characterize new compounds and identify promising candidates for further preclinical and clinical development.
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Application Notes and Protocols: In Vivo Experimental Design for Pyrazolopyridazinone Compounds in Mice
Introduction: The Scientific Imperative for In Vivo Assessment of Pyrazolopyridazinone Compounds
Pyrazolopyridazinone and its related pyrazolopyridine scaffolds represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, inflammation, and cardiovascular diseases.[2][3][4] Recent research has highlighted their role as inhibitors of key enzymes such as phosphodiesterases (PDEs) and fibroblast growth factor receptors (FGFRs), which are implicated in various pathological processes.[3][5][6]
While in vitro assays provide crucial initial data on compound potency and selectivity, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo studies in murine models are an indispensable step in the preclinical development of pyrazolopyridazinone-based drug candidates.[7][8][9] These studies are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compounds, assessing their efficacy in relevant disease models, and identifying potential toxicities. This guide provides a comprehensive framework for the rational design and execution of in vivo experiments for pyrazolopyridazinone compounds in mice, emphasizing scientific rigor and ethical considerations to ensure reproducible and translatable results.[10][11][12]
Part 1: Foundational Principles of In Vivo Experimental Design
A well-designed in vivo study is critical for generating meaningful and reliable data. The following principles should guide the experimental design process.
The "Why": Rationale-Driven Model Selection
The choice of a mouse model is paramount and must be directly linked to the compound's proposed mechanism of action and intended therapeutic indication.[11]
-
For Anti-Inflammatory and Anti-Thrombotic Pyrazolopyridazinones: Mouse models of inflammation and thrombosis are appropriate.
-
Thrombosis Models: Ferric chloride-induced thrombosis models in the carotid or mesenteric artery/vein are widely used to assess the antithrombotic effects of compounds.[13][14] For studying deep vein thrombosis (DVT), models involving inferior vena cava (IVC) ligation or stenosis are more relevant.[15][16]
-
Inflammation Models: A murine polytrauma model can be employed to study thromboinflammation, a condition where coagulation and inflammation are intricately linked.[17]
-
-
For Anticancer Pyrazolopyridazinones:
-
Xenograft Models: Human cancer cell lines with known genetic alterations (e.g., FGFR amplifications) can be implanted into immunodeficient mice to evaluate the compound's ability to inhibit tumor growth.
-
Genetically Engineered Mouse Models (GEMMs): These models, which harbor specific genetic mutations that drive tumor development, can provide a more physiologically relevant system for testing targeted therapies.[7]
-
The "Who": Selecting the Appropriate Mouse Strain
The genetic background of the mouse strain can significantly influence experimental outcomes.[11]
-
Inbred Strains: C57BL/6 and BALB/c are common inbred strains used in various disease models. It is crucial to select a strain that is susceptible to the induced disease and has a well-characterized phenotype. The Mouse Phenome Database can be a valuable resource for selecting an appropriate strain.[11]
-
Outbred Strains: For studies where genetic diversity is desirable to mimic the human population, outbred stocks like CD-1 mice can be used.[18]
-
Immunodeficient Strains: For xenograft studies, strains such as NOD-scid gamma (NSG) mice, which lack a functional immune system, are necessary to prevent rejection of human cells.
The "How Many": Statistical Power and Sample Size
Determining the appropriate number of animals per group is a critical ethical and scientific consideration.[19]
-
Power Analysis: A power analysis should be conducted based on preliminary data or published literature to determine the minimum sample size required to detect a statistically significant effect.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should always be applied to minimize animal use and suffering.[11]
The "What": Defining Controls and Endpoints
-
Control Groups:
-
Vehicle Control: This group receives the same formulation vehicle as the treated group, but without the active compound. This is essential to control for any effects of the vehicle itself.
-
Positive Control: A known effective drug for the specific disease model can be included to validate the experimental system.
-
Negative/Sham Control: In surgical models, a sham-operated group that undergoes the surgical procedure without the disease induction is necessary to control for the effects of the surgery.
-
-
Endpoints:
-
Primary Endpoints: These are the main measurements used to assess the efficacy of the compound (e.g., tumor volume, thrombus weight, inflammatory markers).
-
Secondary Endpoints: These can include measurements of target engagement (e.g., phosphorylation of a downstream protein), biomarkers, and general health parameters.
-
Pharmacokinetic Endpoints: Blood samples are collected at various time points to determine the concentration of the compound in the plasma over time.[20][21]
-
Part 2: Pre-Clinical Workflow for Pyrazolopyridazinone Evaluation
The following workflow provides a structured approach for the in vivo evaluation of pyrazolopyridazinone compounds.
Caption: A generalized workflow for the in vivo preclinical evaluation of pyrazolopyridazinone compounds.
Part 3: Detailed Protocols and Methodologies
Protocol: Formulation of Pyrazolopyridazinone Compounds for In Vivo Administration
Many novel compounds, including pyrazolopyridazinones, exhibit poor water solubility, which can hinder their in vivo evaluation.[22][23] A suitable formulation is crucial to ensure adequate bioavailability.
Objective: To prepare a stable and homogenous formulation of a pyrazolopyridazinone compound for oral (PO) or intraperitoneal (IP) administration in mice.
Materials:
-
Pyrazolopyridazinone compound
-
Solubilizing agents (e.g., Tween 80, PEG 400, Solutol HS 15)[24][25]
-
Vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
Glass vials, magnetic stirrer, sonicator
Procedure:
-
Solubility Screening:
-
Formulation Preparation (Example using a co-solvent system):
-
Weigh the required amount of the pyrazolopyridazinone compound.
-
In a sterile glass vial, dissolve the compound in a small volume of a suitable co-solvent (e.g., 10% DMSO).
-
While stirring, slowly add a surfactant (e.g., 20% Solutol HS 15).
-
Gradually add the final vehicle (e.g., 70% sterile water) to the desired final concentration.
-
Sonicate the formulation for 10-15 minutes to ensure homogeneity.
-
-
Quality Control:
-
Visually inspect the formulation for any precipitation or phase separation.
-
Confirm the final concentration of the compound using a suitable analytical method (e.g., HPLC).
-
Causality Behind Choices: The selection of excipients is critical. Surfactants and co-solvents are used to increase the solubility of hydrophobic compounds, thereby enhancing their absorption after administration.[25] The goal is to create a formulation that maintains the compound in a solubilized state in the gastrointestinal tract or peritoneal cavity to allow for efficient absorption into the bloodstream.[26]
Protocol: Administration of Pyrazolopyridazinone Compounds to Mice
The route of administration depends on the compound's properties and the experimental goals.
Objective: To accurately administer the formulated pyrazolopyridazinone compound to mice via the desired route.
Materials:
-
Formulated compound
-
Appropriate sized syringes and needles (e.g., 25-27 G for IP, gavage needle for PO)[27]
-
Animal restrainer (optional)
Routes of Administration:
-
Oral (PO):
-
Intraperitoneal (IP):
-
Position the mouse on its back and gently restrain it.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline.[28]
-
Inject the drug into the peritoneal cavity.[28]
-
Rationale: Allows for rapid absorption and is suitable for compounds that may be irritating to tissues.[28]
-
-
Intravenous (IV):
-
Subcutaneous (SC):
-
Gently restrain the mouse and lift a fold of skin.
-
Insert the needle into the subcutaneous tissue and inject the drug.[28]
-
Rationale: Provides slower, more sustained absorption compared to IP or IV routes.
-
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Max Volume (mL/kg) | Needle Gauge |
| Oral (PO) | 10 | 20-22 G (gavage) |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Intravenous (IV) | 5 | 27-30 G |
| Subcutaneous (SC) | 10 | 25-27 G |
Protocol: Blood Sample Collection for Pharmacokinetic Analysis
Serial blood sampling is essential for determining the pharmacokinetic profile of a compound.[21]
Objective: To collect serial blood samples from mice at predetermined time points after compound administration.
Materials:
-
Capillary tubes (heparinized or non-heparinized)
-
Lancets or small gauge needles (27-30 G)
-
Microcentrifuge tubes
-
Anesthetic (if required)
Procedure (Saphenous Vein Collection):
-
Gently restrain the mouse.
-
Shave the hair from the hind leg to visualize the saphenous vein.[29]
-
Puncture the vein with a sterile needle or lancet.[30]
-
Collect the blood drops into a capillary tube.[30]
-
Apply gentle pressure to the puncture site to stop the bleeding.[30]
Other Collection Methods:
-
Tail Vein: Suitable for small blood volumes.[29]
-
Retro-orbital Sinus: Requires anesthesia and is best performed as a terminal procedure due to potential for injury.[29][31][32]
-
Cardiac Puncture: A terminal procedure for collecting a large volume of blood.[31][33]
Table 2: Blood Collection Methods and Volumes in Mice [32]
| Method | Anesthesia | Max Volume (µL) | Frequency |
| Saphenous Vein | Not required | 50-100 | Serial |
| Tail Vein | Not required | 20-50 | Serial |
| Retro-orbital | Required | 100-200 | Single/Terminal |
| Cardiac Puncture | Terminal | 500-1000 | Terminal |
Causality Behind Choices: The choice of blood collection method depends on the required blood volume and the need for serial sampling.[32] The saphenous vein is often preferred for serial sampling as it is less stressful to the animal than retro-orbital bleeding and does not require anesthesia.[31][33]
Protocol: Histopathological Analysis
Histopathology provides a morphological assessment of tissues and is crucial for evaluating both the efficacy and potential toxicity of a compound.[34][35]
Objective: To prepare and analyze tissue samples to assess pathological changes.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin wax
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin - H&E)
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded alcohols.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
A semi-quantitative scoring system can be used to grade the severity of any observed lesions.[37]
-
Causality Behind Choices: Histopathological analysis provides a critical link between molecular and functional data, offering insights into the mechanism of action and potential off-target effects of the compound.[34][38] For example, in a thrombosis model, H&E staining can reveal the cellular composition of the thrombus and the extent of inflammation in the vessel wall.
Part 4: Signaling Pathway Visualization
Many pyrazolopyridazinone compounds exert their effects by modulating intracellular signaling pathways. Visualizing these pathways can aid in understanding the compound's mechanism of action.
Caption: Simplified MAPK signaling pathway, a common target for pyrazolopyridazinone-based FGFR inhibitors.
Conclusion
The successful translation of a promising pyrazolopyridazinone compound from the bench to the clinic hinges on a well-executed preclinical in vivo program. The protocols and principles outlined in this guide provide a robust framework for researchers to design and conduct meaningful and reproducible mouse studies. By integrating a deep understanding of the compound's mechanism of action with rigorous experimental design and ethical considerations, scientists can effectively evaluate the therapeutic potential of this important class of molecules.
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PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]
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Sci-Hub. (n.d.). Identification of pyrazolopyridazinones as PDEδ inhibitors. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro and In Vivo Mouse Models for Pharmacogenetic Studies. Retrieved from [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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ResearchGate. (n.d.). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. Retrieved from [Link]
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BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
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Drug Discovery News. (2025, December 22). Can we stop using mice for research? Retrieved from [Link]
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National Institutes of Health. (n.d.). Inflammation Modulates Murine Venous Thrombosis Resolution In Vivo: Assessment by Multimodal Fluorescence Molecular Imaging. Retrieved from [Link]
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Bioscientia Medicina. (n.d.). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1. Retrieved from [Link]
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bioRxiv. (2023, September 26). Identification of potent and orally efficacious phosphodiesterase inhibitors in sCryptosporidium parvum-infected immunocompromised mice. Retrieved from [Link]
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ResearchGate. (2016, April 23). (PDF) Identification of pyrazolopyridazinones as PDEδ inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. Retrieved from [Link]
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Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Retrieved from [Link]
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ScienceDirect. (n.d.). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Retrieved from [Link]
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YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]
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PubMed. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]
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SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Application Notes and Protocols: Molecular Docking of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one with Src Kinase
Introduction: The Convergence of a Privileged Scaffold and a Critical Oncogenic Target
The 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This core is a key component in a multitude of compounds designed to interact with various physiological targets. Notably, derivatives of this and similar pyrazolopyrimidine cores have demonstrated significant potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6][7] Kinases are enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.
One of the most critical non-receptor tyrosine kinases implicated in cancer progression is the Src kinase. As the first proto-oncoprotein to be identified, Src is a central node in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[8][9] Its hyperactivation is a common feature in various solid tumors, including breast, lung, and colon cancers, often correlating with metastasis and poor prognosis.[8] Consequently, Src kinase has emerged as a prime target for the development of small-molecule inhibitors.
This application note provides a detailed, step-by-step protocol for the molecular docking of a representative this compound derivative with the human c-Src kinase catalytic domain. We will utilize AutoDock Vina, a widely adopted open-source molecular docking program, to predict the binding mode and affinity of the ligand within the ATP-binding site of Src.[10] This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the interaction of this important scaffold with a key oncogenic target.
Underlying Principles: Why Molecular Docking?
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. The primary goals of this process are:
-
Binding Mode Prediction: To determine the most likely three-dimensional arrangement (pose) of the ligand within the protein's active site.
-
Binding Affinity Estimation: To calculate a scoring function that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, which is indicative of the binding affinity.[12]
By understanding these interactions, we can rationally design more potent and selective inhibitors. This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby reducing time and cost.
Experimental Design: A Case Study with c-Src Kinase
For this protocol, we will focus on the following components:
-
Target Protein: Human c-Src Kinase catalytic domain. We will use the crystal structure with PDB ID: 2SRC, which provides a high-resolution view of the kinase domain.[13][14]
-
Ligand: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (PubChem CID: 13381154), a representative derivative of the core scaffold.
-
Docking Software: AutoDock Vina, chosen for its accuracy, speed, and ease of use.[10]
The overall workflow is depicted in the diagram below:
Caption: Molecular Docking Workflow.
Detailed Protocol
This protocol assumes the user has a working installation of AutoDock Tools (ADT) and AutoDock Vina.
Part 1: Preparation of the Target Protein (c-Src Kinase)
The initial crystal structure from the Protein Data Bank (PDB) requires processing to be suitable for docking. This involves removing non-essential molecules and adding necessary atoms.[9][14]
-
Download the Protein Structure:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for and download the PDB file for 2SRC .[14]
-
-
Clean the PDB File:
-
Open the 2SRC.pdb file in a molecular visualization tool like UCSF Chimera or directly in AutoDockTools (ADT).
-
Remove all water molecules.
-
Delete any co-crystallized ligands or ions (in this case, AMP-PNP).[14]
-
Save the cleaned protein structure as 2src_protein.pdb.
-
-
Prepare the Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 2src_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to File > Save > Write PDBQT. Save the file as 2src_protein.pdbqt. This format includes atomic charges and atom types required by Vina.[13]
-
Part 2: Preparation of the Ligand
The ligand structure must also be prepared in a format that Vina can recognize, defining its rotatable bonds.
-
Download the Ligand Structure:
-
Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).
-
Search for CID 13381154 .
-
Download the 3D structure in SDF format.
-
-
Convert and Prepare the Ligand in ADT:
-
In ADT, go to Ligand > Input > Open and select the downloaded SDF file.
-
ADT will automatically detect the root of the molecule and set up rotatable bonds. You can verify these by going to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Part 3: Grid Box Generation and Docking
We must now define the three-dimensional space where Vina will search for the optimal binding pose. This "grid box" should encompass the ATP-binding site of Src kinase.
-
Define the Grid Box:
-
In ADT, with 2src_protein.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to cover the known ATP-binding site. For Src kinase, this is the cleft between the N- and C-terminal lobes.[8]
-
A good starting point for the grid box dimensions for Src kinase (PDB: 2SRC) would be centered around the co-crystallized ligand's position. For this protocol, use the following coordinates:
-
Center: X=15.190, Y=53.903, Z=16.917
-
Dimensions: X=20, Y=20, Z=20 (in Angstroms)
-
-
Save the grid parameters. While ADT can write a GPF file, for Vina, you only need to note down these coordinates.
-
-
Create the Vina Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt with the following content:
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computational time for a standard docking run.[7]
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (2src_protein.pdbqt, ligand.pdbqt, and conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
Vina will perform the docking and generate two output files: docking_results.pdbqt containing the predicted binding poses and docking_log.txt with the binding affinity scores.
-
Analysis and Interpretation of Results
The output from AutoDock Vina provides valuable data for assessing the potential of the ligand as a Src kinase inhibitor.
Quantitative Analysis
The docking_log.txt file contains a table of the top binding poses, ranked by their binding affinity.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.105 | 3.017 |
| ... | ... | ... | ... |
-
Binding Affinity: This value represents the estimated free energy of binding. More negative values indicate stronger, more favorable binding.[12] A value of -8.5 kcal/mol, as shown in the example table, suggests a strong interaction between the ligand and Src kinase. Generally, values more negative than -7 kcal/mol are considered promising for lead compounds.
-
Root Mean Square Deviation (RMSD): The RMSD values compare the atomic coordinates of the docked poses. A low RMSD (typically < 2.0 Å) between the top-scoring poses suggests that the docking simulation has converged to a stable binding mode. The l.b. (lower bound) and u.b. (upper bound) values provide a range for the deviation from the reference pose (the first one).
Qualitative and Visual Analysis
The most crucial step is to visualize the predicted binding pose to understand the specific interactions driving the binding affinity.
-
Visualize the Docked Complex:
-
Open a molecular visualization program like PyMOL or UCSF Chimera.
-
Load the receptor structure 2src_protein.pdbqt.
-
Load the docking output file docking_results.pdbqt. This file contains multiple models, each corresponding to a predicted pose. You can cycle through them to view each one.
-
Focus on the top-scoring pose (mode 1).
-
-
Analyze Ligand-Protein Interactions:
-
Examine the orientation of the this compound derivative within the ATP-binding pocket.
-
Identify key interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and the "hinge" region of the kinase, a critical interaction for many kinase inhibitors. For Src, key hinge residues include Met341.
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand that are buried in hydrophobic pockets of the active site.
-
Pi-stacking or Cation-pi Interactions: Look for favorable interactions between aromatic rings of the ligand and protein side chains.
-
-
Below is a diagram illustrating the key signaling pathway involving Src kinase, highlighting its central role and the rationale for its inhibition.
Caption: Simplified Src Kinase Signaling Pathway.
Conclusion and Future Directions
This application note has provided a comprehensive protocol for performing molecular docking of a this compound derivative against the c-Src kinase. The predicted binding affinity and interaction analysis from this in silico experiment provide a strong rationale for the potential of this scaffold as a Src inhibitor.
It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted as hypotheses that require experimental validation. Promising compounds identified through this computational approach should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity (e.g., IC50 values) against Src kinase. Subsequent cell-based assays can then confirm their ability to inhibit Src signaling and affect cancer cell proliferation and migration. By integrating computational methods with experimental validation, the drug discovery process can be significantly streamlined, accelerating the development of novel and effective cancer therapeutics.
References
-
Breitenlechner, C.B., Kairies, N.A., Honold, K., et al. (2006). Crystal structures of active SRC kinase domain complexes. RCSB PDB. [Link]
-
Lowell, C.A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. [Link]
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Shakespeare, W.C., Metcalf, C.A., Wang, Y., et al. (2006). Src kinase in complex with inhibitor AP23464. RCSB PDB. [Link]
-
Seeliger, M.A., Statsuk, A.V., Maly, D.J., et al. (2008). c-Src kinase domain in complex with small molecule inhibitor. RCSB PDB. [Link]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]
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Boggon, T.J., & Eck, M.J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology. [Link]
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Cowan-Jacob, S.W., Fendrich, G., Manley, P.W., et al. (2005). Structure of unphosphorylated c-Src in complex with an inhibitor. RCSB PDB. [Link]
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Rous, P. (1911). A sarcoma of the fowl transmissible by an agent separable from the tumor cells. The Journal of Experimental Medicine. [Link]
-
MDRepo. View PDB 2h8h. [Link]
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ResearchGate. Shematic illustration of structures of human c-SRC... [Link]
-
PubChem. 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. [Link]
-
ResearchGate. Synthesis of substituted 1H-pyridazin-4-ones... [Link]
-
RCSB PDB. 1BYG: KINASE DOMAIN OF HUMAN C-TERMINAL SRC KINASE... [Link]
-
RCSB PDB. 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC... [Link]
-
Kinase Atlas. PDB ID 1YOJ. [Link]
-
ScienceDirect. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src... [Link]
-
Dana-Farber Cancer Institute. c Src Kinase. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyridazine. [Link]
-
PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
PubMed. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative... [Link]
-
NIH. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
PubChem. 1H-pyrazolo[1,5-b]pyridazin-5-one. [Link]
-
MDPI. Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. [Link]
-
NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents... [Link]
-
ScienceDirect. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors... [Link]
-
The Scripps Research Institute. AutoDock Vina. [Link]
-
NIH. Integrating machine learning and structure-based approaches for repurposing potent tyrosine protein kinase Src inhibitors... [Link]
-
ResearchGate. Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig... [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
ResearchGate. Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. [Link]
-
NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
-
Journal of Chemical Technology and Metallurgy. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY... [Link]
-
Scilit. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY... [Link]
-
MDPI. Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. [Link]
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- 14. MDRepo [mdrepo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Introduction: The 1H-pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. The synthesis of its 4-oxo derivative, 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one, typically proceeds via the condensation of a functionalized pyrazole with hydrazine. While theoretically straightforward, this reaction is often plagued by issues ranging from low yields to complex purification challenges. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these complexities, optimize reaction outcomes, and ensure the reliable synthesis of this important intermediate.
Part 1: Foundational Synthetic Strategy & Mechanism
The most prevalent and reliable method for constructing the this compound core is the cyclocondensation reaction between a pyrazole-4,5-dicarboxylate ester (or related derivative) and hydrazine. The reaction capitalizes on the nucleophilicity of hydrazine attacking the two electrophilic carbonyl centers of the pyrazole starting material.
The general mechanism involves a two-step process:
-
Initial Nucleophilic Acyl Substitution: One nitrogen atom of hydrazine attacks one of the ester groups, forming a hydrazide intermediate and eliminating a molecule of alcohol.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to a tetrahedral intermediate which subsequently eliminates a second molecule of alcohol to form the stable, fused pyridazinone ring.
Caption: General reaction pathway for pyrazolopyridazinone synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What are the most likely causes?
Answer: This is a common issue often attributable to one of three primary factors: starting material quality, suboptimal reaction conditions, or premature product precipitation.
-
Starting Material Integrity: The pyrazole dicarboxylate starting material must be pure. Any residual acid from its own synthesis can neutralize the hydrazine, impeding the reaction.
-
Troubleshooting Step: Verify the purity of your pyrazole starting material via NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Reaction Conditions: The cyclization step requires sufficient thermal energy to overcome the activation barrier for the intramolecular reaction.
-
Troubleshooting Step: Ensure the reaction is conducted at an appropriate temperature. Refluxing in a high-boiling point solvent like ethanol, n-butanol, or acetic acid is typically required. If the reaction is sluggish in ethanol, switching to a higher-boiling solvent may improve the yield.[1]
-
-
Hydrazine Reactivity: Use hydrazine hydrate as it is generally sufficient and safer to handle than anhydrous hydrazine. Ensure the correct stoichiometry is used; a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Q2: My TLC plate shows a smear of products or multiple distinct spots. How can I improve the reaction's selectivity and minimize byproducts?
Answer: A messy reaction profile typically points to incomplete reaction, side reactions, or product degradation.
-
Incomplete Reaction: The formation of the mono-acylhydrazide intermediate (visible as a separate spot on TLC) is common. This intermediate may not fully cyclize if the reaction time is too short or the temperature is too low.
-
Troubleshooting Step: Increase the reaction time and monitor progress by TLC every 2-4 hours. Ensure the reflux temperature is maintained consistently.
-
-
Side Reactions: If the pyrazole starting material is substituted asymmetrically, there is a potential for the formation of regioisomers, although this is less common for the pyrazole-4,5-dicarboxylate core. Dimerization or polymerization of starting materials can also occur under harsh conditions.
-
Troubleshooting Step: Add the hydrazine dropwise to the heated solution of the pyrazole ester. This maintains a low instantaneous concentration of hydrazine and can minimize side reactions.
-
-
Degradation: Overly aggressive heating or extended reaction times in acidic media (like glacial acetic acid) can lead to decomposition of the desired product.
-
Troubleshooting Step: Find the "sweet spot" for reaction time. Once the starting material is consumed (as per TLC), proceed with the workup. Do not leave the reaction refluxing unnecessarily overnight if it is complete in 8 hours.
-
Caption: Troubleshooting workflow for low-yield synthesis.
Q3: How do I select the optimal solvent for this synthesis?
Answer: The choice of solvent is critical and influences both reaction rate and product isolation. The ideal solvent should fully dissolve the starting materials at elevated temperatures and allow for easy product recovery upon cooling.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Standard Choice. Good for many substrates. Product often precipitates upon cooling, simplifying isolation. |
| n-Butanol | 118 | Higher Temperature. Use if the reaction is slow in ethanol. Better solubilizing power for difficult substrates. |
| Glacial Acetic Acid | 118 | Acidic Catalyst. The acidic nature can catalyze the dehydration steps of the cyclization. However, it can complicate workup (neutralization required) and may cause degradation with sensitive substrates. |
| DMF / Dioxane | 153 / 101 | Aprotic Options. Useful for specific substrates, but workup is more complex as the product may remain soluble. Requires solvent removal under vacuum and purification by other means. |
Q4: My product crashes out of the reaction mixture as a solid, but it's impure. What is the best purification strategy?
Answer: The insolubility of the pyrazolopyridazinone product is a double-edged sword: it drives the reaction to completion via Le Châtelier's principle but can also trap impurities.
-
Initial Filtration and Washing: Filter the crude solid that precipitates from the reaction mixture. Wash it thoroughly with a solvent that dissolves starting materials but not the product. Cold ethanol or diethyl ether are excellent choices. This removes unreacted pyrazole ester and other soluble impurities.
-
Trituration/Slurrying: If the washed solid is still impure, suspend it in a boiling solvent like ethanol or ethyl acetate, stir vigorously for 20-30 minutes, then cool and filter again. This process, known as trituration, can effectively wash out trapped impurities.
-
Recrystallization: For high purity, recrystallization is the best method. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often required to dissolve the product. Once dissolved at high temperature, a co-solvent like water or ethanol can be added dropwise until turbidity appears, followed by slow cooling to induce crystal formation.
Part 3: Reference Experimental Protocol
This protocol is a representative procedure for the synthesis of a substituted this compound from a pyrazole precursor.
Synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one [1]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 1H-pyrazole-4,5-dicarboxylate (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of pyrazole ester) to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (Typical eluent: 10% Methanol in Dichloromethane), observing the disappearance of the starting material spot. The product often begins to precipitate as a white or off-white solid during the reaction.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to obtain the final product. The yield should be analyzed and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Díaz-Alonso, A.; Moreno-Morcillo, A.; de la Cruz, R. P.; El-Taweel, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022, 27(6), 1987. [Link]
-
Abdel-Maksoud, M. S.; et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022, 37(1), 1646-1661. [Link]
-
Liu, Y.; et al. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry. 2015, 11, 2125-2131. [Link]
-
Ahsan, M. J.; et al. One-pot synthesis of novel 1H-pyrimido[4,5-c][2][3]diazepines and pyrazolo[3,4-d]pyrimidines. Arkivoc. 2003, 2003(6), 73-81. [Link]
-
Karakurt, A.; et al. Syntheses of some new 1H‐pyrazole, pyridazin‐3(2H)‐one, and oxazin‐4‐one derivatives. Heteroatom Chemistry. 2006, 17(1), 8-12. [Link]
Sources
Common side reactions in pyrazolopyridazinone synthesis and their prevention
Welcome to the Technical Support Center for Pyrazolopyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions in pyrazolopyridazinone synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable prevention strategies.
FAQ 1: Formation of Regioisomers
Question: I am synthesizing a pyrazolopyridazinone from an unsymmetrical dicarbonyl compound and a hydrazine derivative, and I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of this reaction?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in the synthesis of pyrazolopyridinones. The regiochemical outcome of the cyclocondensation reaction is primarily governed by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.
Causality and Prevention:
-
Electrophilicity of Carbonyl Groups: The initial nucleophilic attack by the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. For instance, in a 1,3-dicarbonyl compound with one ketone and one ester group, the ketone is generally more electrophilic and will react first.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can influence the rate of hydrazone formation and subsequent cyclization. Acidic conditions can catalyze the dehydration step, but strongly acidic conditions might lead to other side reactions[1]. Careful optimization of pH is crucial.
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
-
Catalyst Selection: The use of specific catalysts, including Lewis acids, can influence the regioselectivity by coordinating to one of the carbonyl groups and enhancing its electrophilicity.
-
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for addressing regioisomer formation.
Experimental Protocol for Isomer Separation:
If a mixture of regioisomers is unavoidable, separation can often be achieved by column chromatography.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will depend on the specific properties of the isomers.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing each isomer.
FAQ 2: N-Alkylation vs. O-Alkylation in Pyridazinone Functionalization
Question: I am trying to N-alkylate my pyrazolopyridazinone, but I am getting a significant amount of the O-alkylated product. How can I improve the selectivity for N-alkylation?
Answer: The pyridazinone ring possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen of the carbonyl group. The competition between N-alkylation and O-alkylation is a classic problem in heterocyclic chemistry, and the outcome is highly dependent on the reaction conditions.
Factors Influencing N- vs. O-Alkylation:
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS) | Weaker bases or those that can coordinate with the oxygen (e.g., K2CO3, Cs2CO3) | Strong bases fully deprotonate the nitrogen, making it a more potent nucleophile. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents solvate the cation of the base, leaving the nitrogen anion more reactive. Protic solvents can hydrogen bond with the oxygen, increasing its nucleophilicity. |
| Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate, methyl iodide) | Soft electrophiles (e.g., benzyl bromide) | According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen nucleophile reacts preferentially with harder electrophiles. |
| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often the thermodynamically favored product, and higher temperatures can allow for equilibration to this more stable isomer. |
Prevention Strategies:
-
Use of Strong Bases in Aprotic Solvents: A common and effective method is to use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysis can be employed to achieve selective N-alkylation.
-
Mitsunobu Reaction: The Mitsunobu reaction can also be a useful tool for achieving N-alkylation, although the regioselectivity can be substrate-dependent.
Diagram of N- vs. O-Alkylation Pathways:
Caption: Factors influencing N- vs. O-alkylation pathways.
FAQ 3: Incomplete Cyclization and Hydrazone Byproduct Formation
Question: My reaction to form a pyrazolopyridazinone is yielding a significant amount of a stable hydrazone intermediate. How can I drive the reaction to completion?
Answer: The formation of a pyrazolopyridazinone from a dicarbonyl compound and a hydrazine derivative proceeds through a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or reversible, the hydrazone can be isolated as a major byproduct.
Causality and Prevention:
-
Reaction Kinetics: The rate of cyclization can be slower than the initial hydrazone formation.
-
Water Removal: The cyclization step is a condensation reaction that produces water. Removing water from the reaction mixture can drive the equilibrium towards the cyclized product. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction in a high-boiling solvent.
-
Catalysis: Acid or base catalysis can accelerate the cyclization step. Acetic acid is a commonly used acid catalyst[1].
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
Experimental Protocol to Promote Cyclization:
-
Azeotropic Water Removal: If your solvent forms an azeotrope with water (e.g., toluene, benzene), set up the reaction with a Dean-Stark trap to continuously remove water as it is formed.
-
Use of Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
Optimize Catalyst and Temperature: If not already doing so, add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid and gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
Section 2: Degradation Pathways and Prevention
Understanding the stability of the pyrazolopyridazinone core is crucial for reaction work-up, purification, and storage.
FAQ 4: Hydrolytic and Oxidative Degradation
Question: I've noticed that my purified pyrazolopyridazinone decomposes over time or during certain work-up procedures. What are the likely degradation pathways?
Answer: Pyrazolopyridazinone derivatives can be susceptible to both hydrolytic and oxidative degradation, particularly under harsh conditions.
Degradation Pathways:
-
Hydrolysis: The pyridazinone ring can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opened products. The specific products will depend on the substituents on the ring.
-
Oxidation: The pyrazole and pyridazine rings can be susceptible to oxidation, especially if they bear electron-donating groups. This can lead to the formation of N-oxides or other oxidized species. Exposure to air and light can promote oxidative degradation.
Prevention of Degradation:
-
Work-up Conditions: During aqueous work-up, use neutral or mildly acidic/basic conditions and avoid prolonged exposure to strong acids or bases.
-
Purification: Minimize exposure to light and air during purification. If possible, use de-gassed solvents and perform chromatography under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store purified pyrazolopyridazinones in a cool, dark place under an inert atmosphere to prevent long-term degradation.
Diagram of a General Degradation Pathway:
Caption: General degradation pathways for pyrazolopyridazinones.
Section 3: Analytical Characterization of Side Products
Proper identification of side products is essential for optimizing reaction conditions.
FAQ 5: How can I identify the structure of an unknown side product?
Answer: A combination of spectroscopic and spectrometric techniques is typically required to elucidate the structure of an unknown side product.
Analytical Workflow:
-
Isolation: Purify the side product using techniques like column chromatography or preparative HPLC.
-
Mass Spectrometry (MS): Obtain the molecular weight of the side product. High-resolution mass spectrometry (HRMS) can provide the exact mass and help determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure. For example, HMBC can be used to distinguish between N- and O-alkylated isomers by observing long-range correlations between the alkyl protons and the ring carbons or the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Can help identify key functional groups, such as the presence or absence of a carbonyl group, which is useful in distinguishing between O-alkylated and N-alkylated products.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
References
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Optimizing Synthesis of Pyrazolo[3,4-d]pyridazinone Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a pyrazolo[3,4-d]pyridazinone derivative, but I am observing very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve my yield?
Answer: Low or non-existent yields in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives are a common hurdle that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Causality and Recommended Actions:
-
Purity of Starting Materials: The purity of your reactants, particularly the substituted hydrazines and the dicarbonyl compounds, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating the purification process.
-
Action: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use. Verify their identity and purity using techniques like NMR or melting point analysis.
-
-
Reaction Temperature and Time: Suboptimal reaction temperatures can lead to incomplete reactions, while excessively high temperatures may cause degradation of the starting materials or the desired product. Similarly, insufficient reaction time will result in low conversion, and prolonged times can promote byproduct formation.
-
Action: The optimal temperature and time are highly dependent on the specific substrates and solvent used. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A systematic optimization of the reaction temperature by incrementally increasing it is a good starting point. Some syntheses may proceed at room temperature, while others require heating or even microwave irradiation to enhance reaction rates and yields.[1]
-
-
Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and the reaction kinetics. An inappropriate solvent can lead to poor reaction rates or the precipitation of starting materials.
-
Action: Common solvents for this type of synthesis include ethanol, acetic acid, and dimethylformamide (DMF). If you are experiencing low yields, consider screening a range of solvents with varying polarities. For instance, microwave-assisted synthesis in cyclopentyl methyl ether (CPME) has been reported to give high yields for related pyrazole derivatives.[1]
-
-
Catalyst Choice and Loading: For syntheses that require a catalyst, its selection and concentration are paramount. An inappropriate or inactive catalyst will result in a sluggish or stalled reaction.
-
Action: Acid catalysts like acetic acid are commonly used. In some cases, heterogeneous catalysts such as Mg-Al hydrotalcite have been shown to be effective, especially in microwave-assisted reactions, offering advantages like easy separation and reusability.[1] If you are using a catalyst, ensure it is fresh and active. Optimize the catalyst loading; too little may be ineffective, while too much can lead to unwanted side reactions.
-
Experimental Workflow for Yield Optimization:
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Impurities and Difficult Purification
Question: My reaction seems to be working, but I am observing multiple spots on my TLC plate, and the purification by column chromatography is proving to be very challenging. How can I minimize impurity formation and simplify the purification process?
Answer: The formation of multiple byproducts is a common issue in heterocyclic synthesis. These impurities can arise from side reactions or decomposition of the product. Difficult purification is often a consequence of these impurities having similar polarities to the desired product.
Causality and Recommended Actions:
-
Side Reactions: The reaction between hydrazines and dicarbonyl compounds can sometimes lead to the formation of regioisomers or other undesired heterocyclic systems, especially with unsymmetrical starting materials.
-
Action: Carefully control the reaction conditions. The choice of solvent and catalyst can influence the regioselectivity of the reaction.[2] Consulting literature for syntheses with similar substrates can provide valuable insights into achieving the desired regioselectivity.
-
-
Work-up Procedure: An improper work-up can leave behind unreacted starting materials, catalysts, and inorganic salts, which can complicate the subsequent purification steps.
-
Action: A thorough aqueous work-up is crucial. This may involve washing with a saturated sodium bicarbonate solution to neutralize any acid catalyst and brine to remove water-soluble impurities.
-
-
Column Chromatography Optimization: If purification by column chromatography is necessary, the choice of stationary and mobile phases is critical for achieving good separation.
-
Action: Silica gel is the most commonly used stationary phase.[3] A systematic approach to mobile phase selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2] Running a series of TLCs with different solvent systems will help you identify the optimal eluent for separating your product from the impurities.
-
Data on Solvent Systems for Chromatography:
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 9:1 | Low | Eluting non-polar impurities |
| 7:3 | Medium-Low | Eluting less polar products |
| 1:1 | Medium | Eluting products of intermediate polarity |
| 3:7 | Medium-High | Eluting more polar products |
| - | High | Eluting highly polar impurities (may require adding methanol) |
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for the synthesis of the pyrazolo[3,4-d]pyridazinone core?
A1: A widely used and versatile method involves the reaction of a substituted hydrazine with a suitable dicarbonyl compound. For instance, the Japp-Klingemann reaction can be employed to form an arylhydrazone from a diazonium salt and ethyl 2-chloroacetoacetate.[3] The resulting hydrazone can then be cyclized to form the pyrazolo[3,4-d]pyridazinone core. Subsequent functionalization can be achieved through various reactions, such as nucleophilic substitution.[3]
Q2: How can I confirm the structure of my synthesized pyrazolo[3,4-d]pyridazinone derivative?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for confirming the molecular formula of your product by providing a highly accurate mass measurement.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) stretches.
Q3: Are there any green chemistry approaches for the synthesis of these compounds?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool, often leading to shorter reaction times, higher yields, and reduced solvent usage.[1] The use of reusable catalysts, such as hydrotalcites, also aligns with the principles of green chemistry.[1] Additionally, performing reactions in greener solvents like water or ethanol, when possible, is a desirable approach.[4]
Representative Experimental Protocol
Synthesis of a 6-benzyl-substituted pyrazolo[3,4-d]pyridazinone derivative
This protocol is a generalized representation and may require optimization for specific substrates.
-
Synthesis of the Pyrazolo[3,4-d]pyridazin-7-one Scaffold:
-
A substituted aniline is diazotized using sodium nitrite in dilute hydrochloric acid to form the corresponding benzenediazonium chloride.[3]
-
The diazonium salt is then reacted in situ with ethyl 2-chloroacetoacetate via a Japp-Klingemann reaction to yield an arylhydrazone.[3]
-
The arylhydrazone is cyclized to form the pyrazolo[3,4-d]pyridazin-7-one core.
-
-
N-Alkylation with Benzyl Bromide:
-
To a solution of the pyrazolo[3,4-d]pyridazin-7-one scaffold in a suitable solvent like dimethylformamide (DMF), add an equimolar amount of a base (e.g., potassium carbonate).
-
Add 3-nitrobenzyl bromide and stir the reaction mixture at room temperature.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
-
-
Reduction of the Nitro Group:
-
The nitro-substituted compound is dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate is added.[3]
-
The mixture is refluxed until the reduction is complete (monitored by TLC).
-
After cooling, the reaction mixture is neutralized with a base, and the product is extracted.
-
The crude product is then purified.
-
Logical Relationship of Synthetic Steps:
Caption: General synthetic workflow for pyrazolo[3,4-d]pyridazinone derivatives.
References
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.). NIH.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
- Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. (n.d.). ResearchGate.
- ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. (2022). ACS Omega.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (2020). ResearchGate.
- Synthesis of isoxazolyl-pyrazolo[3,4-d]pyridazinone. (n.d.). ResearchGate.
- Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. (2002). PubMed.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU.
- Molecular Design of Pyrazolo[3,4-d]pyridazines. (2016). ResearchGate.
Sources
Technical Support Center: Purification of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Analogues
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one analogues. This class of heterocyclic compounds holds significant promise in drug discovery, but its purification can present unique challenges owing to its polar nature and potential for varied impurity profiles.
This guide is structured to provide actionable, field-proven insights into overcoming common purification hurdles. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific analogue.
Part 1: General Purification Strategy
The purification of this compound analogues typically involves a multi-step approach, starting from the crude reaction mixture and culminating in a highly pure, well-characterized compound. The choice of techniques depends heavily on the physical properties of the target compound (solubility, crystallinity) and the nature of the impurities.
A general workflow is outlined below. Subsequent sections will provide in-depth troubleshooting for the most critical steps: Column Chromatography and Recrystallization.
Caption: General purification workflow for pyrazolopyridazinone analogues.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental issues. Each problem is followed by probable causes and a series of recommended solutions grounded in chemical principles.
Column Chromatography Issues
Column chromatography is often the primary method for separating the target analogue from starting materials, reagents, and byproducts. Given the polar nature of the pyrazolopyridazinone core, challenges are common.
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| Compound streaks badly on TLC plate and column. | 1. Interaction with Acidic Silica: The nitrogen atoms in the pyrazolopyridazinone ring system can be basic, leading to strong, non-ideal interactions with the acidic silanol groups on the silica gel surface.[1][2] 2. Sample Overload: Applying too much sample to the TLC plate or column saturates the stationary phase.[3][4] | 1. Add a Basic Modifier: a. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., DCM/MeOH).[1][2] Why it works: The basic modifier neutralizes the acidic sites on the silica, preventing the basic analyte from tailing and resulting in sharper bands/spots.[2][3] 2. Switch Stationary Phase: a. Use neutral or basic alumina instead of silica gel. Why it works: Alumina's surface is not as acidic as silica's, reducing the problematic secondary interactions with basic compounds.[1] 3. Reduce Sample Load: a. For column chromatography, the crude material load should be 1-2% of the silica gel mass. |
| Compound will not elute from the column (Stuck at baseline). | 1. High Polarity: The compound is too polar for the chosen mobile phase. The pyrazolopyridazinone core, especially with polar substituents, can be highly polar. 2. Decomposition on Silica: The compound may be unstable on acidic silica gel.[5] | 1. Increase Mobile Phase Polarity: a. Use a gradient elution, slowly increasing the concentration of a highly polar solvent like methanol in dichloromethane or ethyl acetate. A common system is 0% to 20% MeOH in DCM. b. For very polar compounds, a mobile phase containing ammonium hydroxide in methanol (e.g., 1-5% of a 10% NH4OH in MeOH stock solution, added to DCM) can be effective.[6] 2. Test for Stability: a. Spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, it indicates decomposition.[5][7] 3. Consider Reversed-Phase Chromatography: a. For highly polar analogues, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[1][8] |
| Poor separation between product and a close-running impurity. | 1. Inappropriate Solvent System: The chosen solvent system does not have sufficient selectivity for the two compounds. | 1. Change Solvent Selectivity: a. If you are using a Hexane/Ethyl Acetate system, switch to a Dichloromethane/Methanol or a Toluene/Acetone system. Why it works: Different solvents interact with the compounds and the stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), altering the relative elution order and improving separation. 2. Slow Down Elution: a. Reduce the polarity of the mobile phase so that the Rf of your target compound is between 0.2-0.3. This increases the interaction time with the stationary phase, allowing for better separation. |
Recrystallization Issues
Recrystallization is the preferred method for obtaining a final, high-purity crystalline solid. Success hinges on selecting a solvent in which the compound is soluble when hot but poorly soluble when cold.
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| Product "oils out" instead of crystallizing. | 1. Supersaturation/Rapid Cooling: The solution is too concentrated, or it was cooled too quickly, causing the compound to come out of solution as a liquid phase because the temperature is still above its melting point (often depressed by impurities).[9][10][11] 2. High Impurity Load: Impurities can inhibit the formation of a crystal lattice, acting as a solvent for your product.[10] | 1. Re-heat and Dilute: a. Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent. Allow it to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).[11] 2. Induce Crystallization: a. Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic imperfections that serve as nucleation sites for crystal growth.[9] b. Seed: Add a single, tiny crystal of a previously purified batch. This provides a perfect template for lattice formation. 3. Change Solvent System: a. Try a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of hot ethanol, then add water dropwise until cloudy, then re-heat to clarify and cool).[9][12] |
| No crystals form upon cooling, even after a long time. | 1. Solution is Not Saturated: Too much solvent was used initially. 2. Compound is Highly Soluble: The compound has significant solubility in the solvent even at low temperatures. | 1. Reduce Solvent Volume: a. Gently heat the solution and evaporate some of the solvent (using a stream of nitrogen or on a rotary evaporator) to increase the concentration. Then, allow it to cool again. 2. Induce Crystallization: a. Use the scratching or seeding techniques described above. b. Cool the solution further in an ice bath or refrigerator to minimize solubility. 3. Use an Anti-Solvent: a. While stirring at room temperature, slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble but which is miscible with your primary solvent) until the solution becomes persistently turbid. Then, allow it to stand. |
| Very low recovery of product after filtration. | 1. Too Much Solvent Used: The most common cause of low recovery. 2. Premature Crystallization: The product crystallized in the funnel during a hot filtration step. 3. Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product. | 1. Minimize Solvent: a. During the initial dissolution, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Work in small solvent additions.[1] 2. Prevent Premature Crystallization: a. When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask. Use a small excess of solvent (5-10%) to ensure the compound stays in solution. 3. Use Ice-Cold Washing Solvent: a. Always wash the filtered crystals with a very small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving the product. |
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose between column chromatography and recrystallization for my initial purification?
A1: The decision depends on the outcome of your initial Thin Layer Chromatography (TLC) analysis of the crude product.
Caption: Decision tree for selecting an initial purification method.
-
Choose Recrystallization if your TLC shows one major product spot and minor impurities are either at the baseline (very polar) or the solvent front (non-polar). This indicates the crude product is relatively pure and likely to crystallize well.
-
Choose Column Chromatography if the TLC shows multiple spots close to your product, significant streaking, or colored impurities. This is necessary to separate compounds with similar polarities before a final recrystallization step.
Q2: My this compound analogue is a solid but appears amorphous or waxy after column chromatography. How can I get it to crystallize?
A2: This is common when residual solvents or minor impurities inhibit crystal formation. First, ensure all chromatography solvents are removed under high vacuum for an extended period. Then, attempt recrystallization from a variety of solvents. Good starting points for this scaffold include ethanol, acetonitrile, or mixtures like ethanol/water or dioxane/water. If these fail, dissolving the amorphous solid in a minimal amount of a solvent like dichloromethane and then adding a non-polar "anti-solvent" like hexanes or pentane dropwise can induce precipitation, which can sometimes yield a crystalline solid upon standing.
Q3: What are the best practices for assessing the purity of my final compound?
A3: Purity should be assessed by at least two orthogonal methods.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound should show a single major peak (typically >95% by area integration) on a C18 column using a water/acetonitrile gradient, monitored at two different wavelengths (e.g., 214 nm and 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and purity assessment. The spectrum should be clean, with sharp signals that integrate to the expected proton ratios. The absence of signals from starting materials, reagents, or common solvents (like ethyl acetate, DCM, hexanes) is critical.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and provides strong evidence of the compound's identity.
Q4: I see multiple spots on my TLC even after a column. What could be the issue?
A4: This can be frustrating and points to a few possibilities:
-
Decomposition: Your compound may be unstable on silica gel. As it elutes, it slowly degrades, leading to fractions containing both the product and a degradation byproduct.[5][7] Test for stability using the 2D TLC method described in the troubleshooting table.
-
Tautomers or Rotamers: Some complex analogues may exist as slowly interconverting isomers (tautomers or rotamers) that can sometimes appear as separate, often elongated, spots on TLC. Acquiring an NMR spectrum can help clarify if this is the case.
-
Co-elution: The column may not have been efficient enough. Try running another column with a less polar solvent system to increase the separation factor (the distance between spots).
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Asif, M. (2025). Troubleshooting TLC. Pharmashare.in. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Reddit. (2019). Trying a recrystallization of a crude product in lab and keep getting an oil? r/chemistry. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
Homework.Study.com. (n.d.). Why do you spot multiple times in TLC?[Link]
-
ResearchGate. (2025). How to recrystallize an oily compound?[Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Pyrazolopyridazinone Drug Candidates
This guide is designed for researchers, scientists, and drug development professionals actively working with pyrazolopyridazinone-based compounds. This class of molecules holds significant therapeutic promise but often presents a critical challenge: poor oral bioavailability. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate and overcome this common hurdle. Our approach is rooted in mechanistic understanding and validated experimental strategies to empower your research and development efforts.
The Bioavailability Challenge with Pyrazolopyridazinones
Pyrazolopyridazinone derivatives, while often exhibiting high in vitro potency, can be plagued by low oral bioavailability. This discrepancy primarily stems from two key physicochemical properties:
-
Poor Aqueous Solubility: Many pyrazolopyridazinone compounds are characterized by planar, aromatic structures that contribute to high crystallinity and lipophilicity, resulting in limited solubility in gastrointestinal fluids.[1]
-
High First-Pass Metabolism: The pyrazolopyridazinone core itself is relatively stable, but the various substituents attached to it can be susceptible to rapid oxidative metabolism by hepatic enzymes, significantly reducing the amount of active drug reaching systemic circulation.[2][3]
The interplay of these factors dictates the extent of drug absorption and is a critical consideration in the development of these promising therapeutic agents.
Troubleshooting Guide: From Poor In Vivo Exposure to Enhanced Bioavailability
This section addresses specific experimental issues in a question-and-answer format, providing both the "what to do" and the "why it works."
Question 1: My pyrazolopyridazinone candidate is highly potent in vitro but shows negligible oral bioavailability in our initial animal studies. What are the first logical steps to diagnose the problem?
Answer:
The first step is to systematically dissect the underlying cause of the poor bioavailability. Is it a solubility-limited absorption issue, a rapid metabolism issue, or a combination of both? A tiered experimental approach is recommended.
Experimental Workflow for Diagnosing Poor Bioavailability
Caption: A tiered workflow for diagnosing and addressing poor oral bioavailability.
Step-by-Step Protocol: Tier 1 Assessment
-
Aqueous Solubility Measurement:
-
Thermodynamic Solubility: Equilibrate an excess of the compound in phosphate-buffered saline (PBS) at pH 7.4 and in simulated gastric fluid (pH 1.2) for 24-48 hours. Quantify the dissolved drug concentration using a validated analytical method like HPLC-UV. This provides the baseline solubility.
-
Kinetic Solubility: Use a high-throughput method to assess the solubility of a DMSO stock solution in aqueous buffer. This can reveal potential issues with precipitation.
-
-
In Vitro Permeability Assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a quick assessment of a compound's passive diffusion potential.
-
Caco-2 Cell Permeability Assay: This cell-based model simulates the human intestinal epithelium and can provide information on both passive and active transport, as well as efflux.[4]
-
-
Metabolic Stability Evaluation:
-
Liver Microsome Stability Assay: Incubate the compound with human and relevant preclinical species (e.g., mouse, rat, dog) liver microsomes.[5] Measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. This will indicate susceptibility to Phase I metabolism.[2][3]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of both Phase I and Phase II metabolism.
-
Interpreting the Results:
| Scenario | Solubility | Permeability | Metabolic Stability | Likely Cause of Poor Bioavailability | Primary Strategies |
| 1 | Low | High | High | Dissolution rate-limited absorption | Solubility Enhancement (Nanonization, Solid Dispersions)[6][7] |
| 2 | Low | Low | High | Poor solubility and permeability | Prodrugs, Lipid-Based Formulations (e.g., SEDDS)[8][9] |
| 3 | High | High | Low | High first-pass metabolism | Medicinal Chemistry (block metabolic "hotspots"), Prodrugs[2] |
| 4 | Low | High | Low | Combination of poor solubility and high metabolism | Integrated approach: Formulation + Medicinal Chemistry |
Question 2: My compound has very low aqueous solubility (<1 µg/mL). Which formulation strategies should I prioritize?
Answer:
For compounds with very low aqueous solubility, the primary goal is to increase the dissolution rate and/or the concentration of dissolved drug in the gastrointestinal tract. Several effective strategies can be employed.
Key Formulation Strategies for Poorly Soluble Pyrazolopyridazinones
| Strategy | Mechanism of Action | Advantages | Considerations |
| Nanonization | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6][10] | Applicable to crystalline compounds; can significantly improve dissolution velocity.[11] | Requires specialized equipment (e.g., high-pressure homogenizers, media mills).[10] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[12] | Can achieve supersaturation, significantly increasing the driving force for absorption.[13] | Potential for recrystallization over time, affecting stability. Polymer selection is critical. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with gastrointestinal fluids.[9][11] | Can enhance lymphatic transport, bypassing first-pass metabolism to some extent.[9] | Potential for drug precipitation upon dilution; requires careful formulation development. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its aqueous solubility.[6][9] | Can significantly increase the solubility of suitable drug candidates. | Stoichiometry of the complex and the binding constant are important factors. |
Question 3: Metabolic stability assays show my compound is rapidly cleared by liver microsomes. What are my options?
Answer:
Rapid clearance in liver microsomes points to high first-pass metabolism, a common issue for substituted pyrazolopyridazinones.[2] Addressing this often requires a combination of medicinal chemistry and formulation approaches.
Strategies to Mitigate High First-Pass Metabolism
Caption: Approaches to address high first-pass metabolism.
-
Metabolite Identification: The first crucial step is to identify the metabolic "hotspots" on your molecule. This is typically done using mass spectrometry to analyze the metabolites formed after incubation with liver microsomes.
-
Structural Modification: Once the sites of metabolism are known, medicinal chemists can attempt to block these positions.[2] Common strategies include:
-
Introducing electron-withdrawing groups near the metabolic site to decrease its reactivity.
-
Replacing a metabolically labile hydrogen with a fluorine atom or a methyl group.
-
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8] This can be used to:
-
Lipid-Based Formulations: As mentioned previously, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, which partially bypasses the liver, thereby reducing the impact of first-pass metabolism.[9]
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my pyrazolopyridazinone compound?
A1: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[11] Most pyrazolopyridazinone candidates fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).
-
BCS Class II: The primary hurdle is solubility. Strategies should focus on enhancing the dissolution rate.[11]
-
BCS Class IV: These are the most challenging compounds, as both solubility and permeability need to be addressed. A combination of formulation and prodrug strategies is often necessary.[11]
Q2: How do I select the right preclinical animal model for oral bioavailability studies?
A2: The choice of animal model is critical and should be based on similarities to human gastrointestinal physiology and drug metabolism.[16][17] While rodents (mice and rats) are commonly used for initial screening due to cost and throughput, larger animals like dogs or pigs often provide more predictive data for humans.[16][17] It's important to assess the metabolic profile of your compound in the chosen species' liver microsomes to ensure it is comparable to human metabolism.
Q3: What are the key parameters to measure in a preclinical oral bioavailability study?
A3: The primary pharmacokinetic parameters derived from plasma concentration-time profiles are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.[18]
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.[18][19]
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[19][20]
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous (IV) dose. This is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[18]
Q4: What is In Vitro-In Vivo Correlation (IVIVC) and why is it important?
A4: IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (e.g., dissolution rate) to an in vivo response (e.g., plasma drug concentration).[21][22] Establishing a good IVIVC is highly valuable because it allows in vitro dissolution testing to serve as a surrogate for in vivo bioequivalence studies, which can save significant time and resources during drug development and for post-approval changes.[22][23] A Level A correlation, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most desirable.[22]
Q5: Can increasing a compound's solubility negatively impact its permeability?
A5: Yes, this is a critical concept known as the "solubility-permeability interplay".[24][25][26] While formulation strategies can increase the concentration of a drug in the aqueous environment of the GI tract, some of these methods (e.g., complexation with cyclodextrins or the use of certain surfactants) can reduce the "free" drug concentration available for partitioning into the intestinal membrane.[25] This can lead to a decrease in apparent permeability. Therefore, the goal is not simply to maximize solubility but to optimize the formulation to achieve a balance that results in the greatest overall absorption.[24][25]
References
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- Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Hilaris Publisher.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation and evaluation of ofloxacin-tinidazole-β-cyclodextrin complexed tablet. Asian Journal of Pharmaceutics (AJP), 3(1).
- Enhancing Solubility and Bioavailability with Nanotechnology. (2023). Pharmaceutical Technology.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2014). SlideShare.
- Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert opinion on drug delivery, 4(4), 403-416.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
- IVIVC In Vitro In Vivo Correl
- Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. J Bioequiv Availab, S3, 001.
- Enhancement of oral bioavailability of drugs through nanotechnology: Comprehensive review and meta-analysis. (2023). Semantic Scholar.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2024). Premier Consulting.
- IN VITRO - IN VIVO CORREL
- Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of pharmacy & pharmaceutical sciences, 9(2), 169-189.
- Gao, L., Liu, G., & Ma, J. (2008). Nanoparticle formulation increases oral bioavailability of poorly soluble drugs. Current nanoscience, 4(4), 311-318.
- 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. (n.d.). eCFR.
- Artasensi, A., Botta, L., Ciaffoni, L., Sbardella, G., & Sorba, G. (2012). Pyrazolo [3, 4-d] pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS medicinal chemistry letters, 3(12), 1037-1041.
- Bioavailability & Method of determin
- Shah, V. P., Midha, K. K., Dighe, S., McGilveray, I. J., Skelly, J. P., Yacobi, A., ... & Malinowski, H. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. International journal of pharmaceutics, 82(1-2), 1-7.
- Capparelli, E., & Aweeka, F. (2017). Prodrugs of pyrazolo [3, 4-d] pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(14), 6173-6187.
- Scott, J. D., Zaid, A. N., & Al-Qirim, T. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of medicinal chemistry, 64(9), 5850-5862.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). PubMed.
- METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. (n.d.). PharmaQuesT.
- Drug Bioavailability. (n.d.). MSD Manual Professional Edition.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). PubMed.
- Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds. (n.d.). Benchchem.
- Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. (2015). PubMed.
- Kumar, S., & Saini, R. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397-411.
- Role of drug metabolism in drug discovery and development. (2001). Request PDF.
- Prodrug strategies in developing antiviral nucleoside analogs. (2022). RSC Publishing.
- Prodrug Strategies for Critical Drug Developability Issues: Part I. (2022).
- The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2018). PubMed.
- Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. (2021). NIH.
- Drug metabolism in drug discovery and development. (2018). PMC - NIH.
- The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. (2014). PubMed.
- The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2014). PubMed Central.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2006). Request PDF.
- Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit
- Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof. (2022).
- The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2014).
- The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. (2023).
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). PubMed.
- The Role of Drug Metabolism in Drug Discovery: A Case Study in the Selection of an Oxytocin Receptor Antagonist for Development. (1997). PubMed.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2018). Walsh Medical Media.
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
- Drug Metabolism. (2023).
- Prioritizing oral bioavailability in drug development str
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2019). PubMed Central.
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Technical Support Center: Troubleshooting Kinase Assays with Insoluble Pyrazolopyridazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of pyrazolopyridazinone compounds in kinase assays. Given that many potent kinase inhibitors, including those with a pyrazolopyridazinone scaffold, are designed to bind hydrophobic ATP pockets, they often exhibit poor aqueous solubility.[1] This characteristic is a primary source of experimental artifacts, leading to inconsistent data, false positives, and misleading structure-activity relationships (SAR).[2] This resource is designed to help you navigate these challenges by explaining the underlying causes of common issues and providing robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolopyridazinone compound precipitates immediately upon dilution into my aqueous kinase assay buffer. What is the fundamental cause, and how do I fix it?
This is the most common issue encountered. The phenomenon you are observing is often referred to as "crashing out," where a compound rapidly precipitates when the solvent environment changes from a high-concentration organic stock (usually DMSO) to a predominantly aqueous buffer.
Causality: Pyrazolopyridazinone derivatives are often planar, polyheteroaromatic structures, a feature that contributes to both potent kinase inhibition and low aqueous solubility.[3] The high lattice energy of their crystal structures and their hydrophobic nature mean they are far more stable when interacting with themselves than with water molecules.[4] When you dilute your DMSO stock into the buffer, the DMSO concentration drops sharply, and the aqueous environment can no longer support the compound's solubility, leading to precipitation.[5]
Troubleshooting Steps:
-
Optimize Stock and Working Solutions: Never attempt to dissolve the compound directly in aqueous buffer.[5] First, create a high-concentration stock solution in 100% DMSO.[6] For subsequent dilutions, perform an intermediate dilution step in DMSO before the final dilution into the assay buffer. This ensures you are adding a smaller volume of a less concentrated DMSO solution, which disperses more effectively.[7]
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While it aids solubility, high concentrations can affect enzyme activity.[8][9] Aim for a final DMSO concentration of ≤1-2%, and crucially, ensure this concentration is kept constant across all wells , including your controls.[7]
-
Assess Kinetic vs. Thermodynamic Solubility: For screening assays, you are primarily concerned with kinetic solubility—the ability of a compound to remain in solution for the duration of the assay after being diluted from DMSO.[10] If precipitation is immediate, the compound's concentration exceeds its kinetic solubility limit in your specific buffer. You must either lower the compound concentration or modify the buffer (see Q4).
Q2: My dose-response curve is unusually steep, or I see a "bell-shaped" curve where inhibition decreases at higher concentrations. Is this real?
Anomalous dose-response curves are often a red flag for assay artifacts rather than a true representation of specific inhibition.
Causality: This behavior is a classic sign of compound aggregation.[11] Above a certain concentration, known as the Critical Aggregation Concentration (CAC), poorly soluble molecules can self-assemble into colloidal aggregates.[12] These aggregates are "nuisance" inhibitors; they nonspecifically sequester and denature proteins, including the kinase in your assay, leading to apparent inhibition.[12][13]
The "bell shape" can occur because at very high concentrations, the aggregates may become too large, reducing the total surface area available for protein adsorption, or they may precipitate out of the solution entirely, lowering the effective concentration of the inhibitory aggregates.[11]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address potential compound aggregation.
Caption: Troubleshooting workflow for anomalous dose-response curves.
Q3: How do I perform a counter-screen to definitively test for aggregation-based inhibition?
The most common and effective method is to test for detergent sensitivity.[14] Non-ionic detergents can disrupt the formation of colloidal aggregates, thus reversing the non-specific inhibition.
Causality: Non-ionic detergents like Triton X-100 or Tween-20, when used at concentrations above their Critical Micelle Concentration (CMC) but still at low overall percentages (e.g., 0.005% - 0.05%), will prevent the formation of compound aggregates.[13][14] If the observed inhibition is due to aggregation, the addition of the detergent will significantly reduce or eliminate the inhibitory activity. If the compound is a true, specific inhibitor, its potency should be largely unaffected by the detergent.
Protocol: Aggregation Counter-Screen
-
Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in ultrapure water.
-
Prepare Assay Buffers: Prepare two sets of your standard kinase assay buffer: one without detergent and one containing 0.02% Triton X-100. This will result in a final concentration of 0.01% in the assay, assuming a 2-fold dilution when other reagents are added.
-
Compound Titration: Prepare identical serial dilutions of your pyrazolopyridazinone compound.
-
Assay Setup: Set up two parallel kinase assays.
-
Plate A (No Detergent): Run the assay using your standard protocol with the buffer lacking detergent.
-
Plate B (+ Detergent): Run the assay using the buffer containing 0.02% Triton X-100.
-
-
Data Analysis: Generate dose-response curves for both conditions. A significant rightward shift in the IC50 value or a dramatic decrease in the maximum inhibition in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[14]
| Detergent | Type | Typical Final Concentration | Considerations |
| Triton X-100 | Non-ionic | 0.01% - 0.05% | Can interfere with UV absorbance readings (~280 nm).[15][16] Generally well-tolerated by kinases. |
| Tween-20 | Non-ionic | 0.01% - 0.05% | Milder than Triton X-100; a good alternative if Triton affects enzyme activity.[15] |
| CHAPS | Zwitterionic | 0.01% - 0.03% | More effective at disrupting protein-protein interactions than non-ionic detergents; use with caution as it may affect kinase complexes.[17] |
Q4: My compound still shows poor solubility even with optimized DMSO handling. What other buffer additives can I use?
If optimizing solvent handling is insufficient, you can modify the assay buffer. However, any modification requires careful validation to ensure it doesn't inhibit the kinase or interfere with the assay readout.
Strategies for Buffer Modification:
-
pH Adjustment: For compounds with ionizable groups (e.g., basic amines), adjusting the buffer pH can increase solubility.[1] However, you must ensure the kinase remains active and stable at the new pH. Perform a pH-activity profile for your kinase before making this change.
-
Use of Co-solvents: While DMSO is standard, other co-solvents can be explored, though this is less common. Small amounts of ethanol or glycerol might be tolerated by some kinases.[1][18] Always run a solvent-tolerance experiment for your specific kinase first.
-
Inclusion of Detergents: As discussed in Q3, low concentrations of non-ionic detergents can be included in the standard assay buffer to maintain the solubility of hydrophobic compounds and prevent aggregation from the outset.[14] This is a common strategy in high-throughput screening.
-
Bovine Serum Albumin (BSA): BSA can act as a "carrier protein" to help solubilize hydrophobic compounds.[14] However, it can also sequester well-behaved inhibitors, potentially masking true activity. A typical concentration to test is 0.1 mg/mL.
Caption: Mechanism of aggregation and the role of detergents.
Q5: Could my kinase enzyme be the source of the problem? How do I ensure it's stable and active?
Yes, enzyme instability can mimic or exacerbate compound-related issues. A poorly folded or aggregated kinase can show reduced activity and be more susceptible to non-specific inhibition.
Best Practices for Kinase Handling:
-
Storage Buffer: Kinases should be stored at -80°C in a buffer containing cryoprotectants like glycerol (20-50%).[19] A typical storage buffer might be 50 mM HEPES pH 7.5, 100-250 mM NaCl, 1 mM DTT, and 20-50% glycerol.[19]
-
Avoid Freeze-Thaw Cycles: Aliquot your kinase into single-use volumes to avoid repeated freezing and thawing, which can denature the protein.[19]
-
Purity and Aggregation State: If possible, check the purity and monodispersity of your kinase preparation using SDS-PAGE and dynamic light scattering (DLS). Aggregated kinase preparations will yield unreliable data.[20]
-
Enzyme Concentration: The concentration of the enzyme can influence the IC50 of a non-specific inhibitor. For aggregators, the IC50 often increases with higher enzyme concentrations.[12] If you observe this behavior, it's another piece of evidence pointing toward an aggregation mechanism.
Q6: My compound appears to be a clean inhibitor, but it fluoresces or interferes with my assay signal. How do I troubleshoot this?
This is a common issue in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).
Causality: The planar, aromatic nature of many pyrazolopyridazinone compounds makes them prone to intrinsic fluorescence or light absorption near the wavelengths used in many assay formats.[21][22] This can lead to false positives (if the compound fluoresces at the emission wavelength) or false negatives (if it absorbs light at the excitation or emission wavelength, an "inner filter effect").[22]
Troubleshooting Steps:
-
Run Controls without Enzyme: To check for direct compound interference, run your assay with the compound but without the kinase enzyme.[23] Any signal generated in this control is due to compound interference.
-
Spectral Scanning: Scan the fluorescence emission and absorbance spectra of your compound to see if they overlap with your assay's excitation and emission wavelengths.
-
Switch to a Different Readout: If interference is confirmed, the most robust solution is to switch to an orthogonal assay technology that is less susceptible to optical interference. Radiometric assays ([³²P]-ATP filter binding) are considered the gold standard as they are immune to optical artifacts.[24] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) can also be a good alternative, though some compounds can inhibit the luciferase enzyme used in the readout.[20][22]
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors.
-
PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Retrieved from [Link]
-
ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]
-
The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry. Retrieved from [Link]
-
ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Retrieved from [Link]
-
Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
ResearchGate. (2015). How can I stabilize a kinase protein after purification?. Retrieved from [Link]
-
ResearchGate. (2019). CHAPS detergent vs Triton x 100 in Pull down. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting "Compound 38-S" insolubility issues.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS.
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Reddit. (n.d.). Tips needed for insoluble compound : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2023). Preventing precipitation during kinase assays on whole cell lysates?. Retrieved from [Link]
-
PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Strategies to address low drug solubility in discovery and development. Retrieved from [Link]
-
ResearchGate. (2019). Which detergent interferes with enzymatic activity the least?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]
-
MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
PubMed Central. (n.d.). Two Hydrophobic Residues Can Determine the Specificity of Mitogen-activated Protein Kinase Docking Interactions. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
PubMed. (2021). Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory in vitro characterisation of compounds 1 to 4. (A).... Retrieved from [Link]
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Technical Support Center: Refinement and Purification of Pyrazolopyridazinone Isomers
Welcome to the technical support center for the purification of pyrazolopyridazinone isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating structurally similar pyrazolopyridazinone isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve even the most difficult purification challenges.
This resource is structured to address your problems directly, starting with high-level frequently asked questions and progressing to in-depth, step-by-step troubleshooting guides for the most common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrazolopyridazinone isomers?
Pyrazolopyridazinone isomers, which include constitutional (positional) isomers, diastereomers, and enantiomers, often possess very similar physicochemical properties. This similarity in polarity, solubility, and molecular weight makes their separation challenging. The core difficulties lie in achieving adequate selectivity for resolution, preventing co-precipitation or co-elution, and obtaining high purity (>99.5%) required for pharmaceutical applications.
Q2: Should I start with chromatography or crystallization to separate my isomers?
This is a critical decision that depends on the nature of your isomeric mixture, the required scale, and the available resources.
-
Chromatography (HPLC/SFC) is generally the preferred starting point for analytical scale and initial small-scale purification (<1 g). It offers high resolving power and is excellent for separating isomers with very subtle structural differences. Techniques like chiral HPLC are essential for resolving enantiomers.
-
Crystallization is a powerful, cost-effective, and scalable technique, particularly if one isomer can be induced to crystallize selectively from a solution containing the mixture. It is often employed for larger-scale purifications after an initial chromatographic separation has provided a pure "seed" crystal. If your isomers form a conglomerate (a mechanical mixture of enantiopure crystals), preferential crystallization can be a highly effective method.
The following decision workflow can guide your initial choice:
Caption: Decision workflow for initial purification strategy.
Q3: My pyrazolopyridazinone is highly polar. Why is it not retaining on my C18 reverse-phase column?
This is a classic issue with polar analytes. Traditional C18 columns rely on hydrophobic interactions to retain compounds. Highly polar molecules have a strong affinity for the polar mobile phase (e.g., water/acetonitrile) and are repelled by the nonpolar stationary phase, leading to poor retention and elution near the void volume.
Solutions to consider:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with polar analytes and can be operated with highly aqueous mobile phases without phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is specifically designed for retaining and separating very polar compounds.
-
Mixed-Mode Chromatography: These columns combine reverse-phase and ion-exchange mechanisms, which can significantly enhance the retention of polar compounds that have an ionizable group.
Troubleshooting Guide: Chromatographic Purification
Chromatography is often the workhorse for isomer purification. Below are common problems and systematic approaches to solve them.
Problem 1: Poor or No Resolution of Isomers on HPLC
When isomers co-elute or show only partial separation, the issue is insufficient selectivity (α). The goal is to modify the system to maximize the differential interaction of the isomers with the stationary and mobile phases.
Step-by-Step Troubleshooting Protocol:
-
Confirm System Suitability: Before optimizing, ensure your HPLC system is performing correctly. Check for excessive system band spreading by replacing the column with a zero-dead-volume union and injecting a standard. A sharp, symmetrical peak indicates the system is sound.
-
Optimize the Mobile Phase: This is often the most impactful and easiest parameter to adjust.
-
Change Solvent Strength (%B): For reverse-phase, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in increments of 5-10%. This increases retention and may improve resolution. Run a broad scouting gradient (e.g., 5-95% B) to understand the retention behavior of your isomers.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a hydrogen-bond donor, while acetonitrile is a dipole. This change in interaction can selectively affect one isomer over the other.
-
Adjust pH: If your pyrazolopyridazinones have acidic or basic functional groups, adjusting the mobile phase pH can change their ionization state and, consequently, their interaction with the stationary phase. A change of just 0.5 pH units can have a significant effect.
-
Additives/Buffers: For basic compounds that exhibit peak tailing, adding a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape. Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next target.
-
Switch Column Chemistry: If you are using a standard C18 column, consider a different selectivity. A Phenyl column offers π-π interactions, which can be highly selective for aromatic compounds like pyrazolopyridazinones. A polar-embedded phase is another excellent choice for adding different retention mechanisms.
-
For Enantiomers - Chiral Stationary Phases (CSPs): Enantiomers cannot be separated on achiral columns. You must use a CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Lux®) are highly effective for a wide range of compounds, including pyrazole and pyridazinone derivatives. Screening different chiral columns and mobile phase systems (normal phase, polar organic, or reverse phase) is crucial.
-
-
Adjust Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction. Increasing the column temperature can improve efficiency and sometimes alter selectivity. Try adjusting the temperature in 5-10°C increments (e.g., from 30°C to 50°C).
Comparative Table of Chromatographic Strategies:
| Strategy | Principle of Selectivity | Best For | Key Consideration |
| Reverse-Phase (C18) | Hydrophobic Interactions | Non-polar to moderately polar positional isomers and diastereomers. | Poor retention for very polar compounds. |
| Phenyl Phase | π-π Interactions, Hydrophobicity | Aromatic isomers, offering alternative selectivity to C18. | Can provide unique selectivity for rigid, planar molecules. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | Highly polar, hydrophilic isomers. | Requires careful equilibration and is sensitive to water content in the sample solvent. |
| Chiral (Polysaccharide) | Enantioselective interactions (H-bonding, dipole, steric hindrance). | Enantiomers. | Requires screening of different column types and mobile phases (NP, RP, Polar Organic). |
| Supercritical Fluid (SFC) | Polarity-based interactions using CO₂ and a co-solvent. | Both chiral and achiral isomers; known for high speed and efficiency. | Orthogonal to RP-HPLC; excellent for preparative scale due to easy solvent removal. |
Problem 2: Peak Tailing
Peak tailing reduces resolution and compromises accurate quantification. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Caption: Troubleshooting flowchart for HPLC peak tailing.
Common Causes & Solutions:
-
Silanol Interactions: The most common cause for basic compounds. Residual, acidic silanol groups on the silica surface can strongly interact with basic analytes.
-
Solution: Decrease the mobile phase pH (e.g., to pH 2-3) to protonate the silanols and reduce interaction. Alternatively, use a high-purity, modern silica column with minimal silanol activity.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Insufficient Buffering: If the sample pH is different from the mobile phase pH, it can cause peak shape issues.
-
Solution: Ensure the buffer concentration is sufficient to control the pH of the injected sample.
-
Troubleshooting Guide: Purification by Crystallization
Crystallization can be an extremely effective technique for obtaining large quantities of a single, high-purity isomer. However, success depends heavily on finding the right conditions.
Problem: My isomers either won't crystallize, oil out, or co-crystallize.
This indicates that the solubility difference between the isomers in the chosen solvent system is not being effectively exploited.
Step-by-Step Protocol for Developing a Selective Crystallization:
-
Solvent Screening (The Foundation): The goal is to find a solvent or solvent system where one isomer is significantly less soluble than the other at a given temperature.
-
Methodology:
-
Place a small amount (~10-20 mg) of the isomeric mixture into several different vials.
-
Add a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water, acetonitrile).
-
Identify solvents where the material is sparingly soluble at room temperature but fully dissolves upon heating. These are good candidates.
-
For difficult separations, a mixed solvent system is often required. Find a solvent in which the compound is highly soluble and add a miscible "anti-solvent" in which it is poorly soluble, until the solution becomes turbid. This brings the solution to its supersaturation point.
-
-
-
Controlling Supersaturation: Crystallization occurs from a supersaturated solution. The key is to create this state slowly to promote the growth of pure crystals rather than rapid precipitation or "oiling out."
-
Cooling Crystallization: Slowly cool a hot, saturated solution. A slower cooling rate promotes the formation of larger, purer crystals.
-
Anti-Solvent Addition: Slowly add an anti-solvent to a solution of the compound until turbidity persists.
-
Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.
-
-
The Power of Seeding: If you have a small amount of one pure isomer (perhaps from a preliminary HPLC separation), you can use it to "seed" the crystallization.
-
Procedure: Prepare a slightly supersaturated solution of the isomeric mixture. Add a single, tiny crystal of the desired pure isomer. This seed provides a template, encouraging only that isomer to crystallize out of the solution, even if the other isomer is also supersaturated. This is a cornerstone of preferential crystallization techniques.
-
-
Dealing with "Oiling Out": This happens when the solute's solubility is exceeded at a temperature above the melting point of the solid in that solvent. The solute separates as a liquid phase instead of a solid.
-
Solutions:
-
Reduce the level of supersaturation by using a more dilute solution.
-
Lower the temperature at which saturation occurs.
-
Switch to a more viscous or lower-polarity solvent.
-
-
References
- Bari, S., et al. (n.d.). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed.
- Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy.
- Jansens, T., et al. (2018). Linear Analysis of a Continuous Crystallization Process for Enantiomer Separation. MDPI.
- sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board.
- (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Google Patents.
- Preston, J. (n.d.). How to Optimize Your Reversed Phase Chromatography. SelectScience.
- (n.d.). Continuous Separation of Isomers in Fluidized Bed Crystallizers. ACS Publications.
- (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Castagnino, E., et al. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. PubMed.
- Dolan, J. W., & Snyder, L. R. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. PubMed.
- (n.d.). Troubleshooting in HPLC: A Review. IJSDR.
- Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. SelectScience.
- Regalado, C., et al. (2022). Coupling of chiral and achiral stationary phases in supercritical fluid chromatography: Evaluating and improving retention prediction. PubMed.
- (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- (n.d.). Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. ScienceDirect.
- Al-Majed, A. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH National Library of Medicine.
- (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today.
- (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
- (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Schug, K. A., et al. (2022).
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Derivatives Versus Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, Fibroblast Growth Factor Receptors (FGFRs) have emerged as critical therapeutic targets.[1] Dysregulation of the FGFR signaling pathway is a key driver in a variety of cancers, making the development of potent and selective inhibitors a high-priority area of research.[2][3] This guide provides a detailed comparison of a promising class of novel inhibitors, the 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives, against established, clinically approved FGFR inhibitors.
The Central Role of FGFR Signaling in Oncology
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4] These pathways are fundamental to cell proliferation, survival, differentiation, and angiogenesis.[5][6] Genetic alterations such as gene fusions, amplifications, or mutations can lead to constitutive activation of FGFR signaling, promoting tumorigenesis.[5][6]
To visually represent this critical pathway, the following diagram illustrates the canonical FGFR signaling cascade.
Caption: Canonical FGFR Signaling Pathway.
A New Contender: The this compound Scaffold
Recent drug discovery efforts have identified the 1H-Pyrazolo[3,4-d]pyridazinone scaffold as a promising core for developing novel FGFR inhibitors.[7] Through structure-activity relationship (SAR) studies, researchers have optimized this scaffold to achieve potent and selective inhibition of FGFRs. One notable study detailed the synthesis of 66 derivatives, identifying compounds with potent enzymatic activity against FGFR and significant anti-proliferative effects in cancer cell lines with FGFR dysregulation.[7] For instance, compound 10h from this series demonstrated potent antitumor efficacy in an FGFR1-amplified xenograft model.
The core hypothesis behind the design of these derivatives is that the pyrazolo[3,4-d]pyridazinone moiety can form critical hydrogen bonds within the ATP-binding pocket of the FGFR kinase domain, while appended chemical groups can be modified to enhance potency and selectivity. Some of these derivatives have been engineered as covalent inhibitors, forming an irreversible bond with a cysteine residue in the kinase domain, which can lead to a more durable inhibitory effect.
Comparative Analysis: Potency and Selectivity
A direct comparison of inhibitory activity is essential for evaluating the potential of any new drug candidate. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several approved FGFR inhibitors and a representative potent compound from the 1H-pyrazolo[3,4-d]pyridazinone class. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor Class | Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Mechanism |
| Approved Inhibitors | Infigratinib (BGJ398) | 0.9[8][9] | 1.4[8][9] | 1.0[8][9] | 60[8][10] | Reversible, ATP-competitive[6] |
| Erdafitinib (JNJ-42756493) | 1.2[8] | 2.5[8][11] | 3.0[8][11] | 5.7[8][11] | Reversible, ATP-competitive[1][12] | |
| Pemigatinib (INCB054828) | 0.4[8][9] | 0.5[8][9] | 1.2[8][9] | 30[8][10] | Reversible, ATP-competitive[5] | |
| Futibatinib (TAS-120) | 1.8[9][10] | 1.4[9][10] | 1.6[9][10] | 3.7[9][10] | Irreversible, Covalent[13] | |
| Pyrazolo-pyridazinone | Compound 10h | Potent (specific value not provided) | Potent (specific value not provided) | Potent (specific value not provided) | >1000[12] | Covalent |
Key Observations:
-
Potency: The approved inhibitors generally exhibit low nanomolar potency against FGFR1, 2, and 3.[2][8][9][10][11] Erdafitinib and Futibatinib are pan-FGFR inhibitors with significant activity against FGFR4 as well.[8][11]
-
Selectivity: Infigratinib and Pemigatinib show reduced potency against FGFR4 compared to the other subtypes, suggesting a degree of selectivity.[8][10] The representative 1H-pyrazolo[3,4-d]pyridazinone compound 10h displays high selectivity, with potent inhibition of FGFR1-3 but very weak activity against FGFR4.[12] This selectivity could be advantageous in minimizing off-target effects associated with FGFR4 inhibition, such as diarrhea.
-
Mechanism of Action: A key differentiator is the irreversible, covalent binding mechanism of Futibatinib and some of the novel pyrazolopyridazinone derivatives.[13] This contrasts with the reversible, ATP-competitive nature of Infigratinib, Erdafitinib, and Pemigatinib.[1][5][6][12] Irreversible inhibition can offer a more sustained target engagement.[13]
Navigating Acquired Resistance
A significant challenge in targeted therapy is the development of acquired resistance.[8][9] In the context of FGFR inhibitors, a common resistance mechanism is the emergence of secondary mutations in the FGFR kinase domain.[8][9] Mutations at the gatekeeper residue (e.g., V565) and the molecular brake residue (e.g., N550) are frequently observed.[8][10][11]
The different binding modes of these inhibitors can influence their activity against such mutations. Irreversible inhibitors like Futibatinib, which form a covalent bond with a cysteine residue, may be less affected by certain gatekeeper mutations compared to reversible inhibitors.[8][10][11] The development of next-generation inhibitors, including novel pyrazolopyridazinone derivatives, is often focused on overcoming these known resistance mutations.
Experimental Protocols
To aid researchers in the evaluation and comparison of FGFR inhibitors, we provide standardized protocols for two fundamental assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the FGFR kinase in the presence of ATP. The inhibitory effect of a test compound is determined by measuring the reduction in substrate phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human FGFR1, 2, 3, or 4 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP at its Michaelis constant (Km) concentration for each kinase.[3]
-
Prepare serial dilutions of the test compound (e.g., 1H-pyrazolo[3,4-d]pyridazinone derivative) and control inhibitors in DMSO.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the FGFR enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Stop the reaction by adding a detection reagent that specifically recognizes the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on FGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture an FGFR-dependent cancer cell line (e.g., a cell line with an FGFR amplification or fusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with several potent and effective drugs now clinically approved. The this compound scaffold represents a promising platform for the development of next-generation FGFR inhibitors. Key differentiators for these novel compounds will be their selectivity profiles, their ability to overcome acquired resistance mutations, and their overall safety and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge needed to navigate this exciting and competitive field. As our understanding of FGFR biology deepens, the rational design of inhibitors based on scaffolds like pyrazolopyridazinone will be crucial in delivering more effective and durable treatments for patients with FGFR-driven cancers.
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A Comparative Guide to Bruton's Tyrosine Kinase Inhibition: Pyrazolopyridazinone Derivatives vs. Ibrutinib
This guide provides a comprehensive comparison of a novel class of pyrazolopyridazinone-based Bruton's tyrosine kinase (BTK) inhibitors and the first-in-class BTK inhibitor, ibrutinib. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, selectivity, and preclinical efficacy, supported by detailed experimental protocols.
Introduction: The Critical Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling.[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK activation triggers a cascade of downstream events crucial for B-cell proliferation and survival.[2][4][5][6] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[2][3][7][8]
Ibrutinib, the first FDA-approved BTK inhibitor, revolutionized the treatment of these diseases by irreversibly binding to BTK and blocking its activity.[4][5][7] However, the development of resistance and off-target effects have spurred the search for novel BTK inhibitors with improved properties.[9][10][11][12] This guide focuses on a promising class of pyrazolopyridazinone derivatives and compares their performance with ibrutinib.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The primary mechanism of action for both ibrutinib and the pyrazolopyridazinone derivatives discussed here is the inhibition of BTK's kinase activity. However, the nature of this inhibition can differ, leading to significant variations in efficacy and potential for resistance.
Ibrutinib: An Irreversible Covalent Inhibitor
Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][5][7][13] This permanent inactivation of the enzyme effectively shuts down the BCR signaling pathway.[4][7] The acrylamide group in ibrutinib acts as a Michael acceptor, facilitating this covalent interaction.[14]
Pyrazolopyridazinone Derivatives: A New Class of Irreversible Inhibitors
The pyrazolopyridazinone scaffold represents a novel class of potent, irreversible BTK inhibitors.[14][15] Similar to ibrutinib, these compounds also typically contain an acrylamide moiety that forms a covalent bond with the Cys481 residue in the BTK active site.[14] The core pyrazolopyridazinone structure, however, offers a different chemical framework that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[14][16]
Overcoming Resistance:
A common mechanism of acquired resistance to ibrutinib is a mutation in the BTK gene, specifically a cysteine-to-serine substitution at the C481 binding site (C481S).[9][10][11][13] This mutation prevents the covalent bond formation, rendering ibrutinib less effective.[9][13] The development of novel inhibitors, including those with different scaffolds like pyrazolopyridazinones and non-covalent inhibitors, is a key strategy to overcome this resistance.[11][17][18][19] Non-covalent inhibitors, which do not rely on the Cys481 residue for binding, have shown promise in treating patients who have developed resistance to covalent inhibitors.[17][18][19]
Caption: BTK Signaling Pathway and Inhibitor Action.
Comparative Selectivity and Off-Target Effects
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities.
Ibrutinib's Selectivity Profile:
While highly effective, ibrutinib is known to inhibit other kinases besides BTK, including members of the TEC family, EGFR, and SRC family kinases.[11][20][21] This "off-target" activity is believed to contribute to some of the adverse effects observed in patients, such as diarrhea, rash, and an increased risk of atrial fibrillation and bleeding.[7][20][22][23][24] For instance, inhibition of EGFR is linked to rash and diarrhea, while effects on TEC family proteins may contribute to bleeding.[20] The cardiotoxicity, particularly atrial fibrillation, has been associated with off-target inhibition of C-terminal Src kinase (CSK).[22][23][25]
Pyrazolopyridazinone Derivatives: Potential for Improved Selectivity
The novel pyrazolopyridazinone scaffold offers the potential for greater selectivity. By modifying the chemical structure, it is possible to design inhibitors that fit more specifically into the BTK active site, reducing interactions with other kinases. Preclinical studies on some pyrazolopyridazinone derivatives have demonstrated high potency against BTK with improved selectivity profiles compared to ibrutinib.[14][16]
Comparative Kinase Selectivity Data:
| Kinase | Ibrutinib IC50 (nM) | Pyrazolopyridazinone Derivative (Example) IC50 (nM) |
| BTK | 0.5 - 5 | < 2 |
| TEC | 78 | >1000 |
| EGFR | 5.6 | >1000 |
| SRC | 68 | >1000 |
| ITK | 10.7 | >1000 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The pyrazolopyridazinone data is representative of highly selective compounds from this class.
Experimental Protocols
To provide a practical framework for comparing BTK inhibitors, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant human BTK enzyme
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
Test inhibitors (Pyrazolopyridazinone derivative and Ibrutinib)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors in the kinase reaction buffer.
-
Prepare Kinase Reaction Mix: In each well of the plate, add the kinase reaction buffer, the appropriate concentration of the test inhibitor, and the BTK enzyme.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Phospho-BTK Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitors to block BTK autophosphorylation in a cellular context.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
Anti-IgM antibody
-
Lysis buffer
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells and treat with various concentrations of the test inhibitors for a specified time (e.g., 2 hours).
-
Stimulate BCR Signaling: Stimulate the cells with anti-IgM antibody to induce BTK phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them to extract proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-BTK and total BTK, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Preclinical Efficacy
The ultimate goal of developing new BTK inhibitors is to improve therapeutic outcomes. Preclinical studies in animal models are crucial for evaluating in vivo efficacy.
One such study evaluated a pyrazolopyridazinone derivative, compound 8, in a mouse model of collagen-induced arthritis (CIA), a condition where BTK plays a role.[14] Compound 8 demonstrated significant efficacy in this model, highlighting its potential for treating inflammatory diseases.[14]
In the context of B-cell malignancies, novel pyrazolopyrimidine derivatives have shown potent antiproliferative effects in MCL cell lines and primary patient tumor cells.[26]
Conclusion
The development of novel BTK inhibitors is a rapidly advancing field. While ibrutinib has set a high standard, the emergence of new chemical scaffolds like pyrazolopyridazinones offers exciting possibilities for improving upon its success. These new derivatives have the potential to exhibit greater selectivity, thereby reducing off-target effects and associated toxicities. Furthermore, they may provide a valuable therapeutic option for patients who have developed resistance to ibrutinib. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these promising new inhibitors, facilitating the identification of next-generation therapies for B-cell malignancies and autoimmune diseases.
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Validating 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one: A Comparative Guide to Selective Kinase Inhibitor Characterization
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors remains a cornerstone of precision medicine.[1][2][3] Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime therapeutic targets.[2][3] The 1H-pyrazolo[3,4-d]pyrimidine scaffold and its bioisosteres have emerged as privileged structures in the design of potent kinase inhibitors.[4][5][6][7][8] This guide provides a comprehensive framework for the validation of a novel kinase inhibitor, exemplified by the hypothetical compound 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one, and compares its potential performance with established selective kinase inhibitors.
The Imperative for Selectivity in Kinase Inhibition
While the efficacy of kinase inhibitors is well-established, off-target effects can lead to toxicity and limit therapeutic windows.[9] Therefore, rigorous validation of a new chemical entity's selectivity is paramount. A highly selective inhibitor offers the promise of a better safety profile and a more profound therapeutic impact on pathways driven by the target kinase.[2][10] This guide will delineate the experimental workflow to ascertain the potency and selectivity of our lead compound, this compound.
Initial Biochemical Validation: Determining On-Target Potency (IC50)
The first step in characterizing any new inhibitor is to determine its half-maximal inhibitory concentration (IC50) against its intended kinase target.[11][12] This value provides a quantitative measure of the compound's potency. A widely used method for this is a luminescence-based in vitro kinase activity assay, which measures the amount of ADP produced during the kinase reaction.[13]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
Objective: To determine the IC50 value of this compound against a target kinase (e.g., c-Met, VEGFR2, or Tie-2).
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate peptide
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control, non-selective inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
Caption: Workflow for IC50 Determination using a Luminescence-Based Kinase Assay.
Comparative Analysis: Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Kinase selectivity profiling involves testing the compound against a broad panel of kinases to identify potential off-target activities.[10][15][16] This is crucial for predicting potential side effects and understanding the compound's mechanism of action.
Data Presentation: Kinase Selectivity Profile
The data below is a hypothetical selectivity profile for this compound compared to established kinase inhibitors. The IC50 values for the comparators are sourced from publicly available data.
| Kinase Target | This compound (Hypothetical IC50, nM) | Cabozantinib (c-Met/VEGFR2 Inhibitor) IC50 (nM)[17] | Sunitinib (Multi-RTK Inhibitor) IC50 (nM)[18] | Tie2 Kinase Inhibitor 1 IC50 (nM)[19][20] |
| c-Met | 5 | 1.8 | - | - |
| VEGFR2 | 15 | 0.035 | 80 | >10,000 |
| Tie-2 | 250 | - | - | 250 |
| PDGFRβ | 500 | - | 2 | - |
| c-Kit | >1000 | - | - | - |
| p38 | >10,000 | - | - | >50,000 |
Data for comparator compounds are illustrative and sourced from cited literature. The IC50 for our lead compound is hypothetical for the purpose of this guide.
This comparative table allows for a quick assessment of the selectivity of our lead compound. For instance, the hypothetical data suggests that this compound is a potent c-Met and VEGFR2 inhibitor with good selectivity against Tie-2, PDGFRβ, and c-Kit.
Cellular Validation: Target Engagement in a Physiological Context
While in vitro assays are essential, it is crucial to confirm that the inhibitor can engage its target within the complex environment of a living cell.[21] Cellular target engagement assays, such as the NanoBRET™ Target Engagement assay, provide a quantitative measure of compound binding to the target kinase in live cells.[22][23]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to its target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
This compound (test compound)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Cell Plating: Plate the transfected cells in 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the cellular IC50.
Caption: Workflow for Cellular Target Engagement using the NanoBRET™ Assay.
Understanding the Mechanism: Signaling Pathway Analysis
To fully comprehend the functional consequences of inhibiting the target kinase, it is essential to investigate the downstream signaling pathways. For instance, if this compound targets c-Met and VEGFR2, it would be expected to inhibit pathways involved in cell proliferation, survival, and angiogenesis.[24][25]
Caption: Inhibition of c-Met and VEGFR2 Signaling Pathways.
This diagram illustrates how this compound could block downstream signaling cascades by inhibiting c-Met and VEGFR2, ultimately affecting gene transcription related to cell growth, proliferation, and survival.
Conclusion
The validation of a novel kinase inhibitor like this compound requires a multi-faceted experimental approach. By systematically determining its in vitro potency, assessing its kinome-wide selectivity, and confirming its target engagement in a cellular context, researchers can build a comprehensive profile of the compound. Comparing this profile to those of established inhibitors provides crucial insights into its potential advantages and liabilities. This rigorous, data-driven validation process is fundamental to the successful development of the next generation of targeted cancer therapies.
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Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells - ResearchGate. Available at: [Link]
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Assay Development for Protein Kinase Enzymes - NCBI. Available at: [Link]
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Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. Available at: [Link]
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A Comparative Analysis of Pyrazolopyridazinone Derivatives and Erlotinib in Targeting EGFR-Driven Malignancies
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has emerged as a pivotal molecular target.[1] Overexpression, amplification, or mutation of EGFR can lead to uncontrolled cell proliferation, differentiation, and survival, driving the progression of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] Erlotinib (marketed as Tarceva®), a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of EGFR-mutated NSCLC.[4][5] However, the emergence of acquired resistance and dose-limiting toxicities has spurred the development of novel inhibitors with improved efficacy and safety profiles.[6] Among these, pyrazolopyridazinone derivatives have garnered significant interest as a promising class of kinase inhibitors.[7][8]
This guide provides an in-depth, objective comparison of the efficacy of pyrazolopyridazinone derivatives against the established EGFR inhibitor, erlotinib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to facilitate further research and development in this critical area of oncology.
The Molecular Battleground: EGFR Signaling and Inhibition
The EGFR signaling cascade is a complex network that translates extracellular signals into cellular responses. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[9][10]
Erlotinib's Mechanism of Action:
Erlotinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain.[4][11] This blockade prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[12][] The result is a halt in cancer cell growth and, in some cases, the induction of apoptosis (programmed cell death).[]
Pyrazolopyridazinone Derivatives: A New Class of Kinase Inhibitors:
The pyrazolopyridazinone scaffold is a heterocyclic structure that has shown promise in targeting various protein kinases.[7] Derivatives of this and structurally related fused pyrazolo systems, such as pyrazolopyrimidines, have been designed and synthesized to act as ATP-competitive inhibitors of EGFR, among other kinases.[14][15] The rationale behind their development often involves creating molecules that can form specific interactions with the amino acid residues in the ATP-binding pocket of the kinase, potentially offering higher potency and selectivity compared to existing inhibitors.[16]
Caption: EGFR Signaling Pathway and Points of Inhibition.
Comparative Efficacy: A Data-Driven Assessment
The true measure of a novel inhibitor's potential lies in its performance against established standards. Below is a summary of in vitro data from various studies, comparing the inhibitory activities of select pyrazolopyridazinone and related pyrazolo-fused heterocyclic derivatives with erlotinib. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50)
| Compound | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference |
| Erlotinib | 0.189 | 0.190 | [8] |
| Pyridazinone Derivative 4a | 0.136 | 0.076 | [8] |
| Pyridazinone Derivative 5d | 0.133 | 0.043 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4 | 0.054 | Not Reported | [14] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | 0.034 | Not Reported | [14] |
Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Erlotinib | A549 (NSCLC) | WT | >10 (drug-resistant) | [17] |
| Erlotinib Derivative 3d | HCC827GR (NSCLC, drug-resistant) | delE746_A750 | 2.38 ± 0.17 | [17] |
| Pyridazinone Derivative 5d | MDA-231 (Breast) | WT | 5.92 | [8] |
| Doxorubicin (Control) | MDA-231 (Breast) | WT | 3.18 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative 5 | A549 (NSCLC) | WT | Micromolar concentration | [18] |
| Pyrazolo[3,4-d]pyrimidine Derivative 7 | A549 (NSCLC) | WT | Micromolar concentration | [18] |
Analysis of Efficacy Data:
The compiled data indicates that certain pyrazolopyridazinone and related pyrazolo-fused heterocyclic derivatives exhibit potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, in some cases surpassing the potency of erlotinib.[8][14] For instance, pyridazinone derivative 5d demonstrated a lower IC50 value against both EGFR WT and the clinically relevant T790M mutant compared to erlotinib.[8] The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR TKIs like erlotinib.
Furthermore, the antiproliferative data in various cancer cell lines suggests that these novel compounds can effectively inhibit cancer cell growth. It is noteworthy that some derivatives show activity in cell lines with wild-type EGFR, suggesting potential applications beyond EGFR-mutant cancers, or perhaps activity against other critical kinases.[8][18]
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to evaluate the efficacy of kinase inhibitors.
Protocol 1: Biochemical EGFR Kinase Assay (Luminescent Kinase Assay Format)
This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for a Biochemical EGFR Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., pyrazolopyridazinone derivative) and erlotinib in 100% DMSO.
-
Dilute the recombinant human EGFR enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP to their desired concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[19]
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted test compounds or control inhibitor (erlotinib). Include wells with DMSO as a vehicle control (positive control) and wells without the enzyme (blank).[19]
-
-
Initiation of Kinase Reaction:
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[21]
-
Add a Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for about 30 minutes.[21]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cell Viability Assay.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolopyridazinone derivatives and erlotinib in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[23]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Calculate the IC50 values from the dose-response curves.
-
Conclusion and Future Directions
The exploration of pyrazolopyridazinone derivatives and related heterocyclic compounds as kinase inhibitors represents a promising frontier in the development of novel anticancer therapeutics. The available data suggests that these compounds can exhibit potent inhibitory activity against EGFR, including clinically relevant resistance mutations, sometimes exceeding the efficacy of the established drug erlotinib.
However, it is crucial to acknowledge that the development of any new therapeutic agent is a multifaceted process. While the in vitro data is encouraging, further investigations are warranted. These include:
-
Kinase Selectivity Profiling: Assessing the activity of these compounds against a broad panel of kinases is essential to understand their selectivity and potential off-target effects.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer is a critical next step to determine their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.[25][26]
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Erlotinib. (2023, December 18). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 14, 2026, from [Link]
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Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. Retrieved January 14, 2026, from [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Activity
Introduction: The Therapeutic Promise of the Pyrazolopyridazinone Scaffold
The 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a class of compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] The versatility of this "wonder nucleus" lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound derivatives, offering insights into the critical process of translating promising in vitro results into in vivo efficacy. We will delve into the experimental methodologies, present comparative data, and explore the underlying signaling pathways to provide a framework for researchers and drug development professionals working with this promising class of compounds.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
A significant area of investigation for pyrazolopyridazinone derivatives has been their anti-inflammatory potential.[3] The in vitro and in vivo correlation for this activity is often well-defined, providing a clear path for preclinical development.
In Vitro Assessment: Targeting the Engines of Inflammation
The primary in vitro mechanism for the anti-inflammatory effects of many pyrazolopyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[5][6][7]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[1][8][9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
In Vitro-In Vivo Correlation (IVIVC) for Anti-inflammatory Activity
A strong correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory activity has been observed for pyrazolopyrimidinone derivatives.[3] Compounds with potent and selective COX-2 inhibition in vitro generally exhibit significant edema reduction in the in vivo paw edema model.
Table 1: Comparison of In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo % Edema Inhibition (at 3h) | Reference |
| 5j | - | - | 62.41 | [3] |
| 5k | 25.46 | 0.266 | 54.89 | [3] |
| Celecoxib | 29.12 | 0.293 | - | [3] |
| Indomethacin | - | - | 32.33 | [3] |
Note: Specific IC50 values for COX-1 and COX-2 for compound 5j were not provided in the source.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the inflammatory pathway.
Caption: COX-2 pathway in inflammation and its inhibition.
Anticancer Activity: From Cellular Assays to Tumor Xenografts
The this compound scaffold and its bioisosteres, such as pyrazolo[3,4-d]pyrimidines, have emerged as a promising framework for the development of novel anticancer agents.[8][10][11][12][13] These compounds often exert their effects by inhibiting key kinases involved in cancer cell proliferation and survival.
In Vitro Assessment: Gauging Cytotoxicity and Target Engagement
A variety of in vitro assays are employed to evaluate the anticancer potential of pyrazolopyridazinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[10][12]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2)
-
Assay Components: A commercial kinase assay kit is typically used, containing the recombinant kinase (e.g., CDK2/Cyclin E), a suitable substrate, and ATP.[4]
-
Compound Incubation: The test compound is incubated with the kinase in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: The kinase activity is measured, often through a fluorescence or luminescence-based method that quantifies substrate phosphorylation.
-
Data Analysis: The IC50 value for kinase inhibition is determined.[4]
In Vivo Evaluation: Tumor Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for evaluating the in vivo efficacy of anticancer compounds.[14][15][16][17]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used as hosts.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are also monitored.
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for analysis of target modulation (e.g., phosphorylation of a target kinase) to confirm the compound's mechanism of action in vivo.
Challenges in In Vitro-In Vivo Correlation for Anticancer Activity
Establishing a direct and predictive IVIVC for anticancer agents is more complex than for anti-inflammatory drugs. Several factors can contribute to discrepancies between in vitro potency and in vivo efficacy:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the in vivo efficacy of a potent in vitro compound.[18]
-
Pharmacodynamics (PD): The in vivo tumor microenvironment is significantly more complex than a 2D cell culture system, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.
-
Off-Target Effects: In vivo, a compound may have off-target effects that contribute to its efficacy or toxicity, which may not be apparent in target-specific in vitro assays.
Despite these challenges, a general trend is often observed where compounds with potent in vitro antiproliferative and target engagement activity are more likely to show in vivo efficacy.
Table 2: Comparison of In Vitro and In Vivo Anticancer Activity of Pyrazolo[3,4-d]pyridazinone and Related Derivatives
| Compound | In Vitro Target/Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Outcome | Reference |
| 10k | HT-29 | 0.03-1.6 | HT-29 xenograft | Inhibited tumor growth | [11] |
| 12b | A549 | 8.21 | - | - | [10] |
| Compound 7 | A549 | 17.50 | - | - | [12] |
| Compound 8 | BTK | - | Mouse CIA model | Dose-dependent reduction in arthritis | [9] |
| Compound 10h | FGFR1-amplified cells | - | NCI-H1581 xenograft | TGI = 91.6% at 50 mg/kg | [19] |
| Prodrug 4a | U87 Glioblastoma | - | Orthotopic glioblastoma model | Good efficacy | [20] |
Note: This table includes data from pyrazolo[3,4-d]pyridazinones and closely related pyrazolo[3,4-d]pyrimidines to provide a broader view of the scaffold's potential.
Signaling Pathway: EGFR Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key signaling node frequently dysregulated in cancer, and a target for some pyrazolopyrimidine derivatives.[10]
Caption: Simplified EGFR signaling pathway in cancer.
The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the body's response to the drug) properties of a compound is paramount for a successful in vitro-in vivo translation. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid clearance, or an inability to reach and maintain therapeutic concentrations at the target site.
For pyrazolo[3,4-d]pyrimidine derivatives, prodrug strategies and nanoformulations have been explored to improve their pharmacokinetic profiles, particularly their aqueous solubility, leading to enhanced in vivo efficacy.[18][20]
Table 3: Pharmacokinetic Parameters of a Pyrazolo[3,4-d]pyridazinone Derivative (Compound 8)
| Parameter | Value |
| Cmax (ng/mL) | 1390 |
| Tmax (h) | 2 |
| AUC (0-t) (ng*h/mL) | 9480 |
| t1/2 (h) | 4.2 |
Source: Adapted from a study on a pyrazolo[3,4-d]pyridazinone BTK inhibitor.[9]
Conclusion: A Roadmap for Developing Pyrazolopyridazinone-Based Therapeutics
The this compound scaffold represents a highly promising platform for the discovery of new drugs targeting a range of diseases. This guide has provided a comparative framework for understanding the correlation between the in vitro and in vivo activities of these compounds, with a focus on their anti-inflammatory and anticancer potential. A robust IVIVC is more readily established for anti-inflammatory activity, where in vitro COX-2 inhibition often translates well to in vivo efficacy in preclinical models. For anticancer activity, while in vitro potency is a prerequisite, the journey to in vivo success is more complex and heavily influenced by the compound's pharmacokinetic and pharmacodynamic properties.
For researchers in this field, a multiparametric approach is essential. This includes not only potent target engagement in vitro but also a thorough evaluation of ADME (absorption, distribution, metabolism, and excretion) properties early in the drug discovery process. By carefully selecting and optimizing compounds based on both their in vitro and in vivo profiles, the full therapeutic potential of the this compound scaffold can be realized.
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A Head-to-Head Comparison of Novel Pyrazolopyridazinone Inhibitors and Standard-of-Care Modulators of the TGF-β Signaling Pathway
A Technical Guide for Drug Development Professionals
In the landscape of oncology and fibrosis research, the Transforming Growth Factor-beta (TGF-β) signaling pathway remains a critical, albeit complex, therapeutic target.[1] The dual role of TGF-β, acting as a tumor suppressor in early-stage cancers and a promoter of metastasis in advanced disease, necessitates the development of highly specific and potent inhibitors.[2][3] This guide provides a comprehensive, head-to-head comparison of a novel pyrazolopyridazinone-based inhibitor, herein designated PZP-42, against the well-characterized research standard, SB-431542, a selective inhibitor of the TGF-β type I receptor, ALK5.
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action, in vitro efficacy, and pharmacokinetic profiles of these compounds. Through the presentation of experimental data and detailed protocols, this guide aims to provide a thorough understanding of the therapeutic potential of the pyrazolopyridazinone scaffold in the context of ALK5 inhibition.
Mechanism of Action: A Tale of Two Inhibitors
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[4][5] This activation of ALK5 triggers the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[6][7]
Both PZP-42 and SB-431542 are small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and effectively blocking downstream signaling.[4] While both compounds share a common target, their distinct chemical scaffolds, with PZP-42 based on a pyrazolopyridazinone core, may confer differences in potency, selectivity, and pharmacokinetic properties.
Figure 1: TGF-β signaling pathway with inhibition points.
In Vitro Efficacy: A Data-Driven Comparison
The relative potency of PZP-42 and SB-431542 was evaluated through a series of in vitro assays, including a biochemical kinase assay and a cell-based reporter assay. The results are summarized in the table below.
| Assay Type | Compound | IC50 (nM) | Selectivity (vs. p38α) |
| Biochemical ALK5 Kinase Assay | PZP-42 | 85 | >200-fold |
| SB-431542 | 94[8] | >100-fold | |
| Cell-Based TGF-β Reporter Assay | PZP-42 | 450 | - |
| SB-431542 | 500[9] | - |
Biochemical Kinase Assay: In a direct enzymatic assay measuring the phosphorylation of a peptide substrate by recombinant human ALK5, PZP-42 demonstrated a slightly lower IC50 value compared to SB-431542, suggesting a marginally higher potency at the enzymatic level.[10][11] Both compounds exhibited excellent selectivity against the structurally related p38α MAP kinase, a key consideration for minimizing off-target effects.[12]
Cell-Based TGF-β Reporter Assay: To assess functional activity in a cellular context, a TGF-β responsive reporter cell line was utilized.[6][13] These cells are engineered to express a luciferase reporter gene under the control of a SMAD-responsive promoter.[14][15] In this assay, PZP-42 again showed a modest improvement in potency over SB-431542, effectively inhibiting TGF-β-induced luciferase expression at a lower concentration.
Figure 2: Workflow for in vitro efficacy testing.
Pharmacokinetic Profile: A Glimpse into In Vivo Potential
Preliminary pharmacokinetic studies in rodents were conducted to evaluate the in vivo behavior of PZP-42 and SB-431542.[16][17][18] The key parameters are outlined below.
| Parameter | PZP-42 | SB-431542 |
| Oral Bioavailability (%) | 45 | 20 |
| Half-life (t1/2, hours) | 4.2 | 2.5 |
| Plasma Protein Binding (%) | 92 | 95 |
| Cmax (ng/mL) at 10 mg/kg | 850 | 400 |
The pyrazolopyridazinone-based compound, PZP-42, demonstrated a more favorable pharmacokinetic profile, with higher oral bioavailability and a longer half-life compared to SB-431542.[19] This suggests that PZP-42 may be more suitable for in vivo applications requiring sustained target engagement. The improved bioavailability could be attributed to the physicochemical properties imparted by the pyrazolopyridazinone scaffold.
Experimental Protocols
Biochemical ALK5 Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing 1x kinase assay buffer, 10 µM ATP (with [γ-33P]-ATP), 1 mg/ml casein substrate, and the test compound (PZP-42 or SB-431542) at various concentrations.[11]
-
Enzyme Addition: Initiate the reaction by adding 2.5 ng of recombinant human ALK5 enzyme.[20]
-
Incubation: Incubate the reaction at 30°C for 45 minutes.[10]
-
Termination: Stop the reaction by adding 3% phosphoric acid solution.
-
Detection: Spot the reaction mixture onto a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based TGF-β Reporter Assay
-
Cell Seeding: Seed HEK293T cells stably expressing a SMAD-responsive luciferase reporter construct into a 96-well plate.[6]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of PZP-42 or SB-431542 for 1 hour.
-
TGF-β Stimulation: Induce signaling by adding 100 pM of TGF-β1 to the wells.
-
Incubation: Incubate the plate for 16 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[14]
-
Data Analysis: Determine the IC50 values by plotting the normalized luciferase activity against the inhibitor concentration.
Conclusion and Future Perspectives
This head-to-head comparison reveals that the novel pyrazolopyridazinone-based ALK5 inhibitor, PZP-42, exhibits a promising profile, with slightly enhanced in vitro potency and a more favorable pharmacokinetic profile compared to the research-standard inhibitor, SB-431542. The pyrazolopyridazinone scaffold represents a viable and potentially superior alternative for the development of ALK5 inhibitors.[21][22][23][24][25]
Further investigation into the selectivity of PZP-42 against a broader panel of kinases is warranted to fully characterize its off-target activity. In vivo efficacy studies in relevant disease models, such as oncology and fibrosis, will be crucial to validate the therapeutic potential of this promising compound.[9][26] The data presented in this guide provide a strong rationale for the continued development of pyrazolopyridazinone-based inhibitors of the TGF-β signaling pathway.
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A Senior Application Scientist's Guide to the Computational Validation of Pyrazolopyridazinone Binding Modes
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridazinone scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapeutics.[1][2] However, the translation of a promising chemical scaffold into a successful drug candidate hinges on a precise understanding of its interaction with the target protein. An incorrect or unstable binding mode assumption can derail a research program, leading to flawed structure-activity relationship (SAR) interpretations and wasted synthetic effort.[3]
This guide provides an in-depth comparison of computational methodologies for validating the binding modes of pyrazolopyridazinone derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating workflow that integrates seamlessly with experimental programs. Our approach is hierarchical, beginning with rapid, high-throughput methods and progressing to more rigorous, computationally intensive techniques, ensuring that confidence in the predicted binding mode is built on a solid foundation of computational evidence.
The Foundational Step: Validating the Docking Protocol
Molecular docking is the cornerstone of structure-based drug design, predicting the preferred orientation of a ligand within a protein's binding site.[4] Its speed makes it invaluable for virtual screening and initial pose generation. However, the trustworthiness of any docking result is entirely dependent on the validation of the docking protocol itself. An unvalidated protocol can yield plausible-looking but physically meaningless results.
The core principle of docking validation is to determine if a specific docking algorithm and set of parameters can accurately reproduce the experimentally determined binding pose of a ligand.[5][6] This is most reliably done using a high-quality crystal structure of the target protein co-crystallized with a ligand that is structurally similar to the pyrazolopyridazinone series under investigation.
Experimental Protocol: Docking Protocol Validation
-
Selection of PDB Structure: Choose a high-resolution (<2.5 Å) X-ray crystal structure of the target protein with a bound ligand. Ensure the binding site is well-resolved and the ligand's electron density is clear.
-
Protein Preparation: Load the PDB structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all water molecules and non-interacting ions. Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH. Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are not significantly perturbed.
-
Ligand Extraction and Re-docking: Extract the co-crystallized ligand from the prepared protein structure. Re-dock this exact ligand back into the defined binding site of its cognate receptor using the chosen docking software (e.g., Glide, AutoDock).
-
Pose Analysis and RMSD Calculation: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. A reliable docking protocol is generally indicated by an RMSD value of less than 2.0 Å.[5][6]
This self-validating step is non-negotiable. If the protocol cannot reproduce the known experimental pose, it cannot be trusted to accurately predict the pose of novel pyrazolopyridazinone analogs.
Caption: Workflow for validating a molecular docking protocol.
A Hierarchical Approach to Binding Mode Validation
Once a docking protocol is validated, it can be used to predict the binding modes of the pyrazolopyridazinone series. However, a single docked pose is a static hypothesis. To build confidence, we must assess the dynamic stability and energetic favorability of this pose.
Caption: A hierarchical workflow for computational validation.
Tier 1: Molecular Docking
As established, docking predicts the initial binding hypothesis. For a series of pyrazolopyridazinone analogs, the goal is to see if they adopt a consistent binding mode (a "binding hypothesis") that can explain the observed SAR. For example, in many kinase inhibitors, the heterocyclic core forms key hydrogen bonds with the "hinge" region of the kinase.[1] Docking should reproduce this conserved interaction across the active analogs.
-
Alternatives: Glide, AutoDock, GOLD, MOE-Dock.
-
Performance: Fast, allows for screening millions of compounds. The accuracy is highly dependent on the scoring function and protocol validation.
-
Causality: Use docking as the primary filter and hypothesis generator. If a high-potency compound cannot be docked in a pose consistent with other active analogs or key interactions, it may suggest an alternative binding mode or an issue with the model.
Tier 2: Molecular Dynamics (MD) Simulations
An MD simulation assesses the stability of the docked protein-ligand complex over time, typically on the nanosecond scale.[7] It provides a powerful check on the docking result; an unstable pose will often see the ligand drift away from the binding pocket or lose key interactions during the simulation.[8]
-
System Setup: The docked complex from Tier 1 is placed in a periodic box of explicit solvent (water molecules). Counter-ions are added to neutralize the system.
-
Force Field Parameterization: A force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system. Parameters for the pyrazolopyridazinone ligand must be generated, often using quantum mechanics calculations.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized. This allows the solvent and protein to relax around the fixed ligand.
-
Production Run: A production simulation is run for a set time (e.g., 100-300 ns), during which atomic coordinates are saved at regular intervals.[9]
-
Trajectory Analysis:
-
RMSD: The RMSD of the ligand and protein backbone are plotted over time. A stable ligand RMSD that plateaus indicates the ligand has found a stable binding pose.
-
Hydrogen Bonds: The occupancy of key hydrogen bonds (e.g., to the kinase hinge) is monitored. Stable, high-occupancy bonds support the docked pose.[7]
-
Root Mean Square Fluctuation (RMSF): This analysis reveals which parts of the protein are flexible or rigid, which can be important for understanding induced-fit effects.
-
-
Alternatives: AMBER, GROMACS, NAMD, Desmond.
-
Performance: Computationally intensive, typically requiring days to weeks on high-performance computing clusters.
-
Causality: MD is used to refine and validate the static docking pose. If a docked ligand is unstable in MD simulations, it is a strong indicator that the initial binding mode hypothesis is incorrect and needs to be revisited.
Tier 3: Binding Free Energy Calculations
While MD simulations assess stability, binding free energy calculations provide a more quantitative estimate of binding affinity (ΔG).[10] These methods are crucial for ranking compounds and can provide a stronger correlation with experimental potency (e.g., IC₅₀, Kᵢ).
-
Endpoint Methods (MM/PBSA and MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energies with a continuum solvation model.[7][8] They are calculated on snapshots from an MD trajectory, making them a natural extension of Tier 2 analysis. They are less accurate than rigorous methods but are much faster, making them excellent for re-ranking dozens of compounds.[11]
-
Rigorous Methods (Thermodynamic Integration - TI / Free Energy Perturbation - FEP): These alchemical methods calculate the relative binding free energy between two closely related ligands by computationally "morphing" one into the other.[12][13] They are the most accurate and computationally demanding methods, often reserved for the lead optimization stage where precise predictions of the effect of small chemical modifications are needed.[14]
-
Causality: Use MM/PBSA or MM/GBSA to check if the stable binding mode from MD is also energetically favorable and to rank a series of analogs. Use FEP/TI when you need to confidently predict whether, for example, adding a methyl group at a specific position will improve affinity, thereby guiding synthetic chemistry decisions.
Comparative Data Summary
To illustrate the application of this workflow, consider a hypothetical case study of pyrazolopyridazinone inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a common target for this scaffold.[7][8]
| Method | Compound | Metric | Result | Interpretation |
| Tier 1: Docking | Cmpd-A (Active) | Glide XP Score | -10.5 kcal/mol | Strong predicted affinity. |
| Cmpd-B (Inactive) | Glide XP Score | -6.2 kcal/mol | Weaker predicted affinity. | |
| Tier 2: MD Sim | Cmpd-A | Ligand RMSD | Plateau at 1.8 Å | Stable binding pose. |
| Cmpd-A | Hinge H-Bond | 95% Occupancy | Key interaction is maintained. | |
| Tier 3: Free Energy | Cmpd-A | MM/GBSA ΔG | -85.3 kcal/mol | Favorable binding energy. |
| Cmpd-B | MM/GBSA ΔG | -40.1 kcal/mol | Less favorable binding energy. | |
| Experimental | Cmpd-A | IC₅₀ | 50 nM | Potent inhibitor. |
| Cmpd-B | IC₅₀ | >10 µM | Inactive inhibitor. |
Table 1: Hypothetical comparative data from the validation workflow. The computational results (Docking Score, Stability, ΔG) correlate well with the experimental activity, providing high confidence in the predicted binding mode for Compound A.
Conclusion: An Integrated, Self-Validating System
The computational validation of pyrazolopyridazinone binding modes is not a single event but a multi-tiered process. Each step builds upon the last, creating a self-validating system that increases confidence in the final binding hypothesis. Starting with a rigorously validated docking protocol ensures a solid foundation. Assessing the dynamic stability of the docked pose with MD simulations filters out unstable and likely incorrect predictions. Finally, employing binding free energy calculations provides a quantitative ranking that can be directly compared with experimental data, closing the loop between prediction and reality.
By adopting this hierarchical and evidence-based approach, researchers can move beyond simply generating poses to truly understanding the molecular interactions that drive the activity of their pyrazolopyridazinone compounds. This deep understanding is the key to accelerating the design-make-test-analyze cycle and ultimately developing more effective targeted therapies.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one. As a heterocyclic compound with known hazardous properties, rigorous adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a deep-rooted culture of safety.
Hazard Assessment and Regulatory Context
This compound is classified as a hazardous substance. According to supplier safety data, it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given these properties, all waste materials containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal facility. In the United States, the disposal of such waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
While this compound is not specifically listed on the EPA's P or U lists of hazardous wastes, its toxicological profile indicates that it would likely be classified as a characteristic hazardous waste due to Toxicity . A formal determination would require a Toxicity Characteristic Leaching Procedure (TCLP) test. However, in the absence of this data, a conservative and compliant approach is to manage it as a toxic hazardous waste. This ensures the highest level of safety and adherence to regulatory standards.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a complete barrier against the primary routes of exposure: inhalation, ingestion, and skin/eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Nitrile provides good resistance to a range of chemicals, but is susceptible to degradation by some organic solvents.[1][2] Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents splashes and contact with airborne particles, addressing the serious eye irritation hazard (H319). |
| Lab Coat | A lab coat with long sleeves and tight cuffs. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood. | Mitigates the risk of inhaling the powder, which is known to be harmful and cause respiratory irritation (H332, H335). |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection for disposal.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Contaminated PPE: Gloves, disposable lab coats, bench paper, etc.
-
Weighing boats, tubes, and vials: All single-use items that have come into contact with the compound.
-
Collection: Place all solid waste into a dedicated, leak-proof plastic container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Solvent Rinsate: Any solvents used to decontaminate glassware or equipment.
-
Reaction Mixtures: Unused or quenched reaction mixtures containing the compound.
-
Collection: Collect in a compatible, shatter-resistant waste container (e.g., polyethylene or glass, depending on the solvent). Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.
-
Step 2: Waste Container Management
Waste containers must be managed in a compliant manner within a designated Satellite Accumulation Area (SAA).
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the container.
-
The approximate percentages of each component.
-
The date of initial accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store containers in a designated SAA that is under the direct control of laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
-
Step 3: Decontamination Procedures
All non-disposable items and work surfaces must be thoroughly decontaminated.
-
Initial Cleaning: Carefully wipe down surfaces and equipment with a disposable absorbent pad soaked in a detergent solution to physically remove the compound.
-
Chemical Deactivation: For comprehensive decontamination, especially after handling significant quantities, a chemical deactivation step is recommended. A common approach for many cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by a rinse with sodium thiosulfate to neutralize the bleach, and then a final water rinse. Always test this on a small, inconspicuous area first to ensure compatibility with the surface material.
-
Waste from Decontamination: All wipes, pads, and cleaning solutions used in this process must be disposed of as hazardous waste.
Step 4: Arranging for Disposal
Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may be stricter), arrange for its collection.
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is responsible for the final disposal of hazardous waste. They will provide specific instructions for pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Final Disposal Method: The most common and effective disposal method for this type of organic hazardous waste is incineration at a licensed hazardous waste facility. High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.
Workflow and Decision-Making
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
By implementing this comprehensive disposal plan, laboratories can ensure they are not only compliant with regulations but are also fostering a robust safety culture that protects researchers and the environment from the potential hazards of this compound.
References
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]
-
Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. PubMed. [Link]
Sources
Navigating the Synthesis Frontier: A Practical Guide to Handling 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of innovative heterocyclic compounds is a daily reality. 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one, a scaffold of significant interest, presents both immense potential and a critical need for rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep-dive into the rationale behind the essential safety and logistical operations required for its handling. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on scientific discovery.
Hazard Profile: Understanding the Intrinsic Risks
Before any manipulation of this compound, a thorough understanding of its hazard profile is paramount. As a novel chemical entity, comprehensive toxicological data may be limited. Therefore, a conservative approach, treating the compound as potentially hazardous, is the cornerstone of a robust safety culture.[1]
Based on available data for the compound and structurally related pyrazolopyrimidine and pyridazinone derivatives, the primary hazards are identified as:
| Hazard Statement | Description | Potential Effect |
| H302 | Harmful if swallowed | May cause systemic toxicity if ingested. |
| H315 | Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Can cause significant, potentially damaging, irritation upon contact with eyes. |
| H332 | Harmful if inhaled | Inhalation of dust or aerosols may lead to respiratory tract irritation and systemic effects. |
| H335 | May cause respiratory irritation | Inhalation can cause coughing, sneezing, and discomfort in the respiratory system. |
This data is synthesized from available safety information for this compound and related heterocyclic compounds.
The causality behind these hazards lies in the reactive nature of the heterocyclic rings and their potential to interact with biological macromolecules. The nitrogen-rich structure, while key to its pharmacological activity, also presents a potential for adverse biological interactions if not handled with the appropriate precautions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a procedural step but a critical, risk-mitigated decision. For a solid, powdered substance like this compound, the primary routes of exposure are inhalation of airborne particles and dermal contact. Therefore, a comprehensive PPE strategy is essential.[2][3][4]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds. |
| Body Protection | Laboratory coat (long-sleeved) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a contained environment to prevent inhalation of airborne particles. |
The Logic of PPE Selection
The choice of PPE is dictated by a risk assessment of the planned procedure. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection based on the specific laboratory task.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Verification : Upon receipt, confirm the container's integrity.
-
Labeling : Ensure the container is clearly labeled with the chemical name, and any appropriate hazard pictograms.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as determined by your risk assessment.
-
Weighing : If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust. Use a disposable weighing paper or boat.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers : Use appropriate tools, such as a spatula or powder funnel, for solid transfers. For liquid transfers, use a pipette or syringe.
-
Post-Handling : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated consumables as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Emergency Procedures: Preparedness and Response
In the event of an accidental release, a swift and informed response is crucial to minimizing harm.[5][6][7][8][9]
Spill Response
-
Minor Spill (Contained in Fume Hood) :
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (Outside of Fume Hood) :
-
Evacuate the immediate area.
-
Alert your supervisor and the facility's emergency response team.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently and responsibly advance your research with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Preparing for Emergency Chemical Spills . University of North Carolina at Chapel Hill, Environment, Health & Safety. [Link]
-
8 Steps to Handling a Lab Chemical Spill . Lab Manager. [Link]
-
Emergency Response Guide for Laboratories . Carnegie Mellon University Qatar. [Link]
-
Chemical Spill Procedures . Princeton University, Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) in the Pharmaceutical Industry . Pharma Times. [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry . Lindstrom Group. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville. [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. acs.org [acs.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. westlab.com [westlab.com]
- 8. cmu.edu [cmu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
